molecular formula C26H51NO2 B032212 Nervonoyl ethanolamide

Nervonoyl ethanolamide

Katalognummer: B032212
Molekulargewicht: 409.7 g/mol
InChI-Schlüssel: LISKWSFNVJTQKH-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(15Z-tetracosenoyl)-ethanolamine is a synthetic, long-chain N-acylethanolamine (NAE) of significant interest in the study of lipid signaling and metabolism. This compound features a 24-carbon acyl chain with a cis double bond at the 15th position (15Z), structurally analogous to endogenous bioactive lipids. Its primary research value lies in its role as a potential modulator of endocannabinoid-like signaling pathways. Researchers utilize N-(15Z-tetracosenoyl)-ethanolamine to investigate the function and regulation of various enzymes involved in NAE biosynthesis and degradation, including N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) and fatty acid amide hydrolase (FAAH). Its elongated chain and specific unsaturation pattern make it a compelling subject for studies on lipid-protein interactions, membrane dynamics, and the substrate specificity of metabolic enzymes. This reagent is instrumental in probing complex biological processes such as cellular stress response, inflammation, and apoptosis, which are often influenced by NAEs. It serves as a critical analytical standard in mass spectrometry-based lipidomics for the identification and quantification of related lipid species in biological samples. Provided as a high-purity compound, it is essential for in vitro biochemical assays and cell culture studies aimed at elucidating the intricate roles of long-chain NAEs in physiological and pathophysiological contexts.

Eigenschaften

IUPAC Name

(Z)-N-(2-hydroxyethyl)tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKWSFNVJTQKH-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Nervonoyl Ethanolamide from Bovine Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonoyl ethanolamide (NEA) is an N-acylethanolamine (NAE), a class of endogenous lipid mediators that play significant roles in various physiological processes. As a member of the endocannabinoidome, NEA and its congeners are of increasing interest to the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a specific focus on its origins from bovine brain tissue. While a singular seminal paper detailing the initial isolation of this compound from bovine brain is not readily identifiable, its discovery is intrinsically linked to the broader exploration of fatty acid amides in mammalian tissues.

The pioneering work of Bachur and Udenfriend in 1966 laid the foundation for our understanding of fatty acid amide biosynthesis. Their research demonstrated the microsomal synthesis of various fatty acid amides in several mammalian tissues, including the brain.[1][2] This fundamental discovery paved the way for the subsequent identification of a diverse family of NAEs, including this compound.

This guide will delve into the historical context, detail the experimental methodologies for isolation and analysis, present quantitative data, and illustrate the key biochemical pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the study of this compound.

ParameterValueAnalytical MethodReference
Molecular FormulaC₂₆H₅₁NO₂Mass Spectrometry--INVALID-LINK--
Molecular Weight409.7 g/mol Mass Spectrometry--INVALID-LINK--
Purity (Commercial)≥98%Chromatography--INVALID-LINK--
Solubility in Ethanol5 mg/mLExperimental--INVALID-LINK--

Experimental Protocols

The isolation and analysis of this compound from bovine brain tissue involve a multi-step process requiring careful execution to ensure sample integrity and accurate quantification. The following protocols are based on established methods for the analysis of N-acylethanolamines in brain tissue.[3][4][5]

Tissue Homogenization and Lipid Extraction

This initial step is critical for the efficient extraction of lipids, including this compound, from the complex brain matrix.

Materials:

Protocol:

  • Weigh a sample of bovine brain tissue (typically 1-5 g).

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol. Use a volume sufficient to fully immerse the tissue.

  • To the homogenate, add 0.25 volumes of 0.9% saline solution.

  • Vortex the mixture thoroughly for 2-3 minutes to ensure proper partitioning.

  • Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic extract under a stream of nitrogen gas.

Solid-Phase Extraction (SPE) for NAE Enrichment

To isolate NAEs from the total lipid extract, solid-phase extraction is a commonly employed technique.

Materials:

Protocol:

  • Condition a silica gel SPE cartridge by washing with methanol followed by hexane.

  • Re-dissolve the dried lipid extract from the previous step in a small volume of hexane.

  • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with hexane to elute non-polar lipids.

  • Elute the N-acylethanolamine fraction with a mixture of ethyl acetate and hexane (e.g., 9:1 v/v).

  • Collect the eluate and dry it under a stream of nitrogen.

Chromatographic Separation and Quantification

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the separation and quantification of individual NAEs like this compound.

Materials:

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (e.g., triple quadrupole)

  • Acetonitrile

  • Water with 0.1% formic acid

  • This compound analytical standard

Protocol:

  • Reconstitute the dried NAE fraction in a suitable solvent for HPLC injection (e.g., acetonitrile/water 1:1 v/v).

  • Inject the sample into the HPLC-MS system.

  • Perform a gradient elution starting with a higher percentage of water with formic acid and gradually increasing the percentage of acetonitrile. This will separate the different NAEs based on their polarity.

  • The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Quantification is achieved by comparing the peak area of the this compound in the sample to a standard curve generated with known concentrations of the analytical standard.

Visualizations

Biosynthesis of N-Acylethanolamines

The biosynthesis of NAEs in the brain is a multi-pathway process. The primary pathway involves the formation of N-acyl-phosphatidylethanolamine (NAPE) followed by its cleavage to yield the corresponding NAE.[6][7]

NAE_Biosynthesis cluster_0 N-Acyltransferase cluster_1 NAPE-PLD PC Phosphatidylcholine NAPE N-Acyl-Phosphatidylethanolamine PC->NAPE Acyl Chain PE Phosphatidylethanolamine PE->NAPE NAE N-Acylethanolamine (e.g., this compound) NAPE->NAE Hydrolysis

Caption: Biosynthesis pathway of N-acylethanolamines.

Experimental Workflow for Isolation and Analysis

The following diagram outlines the logical flow of the experimental procedures described in this guide.

Experimental_Workflow Start Bovine Brain Tissue Homogenization Homogenization & Lipid Extraction Start->Homogenization SPE Solid-Phase Extraction (NAE Enrichment) Homogenization->SPE Analysis HPLC-MS Analysis (Quantification) SPE->Analysis End Data Interpretation Analysis->End

Caption: Workflow for this compound isolation.

Signaling Pathways

This compound, as part of the broader NAE family, is believed to exert its biological effects through various signaling pathways. While specific receptor interactions for NEA are still under investigation, NAEs are known to modulate the activity of several key receptors.

Signaling_Pathways NEA This compound Receptors Potential Receptors (e.g., GPRs, TRPVs) NEA->Receptors Binding Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP modulation) Receptors->Downstream Activation Cellular Cellular Response (e.g., Neuromodulation, Anti-inflammation) Downstream->Cellular Signal Transduction

Caption: Potential signaling pathways of this compound.

Conclusion

The discovery and study of this compound are rooted in the foundational research on fatty acid amides that began in the mid-20th century. While a specific historical account of its initial isolation from bovine brain is not prominent in the literature, the established methodologies for N-acylethanolamine analysis provide a robust framework for its extraction, identification, and quantification. The continued investigation of this compound and other NAEs holds significant promise for the development of novel therapeutics targeting a range of physiological and pathological conditions. This technical guide provides researchers and drug development professionals with a comprehensive overview of the key technical aspects related to the study of this important endogenous lipid.

References

Endogenous Synthesis Pathways of Nervonoyl Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonoyl ethanolamide is a very-long-chain monounsaturated N-acylethanolamine (NAE) with potential roles in neurological function. Its endogenous synthesis is presumed to follow the general pathways established for other NAEs, though specific enzymatic activities and quantitative data for nervonoyl substrates remain largely uncharacterized. This technical guide provides a comprehensive overview of the putative endogenous synthesis pathways of this compound, beginning with the biosynthesis of its precursor, nervonic acid, and detailing the subsequent enzymatic steps that lead to the final compound. This guide consolidates the current understanding, highlights knowledge gaps, and provides detailed experimental protocols and data to facilitate further research in this area.

Introduction

N-acylethanolamines (NAEs) are a class of lipid mediators involved in a wide range of physiological processes. This compound, the amide of nervonic acid and ethanolamine, is a member of this family. Given the importance of nervonic acid in the composition of myelin, understanding the endogenous synthesis of this compound is of significant interest for neuroscience and drug development. This guide outlines the two primary stages of its biosynthesis: the synthesis of nervonic acid and its subsequent conversion to this compound.

Biosynthesis of Nervonic Acid (C24:1)

The initial and rate-limiting step in the formation of this compound is the biosynthesis of its acyl component, nervonic acid. This process involves the elongation of oleic acid (C18:1) through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum.

The key enzymes involved in the elongation of fatty acids are part of the fatty acid elongase (ELOVL) family. The synthesis of nervonic acid from oleoyl-CoA proceeds as follows:

  • Elongation to Eicosenoic Acid (C20:1): Oleoyl-CoA is elongated by an ELOVL enzyme to produce eicosenoyl-CoA.

  • Elongation to Erucic Acid (C22:1): Eicosenoyl-CoA is further elongated to erucicoyl-CoA.

  • Final Elongation to Nervonic Acid (C24:1): Erucicoyl-CoA is elongated by ELOVL4 to form nervonoyl-CoA. ELOVL4 is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs)[1].

Each elongation cycle consists of four successive reactions catalyzed by a membrane-bound enzyme system:

  • Condensation: Catalyzed by a 3-ketoacyl-CoA synthase (KCS).

  • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase (KCR).

  • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HCD).

  • Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (ECR).

Diagram of Nervonic Acid Synthesis Pathway

Nervonic_Acid_Synthesis Oleoyl_CoA Oleoyl-CoA (C18:1) ELOVL_elongation_1 ELOVL-mediated elongation Oleoyl_CoA->ELOVL_elongation_1 Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) ELOVL_elongation_2 ELOVL-mediated elongation Eicosenoyl_CoA->ELOVL_elongation_2 Erucicoyl_CoA Erucicoyl-CoA (C22:1) ELOVL4 ELOVL4 Erucicoyl_CoA->ELOVL4 Nervonoyl_CoA Nervonoyl-CoA (C24:1) ELOVL_elongation_1->Eicosenoyl_CoA ELOVL_elongation_2->Erucicoyl_CoA ELOVL4->Nervonoyl_CoA

Biosynthesis of Nervonoyl-CoA from Oleoyl-CoA.

Endogenous Synthesis of this compound

Once nervonoyl-CoA is synthesized, it can be incorporated into the pathways for NAE formation. The primary, canonical pathway is a two-step process, although alternative, NAPE-PLD-independent pathways have also been identified for other NAEs.

The Canonical Two-Step Pathway

This pathway involves the formation of N-nervonoyl-phosphatidylethanolamine (NAPE-Nervonoyl) followed by its hydrolysis to this compound.

Step 1: Formation of N-Nervonoyl-phosphatidylethanolamine (NAPE-Nervonoyl)

This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) that transfers the nervonoyl group from a donor molecule to the head group of phosphatidylethanolamine (B1630911) (PE)[2][3]. The exact donor of the nervonoyl group in vivo is not definitively established but is presumed to be either nervonoyl-CoA or a phospholipid containing nervonic acid at the sn-1 position.

Step 2: Hydrolysis of NAPE-Nervonoyl

NAPE-Nervonoyl is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield this compound and phosphatidic acid[2][4]. Studies on NAPE-PLD knockout mice have shown a significant reduction in the levels of NAEs with very-long-chain acyl groups (≥C20), strongly suggesting that NAPE-PLD is a key enzyme in the synthesis of this compound[2].

Diagram of the Canonical Synthesis Pathway of this compound

Canonical_NAE_Pathway cluster_0 Step 1: NAPE Formation cluster_1 Step 2: NAE Formation Nervonoyl Donor Nervonoyl-CoA or Nervonoyl-Phospholipid NAT N-Acyltransferase (NAT) Nervonoyl Donor->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Nervonoyl-Phosphatidylethanolamine (NAPE-Nervonoyl) NAT->NAPE NAPE_hydrolysis N-Nervonoyl-Phosphatidylethanolamine (NAPE-Nervonoyl) NAPE_PLD NAPE-PLD NAPE_hydrolysis->NAPE_PLD NAE This compound NAPE_PLD->NAE PA Phosphatidic Acid NAPE_PLD->PA

The two-step canonical pathway for this compound synthesis.
NAPE-PLD-Independent Pathways

For other NAEs, particularly anandamide, alternative biosynthetic routes that do not involve NAPE-PLD have been described. It is plausible that these pathways also contribute to the synthesis of this compound, especially in tissues with low NAPE-PLD expression.

  • Phospholipase C (PLC) Pathway: NAPE-Nervonoyl could be hydrolyzed by a PLC to form phospho-nervonoyl ethanolamide, which is then dephosphorylated by a phosphatase to yield this compound.

  • Alpha/Beta-Hydrolase 4 (ABHD4) Pathway: This pathway involves the sequential deacylation of NAPE-Nervonoyl by ABHD4 to produce lyso-NAPE and then glycerophospho-nervonoyl ethanolamide, which is subsequently cleaved to release this compound.

Diagram of NAPE-PLD-Independent Pathways

Alternative_NAE_Pathways cluster_PLC PLC Pathway cluster_ABHD4 ABHD4 Pathway NAPE N-Nervonoyl-Phosphatidylethanolamine (NAPE-Nervonoyl) PLC Phospholipase C NAPE->PLC ABHD4_1 ABHD4 NAPE->ABHD4_1 Phospho_NAE Phospho-Nervonoyl Ethanolamide PLC->Phospho_NAE Phosphatase Phosphatase Phospho_NAE->Phosphatase NAE_PLC This compound Phosphatase->NAE_PLC Lyso_NAPE Lyso-NAPE-Nervonoyl ABHD4_1->Lyso_NAPE ABHD4_2 ABHD4 Lyso_NAPE->ABHD4_2 GP_NAE Glycerophospho-Nervonoyl Ethanolamide ABHD4_2->GP_NAE GDE Glycerophosphodiesterase GP_NAE->GDE NAE_ABHD4 This compound GDE->NAE_ABHD4

Alternative, NAPE-PLD-independent synthesis pathways.

Degradation of this compound

The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH)[5]. FAAH is an intracellular serine hydrolase that breaks down this compound into nervonic acid and ethanolamine, thus terminating its signaling activity[5].

Quantitative Data

Currently, there is a paucity of quantitative data specifically for the endogenous synthesis of this compound. The following table summarizes the known information for general NAE synthesis, which can serve as a starting point for investigations into this compound.

ParameterValueOrganism/TissueCommentsReference
NAPE-PLD Activity
(N-palmitoyl-PE substrate)~250 pmol/h/mg proteinMouse BrainCa2+-dependent activity.[2]
(N-arachidonoyl-PE substrate)~50 pmol/h/mg proteinMouse BrainCa2+-dependent activity.[2]
Endogenous NAE Levels
Anandamide (AEA)8.5 ± 0.9 pmol/gMouse Brain[6]
Palmitoylethanolamide (PEA)~15 nmol/gRat Brain
Oleoylethanolamide (OEA)~10 nmol/gRat Brain

Note: Data for this compound and N-nervonoyl-phosphatidylethanolamine are not currently available in the literature.

Experimental Protocols

The following are generalized protocols for assaying the key enzymes in the NAE synthesis pathway. These can be adapted for use with nervonoyl substrates.

N-Acyltransferase (NAT) Activity Assay

This assay measures the transfer of a radiolabeled acyl group from a donor to PE to form radiolabeled NAPE.

Materials:

  • [14C]-Nervonoyl-CoA (requires custom synthesis)

  • Phosphatidylethanolamine (PE) liposomes

  • Tissue homogenate or purified enzyme preparation

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2

  • Scintillation cocktail

  • TLC plates and developing solvent (e.g., chloroform/methanol/acetic acid, 65:25:4, v/v/v)

Procedure:

  • Prepare PE liposomes by sonication.

  • In a microcentrifuge tube, combine the tissue homogenate (e.g., 100 µg protein), PE liposomes (e.g., 200 nmol), and assay buffer.

  • Initiate the reaction by adding [14C]-Nervonoyl-CoA (e.g., 10 nmol, ~50,000 dpm).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding chloroform/methanol (2:1, v/v).

  • Extract the lipids and spot the organic phase onto a TLC plate.

  • Develop the TLC plate and visualize the lipids (e.g., with iodine vapor).

  • Scrape the spot corresponding to NAPE into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Workflow for N-Acyltransferase Activity Assay

NAT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - [14C]-Nervonoyl-CoA - PE Liposomes - Tissue Homogenate Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC_Separation TLC Separation Lipid_Extraction->TLC_Separation Quantification Scintillation Counting of NAPE spot TLC_Separation->Quantification End End Quantification->End

Workflow for the N-Acyltransferase (NAT) activity assay.
NAPE-PLD Activity Assay

This assay measures the release of radiolabeled NAE from a radiolabeled NAPE substrate[2][7].

Materials:

  • N-[14C]-Nervonoyl-PE (requires custom synthesis)

  • Tissue homogenate or purified enzyme preparation

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, with or without 10 mM CaCl2[2]

  • Scintillation cocktail

  • TLC plates and developing solvent (e.g., chloroform/methanol/ammonia, 80:20:2, v/v/v)

Procedure:

  • Prepare N-[14C]-Nervonoyl-PE substrate, potentially in a mixed micelle with a detergent like Triton X-100.

  • In a microcentrifuge tube, combine the tissue homogenate (e.g., 100 µg protein) and assay buffer.

  • Initiate the reaction by adding the N-[14C]-Nervonoyl-PE substrate (e.g., 10 nmol, ~50,000 dpm).

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and extract the lipids as described for the NAT assay.

  • Separate the lipids by TLC.

  • Scrape the spot corresponding to NAE and quantify the radioactivity.

Future Directions and Knowledge Gaps

The endogenous synthesis of this compound is a promising area of research with potential implications for neurological health. However, several key knowledge gaps need to be addressed:

  • Substrate Specificity of NATs: The ability of known NATs to utilize nervonoyl-CoA or nervonoyl-containing phospholipids (B1166683) as substrates needs to be determined.

  • Kinetic Parameters of NAPE-PLD: The kinetic parameters (Km and Vmax) of NAPE-PLD for N-nervonoyl-PE should be established to understand the efficiency of this pathway.

  • Role of Alternative Pathways: The contribution of NAPE-PLD-independent pathways to the overall synthesis of this compound in different tissues should be investigated.

  • Endogenous Levels: The development of sensitive analytical methods to quantify endogenous levels of this compound and its precursors in various tissues is crucial for understanding its physiological relevance.

Conclusion

The endogenous synthesis of this compound is a multi-step process that begins with the elongation of oleic acid to nervonic acid, followed by its incorporation into the general NAE biosynthetic pathways. While the key enzymes have been identified, specific data on their activity with nervonoyl substrates are lacking. Further research is needed to fully elucidate the regulation and physiological significance of this pathway. The experimental protocols and information provided in this guide are intended to facilitate these future investigations.

References

Nervonoyl Ethanolamide and its Role in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonoyl ethanolamide (NEA) is an endogenous long-chain N-acylethanolamine (NAE) that is part of a larger family of lipid signaling molecules with diverse biological functions within the central nervous system (CNS). While research on NEA is still emerging, the broader class of NAEs, particularly Palmitoylethanolamide (B50096) (PEA), has been extensively studied, providing a foundational understanding of their roles in neuroinflammation, pain perception, and neuroprotection. This technical guide synthesizes the current knowledge on the biological functions of NAEs in the CNS, with a primary focus on PEA as a well-documented analogue, and extrapolates the potential roles of NEA. This document details the known signaling pathways, summarizes quantitative data from key experimental studies, and provides methodologies for relevant assays.

Introduction to N-acylethanolamines (NAEs) in the CNS

NAEs are a class of lipid mediators derived from the condensation of a fatty acid and ethanolamine.[1] They are synthesized "on-demand" from cell membrane precursors and are involved in a wide range of physiological processes in the CNS.[2] Key members of this family include anandamide (B1667382) (the first discovered endocannabinoid), oleoylethanolamide (OEA), palmitoylethanolamide (PEA), and this compound (NEA).[1] While anandamide is a well-established agonist of cannabinoid receptors, other NAEs like PEA and likely NEA exert their effects through alternative pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of transient receptor potential vanilloid 1 (TRPV1) channels.[3][4]

NEA (C24:1) is a monounsaturated very-long-chain fatty acid ethanolamide. Although its specific functions in the CNS are not yet fully elucidated, its structural similarity to other NAEs suggests potential roles in neuroprotection and the modulation of inflammatory responses.

Biosynthesis and Degradation of N-acylethanolamines

The synthesis and degradation of NAEs are tightly regulated enzymatic processes that control their signaling activity.

Biosynthesis

The primary pathway for NAE biosynthesis involves a two-step process:

  • N-Acylation of Phosphatidylethanolamine (PE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acid from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of PE, forming N-acyl-phosphatidylethanolamine (NAPE).[5][6]

  • Hydrolysis of NAPE: NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to release the NAE and phosphatidic acid.[7]

Alternative pathways for NAE synthesis that are independent of NAPE-PLD have also been identified.[7] The synthesis of NAEs, including anandamide and PEA, is stimulated by increases in intracellular calcium levels.[5]

Degradation

The biological actions of NAEs are terminated by enzymatic hydrolysis. The primary enzyme responsible for the degradation of most NAEs, including anandamide and PEA, is the fatty acid amide hydrolase (FAAH).[8][9] FAAH hydrolyzes the amide bond, releasing the constituent fatty acid and ethanolamine.[9] The substrate specificity of FAAH is broad, and it is a key regulator of endocannabinoid tone in the CNS.[8][10]

Key Signaling Pathways

NAEs, including PEA and putatively NEA, modulate several key signaling pathways in the CNS to exert their biological effects.

Peroxisome Proliferator-Activated Receptor-α (PPAR-α)

One of the primary mechanisms of action for non-cannabinoid NAEs like PEA is the activation of PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor.[3][11]

  • Anti-inflammatory Effects: Upon activation by PEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the downregulation of pro-inflammatory gene expression, including cytokines and inducible nitric oxide synthase (iNOS).[12]

  • Neuroprotection: PPAR-α activation has been shown to be crucial for the neuroprotective effects of PEA in models of spinal cord injury and Alzheimer's disease.[12][13]

Transient Receptor Potential Vanilloid 1 (TRPV1)

NAEs can also modulate the activity of TRPV1, a non-selective cation channel involved in pain perception and neuroinflammation.[3][14] The interaction can be both direct and indirect:

  • Direct Activation: Some NAEs can directly activate TRPV1 channels.[15]

  • Indirect Modulation (Entourage Effect): PEA can potentiate the activation of TRPV1 by anandamide, an effect known as the "entourage effect".[4] This indirect mechanism enhances the overall signaling of the endocannabinoid system.

  • Desensitization: Prolonged activation of TRPV1 by NAEs can lead to its desensitization, which may contribute to their analgesic effects.[3]

Quantitative Data from Experimental Studies

The following table summarizes quantitative data from key studies on PEA, which serves as a proxy for understanding the potential quantitative aspects of NEA's function in the CNS.

ParameterValueExperimental ModelReference
PEA Concentration in CNS
Rat Brain (basal)~15 pmol/gWhole brain tissue homogenate[16]
Mouse Brain (basal)~50 pmol/gWhole brain tissue homogenate[16]
PPAR-α Activation
EC50 for hPPAR-α activation by PEA3.1 ± 0.4 µMIn vitro reporter gene assay in HeLa cells[11]
Neuroprotection
Reduction in neuronal damage (PEA treatment)~50%Organotypic hippocampal slice cultures (NMDA-induced excitotoxicity)[17]
Anti-inflammatory Effects
Inhibition of iNOS expression (PEA)Significant reductionSpinal cord tissue from mice with SCI[12]
Reduction in MPO activity (PEA)Significant reductionSpinal cord tissue from mice with SCI[12]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the functions of NAEs like PEA.

Quantification of NAEs in Brain Tissue by LC-MS/MS

Objective: To measure the endogenous levels of NAEs in brain tissue.

Protocol:

  • Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a cold organic solvent mixture, typically chloroform:methanol (2:1, v/v), containing deuterated internal standards for each NAE to be quantified.[18][19]

  • Lipid Extraction: A modified Folch lipid extraction is performed by adding water to the homogenate to create a biphasic system. After centrifugation, the lower organic phase containing the lipids is collected.[18]

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to isolate the NAE fraction from other lipid classes.[20]

  • LC-MS/MS Analysis: The purified NAE fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is achieved on a C18 reversed-phase column with a gradient elution. Detection is performed using a mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect and quantify each NAE and its corresponding internal standard.[19][21]

PPAR-α Activation Assay

Objective: To determine if an NAE can activate the PPAR-α receptor.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293) is cultured and co-transfected with two plasmids: one expressing the ligand-binding domain of PPAR-α fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.[11]

  • Compound Treatment: The transfected cells are treated with various concentrations of the NAE of interest (e.g., PEA) or a known PPAR-α agonist (positive control) for a defined period (e.g., 24 hours).

  • Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPAR-α receptor.[11]

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the NAE as a PPAR-α agonist.[11]

Electrophysiological Recording of TRPV1 Channel Activity

Objective: To assess the modulatory effect of an NAE on TRPV1 channel function.

Protocol:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons, which endogenously express TRPV1, are isolated and cultured. Alternatively, a cell line (e.g., HEK293) can be transfected with a plasmid expressing TRPV1.[22]

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the cultured cells. The cells are voltage-clamped at a holding potential (e.g., -60 mV).[22]

  • Compound Application: The NAE is applied to the cell via a perfusion system. The effect of the NAE on baseline current is recorded. To test for modulation, the NAE can be co-applied with a known TRPV1 agonist like capsaicin.[22]

  • Data Acquisition and Analysis: The current responses are recorded and analyzed. An increase in inward current upon NAE application indicates direct activation of TRPV1. A potentiation of the capsaicin-induced current suggests a positive modulatory effect.[22]

Visualizations of Pathways and Workflows

Signaling Pathways

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NAE Nervonoyl Ethanolamide (NEA) TRPV1 TRPV1 NAE->TRPV1 Modulates PPARa PPAR-α NAE->PPARa Activates RXR RXR PPRE PPRE RXR->PPRE Binds PPARa->RXR Heterodimerizes Inflammation ↓ Pro-inflammatory Gene Expression Neuroprotection ↑ Neuroprotective Factors PPRE->Inflammation PPRE->Neuroprotection

Caption: Signaling pathways of N-acylethanolamines in the CNS.

Experimental Workflow

start Brain Tissue Sample homogenization Homogenization & Lipid Extraction start->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe lcms LC-MS/MS Quantification spe->lcms data Quantitative Data on NEA Levels lcms->data

Caption: Workflow for NEA quantification in brain tissue.

Conclusion and Future Directions

This compound, as a member of the N-acylethanolamine family, holds significant potential as a modulator of key physiological processes within the central nervous system. Based on the extensive research on its analogue, Palmitoylethanolamide, NEA is likely involved in the regulation of neuroinflammation and may possess neuroprotective properties, primarily through the activation of PPAR-α and modulation of TRPV1 channels.

However, it is crucial to emphasize that direct experimental evidence for the specific functions of NEA in the CNS is currently limited. Future research should focus on:

  • Quantitative Profiling: Determining the endogenous levels of NEA in different brain regions under both physiological and pathological conditions.

  • Pharmacological Characterization: Investigating the binding affinity and efficacy of NEA at PPARs, TRPV1, and other potential molecular targets.

  • In Vivo Studies: Elucidating the functional effects of NEA in animal models of neurological disorders, such as neurodegenerative diseases, stroke, and neuropathic pain.

A deeper understanding of the specific biological roles of this compound will be instrumental in evaluating its therapeutic potential for a range of CNS disorders.

References

The Emerging Role of Nervonoyl Ethanolamide in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neuroinflammation and the N-Acylethanolamine Family

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, injury, and neurodegenerative diseases. While a controlled inflammatory response is crucial for tissue repair and pathogen clearance, chronic and unresolved neuroinflammation contributes to neuronal damage and the progression of numerous neurological disorders. Key cellular players in this process include microglia, the resident immune cells of the CNS, and astrocytes, which play a multifaceted role in both promoting and resolving inflammation.[1][2]

The N-acylethanolamine (NAE) family of endogenous lipid signaling molecules has garnered significant attention for its role in modulating inflammation and neuronal function.[3][4] NAEs are derivatives of fatty acids linked to ethanolamine (B43304) and are synthesized "on-demand" in response to physiological and pathological stimuli.[5] This family includes well-studied members like Palmitoylethanolamide (B50096) (PEA) and Oleoylethanolamide (OEA), which have demonstrated potent anti-inflammatory and neuroprotective effects.[4][6] This technical guide will delve into the established role of NAEs in neuroinflammation, with a primary focus on the extensively researched PEA as a prototypical example. Subsequently, it will introduce Nervonoyl ethanolamide (NEA), a less-studied long-chain NAE, and explore its hypothesized role and potential mechanisms of action in neuroinflammation based on the current understanding of the NAE family.

Palmitoylethanolamide (PEA): A Well-Established Modulator of Neuroinflammation

Palmitoylethanolamide (PEA) is one of the most extensively studied NAEs and serves as a crucial benchmark for understanding the potential therapeutic applications of this lipid family in neuroinflammatory conditions.[2][4]

Anti-Neuroinflammatory and Neuroprotective Effects of PEA

PEA has been shown to exert significant anti-inflammatory and neuroprotective effects in a variety of in vitro and in vivo models of neurological disorders. Its administration has been linked to the reduction of inflammatory markers, attenuation of microglial and astrocytic activation, and protection of neurons from inflammatory damage.[7]

Mechanisms of Action of PEA

The multifaceted effects of PEA are attributed to its interaction with several molecular targets:

  • Peroxisome Proliferator-Activated Receptor-α (PPAR-α): A primary mechanism of PEA's anti-inflammatory action is the activation of PPAR-α, a nuclear receptor that regulates the transcription of genes involved in inflammation and lipid metabolism.[8] Activation of PPAR-α by PEA leads to the suppression of pro-inflammatory signaling pathways.[9]

  • G-Protein Coupled Receptor 55 (GPR55): PEA has been identified as a ligand for the orphan receptor GPR55, and its interaction with this receptor is thought to contribute to its modulatory effects on inflammation and pain.[10]

  • Indirect Cannabinoid Receptor Modulation: While PEA does not directly bind to the canonical cannabinoid receptors CB1 and CB2 with high affinity, it can potentiate the effects of endogenous cannabinoids like anandamide (B1667382) by inhibiting their degradation, an effect known as the "entourage effect."[1] This indirect modulation of the endocannabinoid system contributes to its overall anti-inflammatory profile.

Quantitative Data on PEA's Anti-Inflammatory Effects

The following table summarizes quantitative data from various studies, illustrating the potent anti-inflammatory effects of PEA.

ParameterExperimental ModelTreatmentResultReference
TNF-α releaseLPS-stimulated human adipocytesPEAInhibition of TNF-α secretion[11]
IL-1β, IL-2, sP-selectinUnvaccinated adults with recent COVID-19 diagnosisPEA supplementation (4 weeks)Significant reduction in serum levels[12][13]
Pro-inflammatory markersLPS murine modelDietary supplement with NAEs (including PEA)Pronounced anti-inflammatory activity[3]
PPAR-α activationIn vitro assayPEAEC50 of 3.1 ± 0.4 µM[8]
Experimental Protocols for Studying PEA in Neuroinflammation

Standard experimental models are employed to investigate the anti-neuroinflammatory properties of PEA.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Microglial Activation

  • Cell Culture: Murine or human microglial cell lines (e.g., BV-2) or primary microglia are cultured in appropriate media.

  • Treatment: Cells are pre-treated with PEA at various concentrations for a specified duration (e.g., 1-2 hours).

  • Inflammatory Challenge: Neuroinflammation is induced by exposing the cells to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Analysis: After a defined incubation period (e.g., 24 hours), cell culture supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA. Cell lysates can be used to analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., NF-κB) via Western blotting or qPCR.

In Vivo Model: LPS-Induced Neuroinflammation in Rodents

  • Animal Model: Mice or rats are administered LPS via intraperitoneal (i.p.) injection to induce systemic inflammation and subsequent neuroinflammation.

  • Treatment: PEA is administered to the animals, typically via i.p. injection, either before or after the LPS challenge.

  • Behavioral Analysis: Behavioral tests can be performed to assess sickness behavior, anxiety, or cognitive function.

  • Tissue Analysis: At the end of the experiment, brain tissue is collected. Immunohistochemistry can be used to assess microglial and astrocyte activation (e.g., Iba1 and GFAP staining). Brain homogenates can be analyzed for cytokine levels (ELISA) and gene expression of inflammatory markers (qPCR).

Signaling Pathways of PEA

The signaling pathways through which PEA exerts its anti-neuroinflammatory effects are complex and interconnected.

PEA_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates GPR55 GPR55 PEA->GPR55 Activates FAAH_inhib FAAH Inhibition PEA->FAAH_inhib Leads to NFkB NF-κB Pathway PPARa->NFkB Inhibits Neuroinflammation Neuroinflammation GPR55->Neuroinflammation Modulates Anandamide Anandamide FAAH_inhib->Anandamide Increases CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates CB1_CB2->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Microglia_Activation Microglia/Astrocyte Activation NFkB->Microglia_Activation Promotes Cytokines->Neuroinflammation Drives Microglia_Activation->Neuroinflammation Drives

PEA Signaling Pathways in Neuroinflammation.

This compound (NEA): A Potential but Unexplored Player

This compound (NEA) is a very long-chain monounsaturated NAE, with its acyl group being nervonic acid (24:1, n-9). While research on NEA is limited compared to PEA, emerging evidence suggests its potential involvement in inflammatory processes.

Limited Direct Evidence for NEA in Neuroinflammation

Direct studies investigating the role of NEA in neuroinflammation are scarce. However, one study reported that inflammatory hyperalgesia induces the production of several bioactive lipids, including NEA, in the spinal cord, suggesting a responsive role for NEA in neuroinflammatory pain states.[14] Furthermore, NEA is classified as an endocannabinoid, a class of molecules known for their neuromodulatory and immunomodulatory functions.[14]

The fatty acid component of NEA, nervonic acid, has been shown to possess anti-inflammatory and neuroprotective properties.[15][16][17] This provides an indirect rationale for investigating the potential anti-neuroinflammatory effects of NEA.

Hypothesized Role and Mechanisms of NEA in Neuroinflammation

Based on the well-established mechanisms of other NAEs like PEA, we can hypothesize the potential pathways through which NEA may modulate neuroinflammation.

Potential Mechanisms of Action
  • PPAR-α Activation: Given that other long-chain NAEs, such as OEA, are potent PPAR-α agonists, it is plausible that NEA also interacts with and activates PPAR-α, thereby suppressing neuroinflammatory gene expression.[18]

  • GPR55 Modulation: The structural similarity of NEA to other GPR55 ligands suggests that it may also modulate the activity of this receptor, influencing downstream signaling cascades involved in inflammation.

  • Cannabinoid Receptor Interaction: As an endocannabinoid, NEA may have direct or indirect interactions with CB1 and CB2 receptors, which are known to play a crucial role in regulating neuroinflammation.

Proposed Experimental Workflow for Investigating NEA

To elucidate the role of NEA in neuroinflammation, a systematic experimental approach is required.

NEA_Experimental_Workflow start Hypothesis: NEA modulates neuroinflammation invitro In Vitro Studies (Microglia/Astrocyte Cultures) start->invitro invivo In Vivo Studies (Rodent Models of Neuroinflammation) start->invivo lps LPS/IFN-γ Stimulation invitro->lps nea_treat_vitro NEA Treatment lps->nea_treat_vitro analysis_vitro Analysis: - Cytokine release (ELISA) - Gene expression (qPCR) - Protein expression (Western Blot) nea_treat_vitro->analysis_vitro mechanism Mechanism of Action Studies analysis_vitro->mechanism lps_vivo LPS or other insult invivo->lps_vivo nea_treat_vivo NEA Administration lps_vivo->nea_treat_vivo analysis_vivo Analysis: - Behavioral tests - Immunohistochemistry (Iba1, GFAP) - Brain cytokine levels nea_treat_vivo->analysis_vivo analysis_vivo->mechanism receptor Receptor Binding/Activation Assays (PPAR-α, GPR55, CB1/CB2) mechanism->receptor knockout Use of Receptor Antagonists or Knockout Animals mechanism->knockout conclusion Conclusion: Elucidation of NEA's role and mechanism in neuroinflammation receptor->conclusion knockout->conclusion

Proposed Experimental Workflow for NEA Research.

Conclusion and Future Directions

The N-acylethanolamine family of lipids, exemplified by the well-studied Palmitoylethanolamide (PEA), represents a promising class of endogenous modulators of neuroinflammation. The established anti-inflammatory and neuroprotective effects of PEA, mediated through PPAR-α, GPR55, and indirect cannabinoid receptor activity, provide a strong foundation for investigating other members of this family.

This compound (NEA) remains a largely unexplored frontier in the field of neuroinflammation. The limited evidence of its production during inflammatory states, coupled with the known anti-inflammatory properties of its constituent fatty acid, nervonic acid, strongly suggests that NEA may play a significant role in regulating CNS inflammation.

Future research should focus on systematically investigating the effects of NEA in established in vitro and in vivo models of neuroinflammation. Elucidating its precise molecular targets and signaling pathways will be crucial in determining its therapeutic potential for a range of neurodegenerative and neurological disorders where neuroinflammation is a key pathological component. The development of selective pharmacological tools for NEA's potential receptors will be instrumental in advancing our understanding of this intriguing endogenous lipid.

References

Exploring the Physiological Relevance of Nervonoyl Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonoyl ethanolamide (NEA) is a long-chain N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules with diverse physiological roles. While research has extensively focused on shorter-chain NAEs like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), the specific functions of NEA remain largely unexplored. This technical guide provides a comprehensive overview of the current understanding of NAEs as a family, and contextualizes the potential physiological relevance of NEA based on its unique structural component, nervonic acid, a fatty acid crucial for myelin sheath integrity and neuronal health. This document summarizes the established biosynthesis, degradation, and signaling pathways of NAEs, which are presumed to be shared by NEA. Furthermore, it presents detailed experimental protocols for the investigation of NAEs, offering a practical resource for researchers aiming to elucidate the specific roles of this compound.

Introduction to N-Acylethanolamines (NAEs)

N-acylethanolamines are a family of lipid mediators synthesized from cell membrane phospholipids. They are involved in a wide array of physiological processes, including inflammation, pain, neuroprotection, and energy metabolism[1][2][3][4]. The biological activity of an NAE is largely determined by the nature of its fatty acid chain. This compound is the amide of nervonic acid (24:1, n-9), a very long-chain monounsaturated fatty acid[5].

This compound (NEA): A Putative Neuromodulator

While direct evidence for the physiological roles of NEA is sparse, its constituent fatty acid, nervonic acid, is well-known for its importance in the central nervous system. Nervonic acid is a key component of sphingolipids in the myelin sheath, the protective layer surrounding nerve fibers[5][6][7]. This suggests that NEA may play a significant role in neuronal health, myelin maintenance, and potentially in the pathophysiology of demyelinating diseases[5][7]. It has been suggested that NEA functions as a neuromodulator and may be involved in inflammation research[8].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name N-(2-hydroxyethyl)-15Z-tetracosenamide[9]
CAS Number 887405-21-2[9]
Molecular Formula C₂₆H₅₁NO₂[9]
Formula Weight 409.7 g/mol [9]
Purity ≥98%[9]
Formulation A crystalline solid[9]
Solubility Ethanol: 5 mg/ml[9]

Biosynthesis and Degradation of N-Acylethanolamines

The metabolic pathways for NAEs are well-characterized and are presumed to be responsible for the synthesis and breakdown of NEA.

Biosynthesis

NAEs are synthesized "on-demand" from N-acyl-phosphatidylethanolamine (NAPE) precursors in the cell membrane. The primary pathway involves the hydrolysis of NAPE by a NAPE-specific phospholipase D (NAPE-PLD)[10][11][12]. Alternative pathways involving phospholipase C and other hydrolases also exist[11][12].

cluster_synthesis Biosynthesis of N-Acylethanolamines PC Phosphatidylcholine NAT N-Acyltransferase PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis Other_Pathways Alternative Pathways NAPE->Other_Pathways NAT->NAPE Acyl Transfer NAE N-Acylethanolamide (e.g., NEA) NAPE_PLD->NAE Other_Pathways->NAE cluster_degradation Degradation of N-Acylethanolamines NAE N-Acylethanolamide (e.g., NEA) FAAH FAAH NAE->FAAH Hydrolysis NAAA NAAA NAE->NAAA Hydrolysis FA Fatty Acid (e.g., Nervonic Acid) Ethanolamine Ethanolamine FAAH->FA FAAH->Ethanolamine NAAA->FA NAAA->Ethanolamine cluster_ppar PPAR-α Signaling Pathway for NAEs NAE N-Acylethanolamide (e.g., NEA) PPARa PPAR-α NAE->PPARa Binds & Activates Complex PPAR-α/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Gene Transcription (Anti-inflammatory genes, Lipid metabolism genes) PPRE->Transcription Start Biological Sample (Tissue, Plasma) Homogenization Homogenization in Acetonitrile with Internal Standards Start->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Quantification Quantification against Standard Curve Analysis->Quantification

References

Biosynthesis and degradation of N-acyl ethanolamines like NEA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis and Degradation of N-Acyl Ethanolamines (NAEs)

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-acyl ethanolamines (NAEs) are a class of lipid signaling molecules involved in a vast array of physiological processes, including neurotransmission, inflammation, appetite regulation, and stress response.[1] Prominent members of this family include the endocannabinoid anandamide (B1667382) (AEA), the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the anorexic lipid oleoylethanolamide (OEA).[2][3] The cellular and tissue levels of NAEs are meticulously regulated by a fine balance between their on-demand biosynthesis and rapid degradation.[1][4] Understanding the enzymatic pathways that govern NAE metabolism is critical for elucidating their biological functions and for the development of novel therapeutics targeting this system. This guide provides a comprehensive technical overview of the core biosynthetic and degradative pathways of NAEs, presents quantitative data on key enzymes, and details relevant experimental protocols.

Biosynthesis of N-Acyl Ethanolamines

The biosynthesis of NAEs is a multi-step process that begins with the formation of an N-acyl phosphatidylethanolamine (B1630911) (NAPE) precursor from membrane phospholipids.[3][5] From this intermediate, several enzymatic pathways can lead to the final NAE product.

Step 1: NAPE Formation via N-Acyltransferases (NATs)

The initial and rate-limiting step in NAE biosynthesis is the transfer of a fatty acid from the sn-1 position of a donor phospholipid (like phosphatidylcholine, PC) to the primary amine of phosphatidylethanolamine (PE), forming NAPE.[5][6] This reaction is catalyzed by N-acyltransferases.

  • Ca²⁺-dependent N-Acyltransferase (Ca-NAT): A calcium-dependent enzyme activity was first identified over three decades ago.[7] More recently, the serine hydrolase PLA2G4E has been identified as a Ca-NAT in the mouse brain, capable of generating NAPEs and subsequently NAEs in cells.[7] Calcium ionophores or depolarizing agents can stimulate this activity in neurons, leading to the formation of NAPEs and NAEs.[7]

  • Ca²⁺-independent N-Acyltransferases (iNATs): A family of HRAS-like phospholipase A/acyltransferase (PLA/AT) enzymes has been shown to contribute to NAPE and NAE formation independently of calcium.[7]

Step 2: NAE Formation from NAPE

Once formed, NAPE can be hydrolyzed to NAE through several distinct pathways, providing multiple routes for regulating NAE production.

  • Pathway A: The NAPE-PLD Pathway (Canonical) The most direct route involves the cleavage of the glycerophosphate-ethanolamine bond of NAPE by a specific N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[2][8] This releases the NAE molecule and phosphatidic acid.[9] NAPE-PLD is a membrane-associated metalloenzyme with a binuclear zinc center that orchestrates the hydrolysis.[10] Studies with NAPE-PLD knockout mice confirm its significant, though not exclusive, role in the biosynthesis of long-chain saturated and monounsaturated NAEs.[8][11]

  • Pathway B: The α/β-Hydrolase 4 (ABHD4) / GDE1 Pathway An alternative, multi-step pathway independent of NAPE-PLD has been identified.[6][12] This pathway involves the sequential removal of the two O-acyl chains from NAPE by the enzyme α/β-hydrolase 4 (ABHD4), which generates glycerophospho-N-acylethanolamine (GP-NAE).[6][13] Subsequently, a glycerophosphodiesterase, such as GDE1, hydrolyzes GP-NAE to release the final NAE product.[6][12]

  • Pathway C: The Phospholipase C (PLC) / Phosphatase Pathway A third route involves the action of a phospholipase C (PLC) on NAPE to produce phospho-N-acylethanolamine (pNAE).[12] This intermediate is then dephosphorylated by specific phosphatases, such as the protein tyrosine phosphatase PTPN22 and the inositol (B14025) 5'-phosphatase SHIP1, to yield the NAE.[6][12]

NAE_Biosynthesis_Pathways sub Phospholipids (PC, PE) NAPE N-Acyl Phosphatidylethanolamine (NAPE) sub->NAPE Acyl Transfer NAE N-Acyl Ethanolamine (NAE) NAPE->NAE Pathway A GPNAE Glycerophospho-NAE (GP-NAE) NAPE->GPNAE Pathway B pNAE Phospho-NAE (pNAE) NAPE->pNAE Pathway C GPNAE->NAE pNAE->NAE NAT N-Acyltransferase (e.g., PLA2G4E) NAT->sub NAPE_PLD NAPE-PLD NAPE_PLD->NAPE ABHD4 ABHD4 ABHD4->NAPE GDE1 GDE1 GDE1->GPNAE PLC Phospholipase C (PLC) PLC->NAPE Phosphatase Phosphatase (PTPN22, SHIP1) Phosphatase->pNAE

Caption: NAE Biosynthesis Pathways.

Degradation of N-Acyl Ethanolamines

The biological actions of NAEs are terminated through enzymatic hydrolysis, which breaks them down into their constituent fatty acid and ethanolamine.[6][12] This rapid degradation is essential for maintaining tight control over NAE signaling.

Fatty Acid Amide Hydrolase (FAAH)

The primary enzyme responsible for NAE degradation in mammals is Fatty Acid Amide Hydrolase (FAAH).[12][14] FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases.[14][15]

  • Mechanism: FAAH possesses an unusual Ser-Ser-Lys catalytic triad (B1167595) (Ser241-Ser217-Lys142).[15][16] The catalytic mechanism involves a nucleophilic attack by the Ser241 residue on the carbonyl carbon of the NAE substrate.[15] This forms a tetrahedral intermediate that collapses to release ethanolamine, leaving an acylated enzyme intermediate. Finally, hydrolysis of this intermediate releases the fatty acid and regenerates the active enzyme.[15]

  • Substrate Specificity: FAAH hydrolyzes a wide range of fatty acid amides.[17] It shows a preference for arachidonoyl (C20:4) and oleoyl (B10858665) (C18:1) substrates and hydrolyzes primary amides about twice as fast as ethanolamides.[15]

  • Therapeutic Target: Because FAAH is the principal regulator of anandamide levels, its inhibition has been a major focus for drug development.[18] FAAH inhibitors can elevate endogenous NAE levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[14][18]

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

NAAA is another hydrolase that degrades NAEs, but it has distinct characteristics from FAAH.[19] It is a lysosomal enzyme with an acidic pH optimum.[19][20] NAAA shows a preference for saturated and monounsaturated NAEs, such as PEA, over anandamide.[21] It plays a significant role in regulating NAE levels in immune cells like macrophages.[20]

NAE_Degradation_Pathway NAE N-Acyl Ethanolamine (e.g., Anandamide) Products Fatty Acid + Ethanolamine NAE->Products Hydrolysis FAAH FAAH (Primary Pathway) FAAH->NAE NAAA NAAA (Secondary Pathway, e.g., in Macrophages) NAAA->NAE

Caption: NAE Degradation Pathways.

NAE Signaling Pathways

NAEs exert their diverse biological effects by interacting with a range of cellular receptors.[13] The specific receptor target often depends on the type of N-acyl chain.

  • Cannabinoid Receptors (CB1 and CB2): Anandamide is a partial agonist at both CB1 and CB2 receptors, mediating many of its neuro-modulatory effects.[3][13]

  • Transient Receptor Potential (TRP) Channels: Anandamide and other NAEs can activate the TRPV1 channel, which is involved in pain sensation.[3]

  • Peroxisome Proliferator-Activated Receptors (PPARs): OEA and PEA are endogenous ligands for PPARα, a nuclear receptor that regulates lipid metabolism and inflammation.[3][6]

  • G-Protein Coupled Receptors (GPCRs): Other orphan GPCRs, such as GPR55, GPR110, and GPR119, have also been identified as NAE targets.[3][13]

NAE_Signaling_Targets cluster_NAEs NAE Ligands cluster_Receptors Receptor Targets AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TRPV1 TRPV1 AEA->TRPV1 GPR55 GPR55 AEA->GPR55 PEA PEA PPARa PPARα PEA->PPARa OEA OEA OEA->PPARa Effects Physiological Effects (Analgesia, Anti-inflammation, Anorexia, etc.) CB1->Effects CB2->Effects TRPV1->Effects PPARa->Effects GPR55->Effects

Caption: Major NAE Signaling Targets.

Quantitative Data

Table 1: FAAH Substrate Specificity
Substrate TypeRelative Hydrolysis RateReference
Arachidonoyl vs. Oleoyl SubstratesArachidonoyl is hydrolyzed ~3-fold faster[15]
Primary Amides vs. EthanolamidesPrimary amides are hydrolyzed ~2-fold faster[15]
Table 2: NAE and FAAH Activity Changes in Rat Brain During Development

Data represents the general pattern observed across the amygdala, hippocampus, prefrontal cortex, and hypothalamus.

Post-Natal Day (PND) Developmental Stage NAE Levels (AEA, OEA, PEA) FAAH Activity Reference
PND 25 Pre-adolescence Lowest Highest [22]
PND 35 Early-mid adolescence Highest Lowest [22]
PND 45 Late adolescence Decrease from PND 35 Increase from PND 35 [22]

| PND 70 | Adulthood | Increase from PND 45 | Decrease from PND 45 |[22] |

Experimental Protocols

Protocol: Fluorometric Assay for FAAH Activity

This protocol is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product and is suitable for high-throughput screening.[23][24][25]

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA), to release the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[23][25] The rate of increase in fluorescence (Ex/Em = 360/465 nm) is directly proportional to FAAH activity.[25]

Materials:

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • FAAH enzyme source (e.g., rat liver microsomes, cell lysates, or recombinant FAAH)

  • FAAH substrate (e.g., AAMCA in DMSO)

  • FAAH inhibitor (for positive control, e.g., URB597)

  • AMC Standard (for standard curve)

  • 96-well white, flat-bottomed microplate

  • Fluorescence microplate reader with kinetic mode capability, set to 37°C

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris. Collect the supernatant containing the enzyme. Determine protein concentration using a standard method (e.g., BCA assay).[25]

  • Standard Curve: Prepare a series of AMC standards in FAAH Assay Buffer (e.g., 0 to 10 µM). Add 100 µL of each standard to separate wells.

  • Reaction Setup:

    • Add your enzyme sample (e.g., 2-50 µL of lysate) to the desired wells.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) before adding the substrate.

    • For background controls, use a sample well containing a specific FAAH inhibitor to measure non-FAAH-related substrate hydrolysis.[25]

    • Adjust the total volume in each well to 50 µL with FAAH Assay Buffer.

  • Initiate Reaction: Prepare a Reaction Mix containing the FAAH substrate diluted in Assay Buffer. Add 50 µL of the Reaction Mix to each well to start the reaction (final volume 100 µL).

  • Measurement: Immediately place the plate in the reader and measure fluorescence (Ex = 360 nm, Em = 465 nm) in kinetic mode for 10-60 minutes at 37°C, taking readings every 1-2 minutes.[25][26]

  • Calculation:

    • Plot the AMC Standard Curve (RFU vs. pmol AMC).

    • Select two time points within the linear phase of the reaction for each sample.

    • Calculate the change in fluorescence (ΔRFU) over the change in time (ΔT).

    • Convert ΔRFU to pmol of AMC produced using the standard curve.

    • Calculate FAAH activity, typically expressed as pmol/min/mg of protein.[25]

FAAH_Assay_Workflow prep 1. Prepare Samples (Lysates, Microsomes) plate 2. Plate Samples, Controls, & Standards prep->plate reagent 3. Prepare & Add Reaction Mix (Substrate) plate->reagent read 4. Kinetic Read (Ex/Em=360/465nm, 37°C) reagent->read calc 5. Calculate Activity (Slope vs. Std Curve) read->calc

Caption: FAAH Fluorometric Assay Workflow.

Protocol: Lipid Extraction and NAE Quantification by LC-MS/MS

This protocol provides a general method for the extraction and quantification of NAEs from biological samples.

Principle: Lipids are extracted from the sample using organic solvents. NAEs are then separated by liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS) using a multiple reaction monitoring (MRM) approach, with deuterated internal standards for accurate quantification.

Materials:

  • Biological sample (e.g., brain tissue, plasma)

  • Internal Standard (IS) solution (containing known concentrations of deuterated NAEs, e.g., AEA-d8, PEA-d4, OEA-d4)

  • Extraction solvent (e.g., 2:1:1 chloroform:methanol:Tris buffer pH 8.0)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase LC column

Procedure:

  • Homogenization: Homogenize a pre-weighed tissue sample in a glass tube with ice-cold buffer. For plasma, use as is.

  • Spiking: Add the IS solution to the homogenate.

  • Extraction:

    • Add the extraction solvent (e.g., 2 mL of chloroform:methanol 2:1).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ~2,000 x g for 15 minutes to separate the phases.

    • Carefully collect the lower organic phase.

    • Repeat the extraction on the remaining aqueous phase and combine the organic layers.

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a small, known volume of mobile phase (e.g., 100 µL of methanol).

  • LC-MS/MS Analysis:

    • Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.

    • LC Separation: Use a gradient elution on a C18 column to separate the different NAE species.

    • MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor for specific precursor-to-product ion transitions (MRM) for each target NAE and its corresponding deuterated internal standard.

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration for a series of known standards.

    • Calculate the concentration of each NAE in the sample by comparing its peak area ratio to the standard curve.

    • Normalize the final concentration to the initial tissue weight or plasma volume.

Conclusion

The biosynthesis and degradation of N-acyl ethanolamines are governed by multiple, redundant, and highly regulated enzymatic pathways. The canonical pathway for biosynthesis proceeds via N-acyltransferase and NAPE-PLD, while alternative routes involving enzymes like ABHD4, GDE1, and PLC provide additional layers of control. Degradation is primarily managed by the serine hydrolase FAAH, which has become a prominent therapeutic target for modulating NAE signaling in conditions ranging from chronic pain to anxiety. A thorough understanding of these metabolic pathways, supported by robust quantitative methods and experimental assays, is fundamental for advancing research in this field and unlocking the full therapeutic potential of the NAE signaling system.

References

Nervonoyl Ethanolamide (NEA): A Potential Biomarker in the Landscape of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonoyl ethanolamide (NEA) is an endogenous long-chain N-acylethanolamine (NAE) that is emerging as a molecule of interest in the study of neurological disorders. As a member of the endocannabinoid system, NEA and its related compounds are implicated in a variety of neuromodulatory and anti-inflammatory processes. This technical guide provides a comprehensive overview of the current state of knowledge regarding NEA, its potential as a biomarker for neurological diseases, detailed experimental protocols for its quantification, and an exploration of its putative signaling pathways. While direct research on NEA is still in its nascent stages, this guide synthesizes available data and extrapolates from the broader class of NAEs to offer a foundational resource for scientists in the field.

Introduction: The Emerging Role of this compound in Neuroscience

This compound (C24:1) is a lipid signaling molecule belonging to the family of N-acylethanolamines (NAEs), which also includes the more extensively studied compounds anandamide (B1667382) (AEA) and palmitoylethanolamide (B50096) (PEA).[1] These molecules are known to function as endogenous cannabinoids and neuromodulators.[2] NEA's structure, characterized by a long-chain monounsaturated fatty acid (nervonic acid) linked to an ethanolamine (B43304) head group, suggests a potential role in neuronal membrane biology and signaling.

The integrity of the myelin sheath, a lipid-rich structure essential for proper nerve conduction, is compromised in many neurological disorders. Very long-chain fatty acids are critical components of myelin, and alterations in their metabolism have been linked to demyelinating diseases.[3] This raises the possibility that NEA, as a derivative of nervonic acid, could serve as a biomarker for pathologies involving myelin and neuronal membrane disruption.

While research directly focused on NEA is limited, the well-documented neuroprotective and anti-inflammatory properties of other NAEs, such as PEA in conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis, provide a strong rationale for investigating NEA's potential in a similar capacity.[4][5] This guide will delve into the existing evidence for NEA as a biomarker, the methodologies for its detection, and the potential molecular pathways through which it may exert its effects.

Quantitative Data on this compound in Neurological Disorders

The quantification of NEA in biological fluids of patients with neurological disorders is a critical step in establishing its utility as a biomarker. To date, published data on NEA levels in major neurodegenerative diseases such as Multiple Sclerosis (MS), Alzheimer's Disease (AD), and Parkinson's Disease (PD) are scarce. However, a study on neuroinfections has provided initial quantitative insights.

Disease/ConditionMatrixPatient GroupNEA ConcentrationControl GroupNEA ConcentrationReference
Viral MeningitisCerebrospinal Fluid (CSF)Patients with Viral Meningitis3.09 ng/mLHealthy ControlsNot specified, but significantly lower[6]
Bacterial MeningitisCerebrospinal Fluid (CSF)Patients with Bacterial MeningitisLower than Viral Meningitis groupHealthy ControlsNot specified, but significantly lower[6]

Note: While direct quantitative data for NEA in MS, AD, and PD is not yet widely available, studies on other NAEs have shown alterations in these conditions, suggesting that NEA levels may also be affected. For instance, in multiple sclerosis, levels of anandamide and PEA have been found to be altered in the CSF.[7] In Alzheimer's disease, plasma levels of 2-arachidonoylglycerol (B1664049) (2-AG) and PEA have been investigated, with 2-AG levels found to be higher in AD patients compared to controls.[8][9]

Experimental Protocols for this compound Quantification

The accurate and sensitive quantification of NEA in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of NAEs, which can be adapted for NEA.

Sample Preparation and Lipid Extraction

Proper sample handling and extraction are crucial for reliable quantification, especially given the low endogenous concentrations of NAEs and the potential for analytical artifacts.[10]

  • Sample Collection and Storage:

    • Collect biological samples (e.g., cerebrospinal fluid, plasma) and immediately place them on ice to minimize enzymatic activity.

    • For plasma, use EDTA-containing tubes.

    • Centrifuge samples to separate cellular components.

    • Store the supernatant at -80°C until analysis.

  • Lipid Extraction:

    • Thaw samples on ice.

    • To a known volume of the sample (e.g., 200 µL of CSF or plasma), add an appropriate internal standard (e.g., a deuterated analog of NEA).

    • Perform protein precipitation and lipid extraction by adding a cold organic solvent mixture, such as 2:1 (v/v) chloroform:methanol or acetonitrile.

    • Vortex the mixture thoroughly.

    • Induce phase separation by adding water.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Recommended):

    • Evaporate the collected organic solvent under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of a non-polar solvent (e.g., chloroform).

    • Load the reconstituted extract onto a pre-conditioned silica (B1680970) SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the NAEs with a more polar solvent mixture (e.g., 9:1 v/v chloroform:methanol).

  • Final Preparation for LC-MS/MS Analysis:

    • Evaporate the eluate under a stream of nitrogen.

    • Reconstitute the final lipid extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of NAEs.

    • Mobile Phase A: Water with an additive such as 0.1% formic acid to improve ionization.

    • Mobile Phase B: An organic solvent mixture such as acetonitrile/isopropanol (v/v) with 0.1% formic acid.

    • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is employed to separate the NAEs based on their hydrophobicity.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Column Temperature: The column is often heated (e.g., to 40°C) to ensure reproducible retention times.[10]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of NAEs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NEA and its internal standard.

  • Data Analysis:

    • The concentration of NEA in the sample is determined by comparing the peak area ratio of the endogenous NEA to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of NEA.

    • The final concentration is normalized to the initial volume or protein content of the biological sample.

Signaling Pathways and Molecular Mechanisms

The specific signaling pathways of NEA are not yet well-elucidated. However, based on the actions of other NAEs, particularly PEA, several potential mechanisms can be proposed.

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)

PEA is a known agonist of PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[11] Activation of PPAR-α by PEA has been shown to exert anti-inflammatory and neuroprotective effects in various models of neurological injury and disease.[11] Given the structural similarity between NEA and PEA, it is plausible that NEA may also interact with and activate PPAR-α, thereby modulating gene expression related to inflammation and neuronal survival.

G-Protein Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated as a cannabinoid receptor.[12] PEA has been shown to modulate GPR55 signaling, which can influence neurotransmitter release and neuronal activity.[13] It is possible that NEA could also interact with GPR55, contributing to its potential neuromodulatory effects.

Biosynthesis of this compound

The biosynthesis of NAEs generally follows a two-step pathway.[14] First, a fatty acid is transferred from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase, forming N-acyl-phosphatidylethanolamine (NAPE).[14] Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to release the NAE.[14] It is presumed that NEA is synthesized through this pathway, with nervonic acid being the fatty acid substrate.

NEA_Biosynthesis_and_Signaling cluster_synthesis NEA Biosynthesis cluster_signaling Potential NEA Signaling Phospholipid (with Nervonic Acid) Phospholipid (with Nervonic Acid) NAPE (Nervonoyl) NAPE (Nervonoyl) Phospholipid (with Nervonic Acid)->NAPE (Nervonoyl) N-acyltransferase NEA NEA NAPE (Nervonoyl)->NEA NAPE-PLD PPAR-alpha PPAR-alpha NEA->PPAR-alpha Activation GPR55 GPR55 NEA->GPR55 Modulation Nucleus Nucleus PPAR-alpha->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Modulation Anti-inflammatory & \nNeuroprotective Effects Anti-inflammatory & Neuroprotective Effects Gene Expression->Anti-inflammatory & \nNeuroprotective Effects Intracellular Signaling Intracellular Signaling GPR55->Intracellular Signaling Activation Neuromodulation Neuromodulation Intracellular Signaling->Neuromodulation Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE)->NAPE (Nervonoyl)

Proposed biosynthesis and signaling pathways of this compound (NEA).

Experimental Workflows and Logical Relationships

The investigation of NEA as a biomarker follows a logical progression from sample acquisition to data interpretation.

NEA_Biomarker_Workflow cluster_workflow Experimental Workflow for NEA Biomarker Analysis Patient Cohort Selection Patient Cohort Selection Sample Collection (CSF, Plasma) Sample Collection (CSF, Plasma) Patient Cohort Selection->Sample Collection (CSF, Plasma) Sample Preparation Sample Preparation (Lipid Extraction, SPE) Sample Collection (CSF, Plasma)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Statistical Analysis Statistical Analysis Data Processing & Quantification->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

Workflow for the investigation of NEA as a potential biomarker.

The logical relationship for evaluating NEA as a biomarker for a specific neurological disorder involves comparing its levels between patient and control groups and correlating these levels with clinical parameters.

NEA_Biomarker_Logic Neurological Disorder Neurological Disorder NEA Levels NEA Levels Neurological Disorder->NEA Levels Healthy Control Healthy Control Healthy Control->NEA Levels Correlation Correlation NEA Levels->Correlation Clinical Parameters Clinical Parameters Clinical Parameters->Correlation Biomarker Potential Biomarker Potential Correlation->Biomarker Potential

Logical framework for evaluating NEA's biomarker potential.

Conclusion and Future Directions

This compound represents a promising yet underexplored area in the search for biomarkers for neurological disorders. Its structural relationship to myelin components and its classification within the neuroactive N-acylethanolamine family provide a strong rationale for its investigation. The primary challenge remains the lack of extensive quantitative data for NEA in various neurological conditions. Future research should focus on:

  • Quantitative Studies: Conducting large-scale, well-controlled studies to measure NEA levels in the CSF and plasma of patients with a range of neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

  • Mechanism of Action: Elucidating the specific signaling pathways of NEA to understand its functional role in the central nervous system. This includes investigating its interactions with PPARs, GPR55, and other potential receptors.

  • Clinical Correlation: Correlating NEA levels with disease severity, progression, and response to treatment to establish its clinical utility as a biomarker.

  • Analytical Method Refinement: Developing and validating standardized, high-sensitivity analytical methods specifically optimized for very long-chain NAEs like NEA.

References

Methodological & Application

Application Note: Quantitative Analysis of Nervonoyl Ethanolamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonoyl ethanolamide (NEA), also known as N-nervonoylethanolamine (NAE 24:1), is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules. NAEs are involved in a variety of physiological processes, and their quantification in biological matrices such as plasma is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method employs solid-phase extraction (SPE) for the isolation of this compound from human plasma. The extracted analyte is then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is achieved by using a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Deuterated Oleoylethanolamide (OEA-d4) or other suitable deuterated NAE internal standard (IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

  • Phenylmethanesulfonyl fluoride (B91410) (PMSF) to inhibit FAAH activity[1]

Instrumentation
  • Liquid chromatograph (LC) system capable of gradient elution

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Pre-treatment: Thaw frozen human plasma samples on ice. To prevent enzymatic degradation of NAEs, it is recommended to add an inhibitor like PMSF to the plasma samples upon collection.[1]

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the deuterated internal standard solution (e.g., OEA-d4).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 1 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0-1 min: 50% B, 1-8 min: 50-95% B, 8-10 min: 95% B, 10.1-12 min: 50% B

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions

The following MRM transitions are proposed for the quantification of this compound and the internal standard. The collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 410.462.1100To be optimized
This compound (Qualifier) 410.4To be determined100To be optimized
Oleoylethanolamide-d4 (IS) 330.366.1100To be optimized

Note: The precursor ion for this compound is calculated from its molecular weight of 409.7 g/mol ([M+H]+). The primary product ion at m/z 62.1 corresponds to the protonated ethanolamine (B43304) moiety, a common fragment for NAEs. A second, specific product ion should be determined through infusion and product ion scans for confirmation. Collision energy should be optimized to achieve the highest signal intensity for each transition.

Method Validation

The developed method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity should be evaluated over a defined concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: The extraction recovery of the analyte should be determined by comparing the peak areas of extracted samples to those of non-extracted standards.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte should be assessed to ensure that it does not interfere with quantification.

  • Stability: The stability of the analyte in plasma under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be evaluated.

Quantitative Data Summary

The following table provides expected validation parameters for a similar LC-MS/MS method for NAEs in plasma. These values should be established specifically for this compound during method validation.

ParameterExpected Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard (OEA-d4) plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution drying Evaporation to Dryness elution->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound in plasma.

signaling_pathway cluster_precursor Precursor Synthesis cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation nervonic_acid Nervonic Acid synthesis_enzyme NAPE-PLD or other pathways nervonic_acid->synthesis_enzyme ethanolamine Ethanolamine ethanolamine->synthesis_enzyme nea This compound (NEA) synthesis_enzyme->nea receptors Cannabinoid Receptors (CB1/CB2) / Other Targets nea->receptors faah Fatty Acid Amide Hydrolase (FAAH) nea->faah cellular_response Cellular Response receptors->cellular_response degradation_products Nervonic Acid + Ethanolamine faah->degradation_products

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for the Synthesis of Nervonoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Nervonoyl Ethanolamide (NEA) for research applications. This compound is the amide of nervonic acid, a very-long-chain monounsaturated fatty acid, and ethanolamine (B43304). As a member of the N-acylethanolamine (NAE) family, it is an analog of the endocannabinoid anandamide (B1667382) and a subject of interest in neurobiology and pharmacology.

The following sections detail a generalized synthetic protocol adapted from established methods for long-chain N-acylethanolamines, quantitative data from analogous reactions, and relevant biological pathways.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of a nervonic acid derivative with ethanolamine. A common and effective method involves the use of a fatty acid methyl ester as the starting material in a sodium methoxide-catalyzed reaction. This approach is favored for its relatively mild conditions and good yields for similar long-chain NAEs.[1][2]

Experimental Protocol: Synthesis via Methyl Nervonoate

This protocol is adapted from the synthesis of Linoleoyl Ethanolamide and is expected to be suitable for this compound with potential adjustments for solubility and reaction time due to the longer acyl chain.

Materials:

  • Methyl nervonoate

  • Ethanolamine

  • Sodium methoxide (B1231860) solution in methanol (B129727) (e.g., 5.4 M)

  • Anhydrous solvent (e.g., hexane (B92381) or a solvent in which methyl nervonoate is soluble)

  • Distilled water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl nervonoate in a suitable anhydrous solvent. While stirring, add a molar excess of ethanolamine. For guidance, a 10-fold molar excess of ethanolamine to the methyl ester has been used in similar syntheses.[1][2]

  • Catalyst Addition: To the stirring solution, add the sodium methoxide solution in methanol as a catalyst. The catalytic amount can be optimized, but a starting point is approximately 3 mol% relative to the methyl nervonoate.

  • Reaction: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature that ensures solubility and a reasonable reaction rate (e.g., 30-60°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run for 1-4 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • To remove excess ethanolamine, wash the reaction mixture with distilled water in a separatory funnel. Repeat the washing step multiple times.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • The solvent is removed from the organic layer using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel to achieve high purity (≥98%). The purity of the final product should be confirmed by analytical techniques such as GC-MS, NMR, and HPLC.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of long-chain N-acylethanolamines, which can be used as a reference for the synthesis of this compound.

ParameterValue/RangeSource of Analogous Data
Starting Material Fatty Acid Methyl EsterSynthesis of Linoleoyl Ethanolamide[1][2]
Reagents Ethanolamine, Sodium MethoxideSynthesis of Linoleoyl Ethanolamide[1][2]
Molar Ratio (Ethanolamine:Ester) 10:1Synthesis of Linoleoyl Ethanolamide[1][2]
Catalyst Concentration ~3 mol%Synthesis of Linoleoyl Ethanolamide[1][2]
Reaction Temperature 30°CSynthesis of Linoleoyl Ethanolamide[1][2]
Reaction Time 1 hourSynthesis of Linoleoyl Ethanolamide[1][2]
Purity of Crude Product ~97%Synthesis of Linoleoyl Ethanolamide[1][2]
Purity after Purification ≥98%Commercially available this compound[3]

Visualizations

Diagram 1: Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the chemical synthesis of this compound from Methyl Nervonoate.

G Workflow for this compound Synthesis cluster_reactants Reactants cluster_catalyst Catalyst Methyl_Nervonoate Methyl Nervonoate Reaction Amidation Reaction Methyl_Nervonoate->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Diagram 2: Biosynthesis and Degradation Pathway of N-Acylethanolamines

This diagram shows the principal biological pathways for the synthesis and degradation of N-acylethanolamines (NAEs) like this compound in mammalian tissues.

G Biosynthesis and Degradation of N-Acylethanolamines cluster_synthesis Biosynthesis cluster_degradation Degradation Phosphatidylethanolamine Phosphatidylethanolamine (PE) NAT N-Acyltransferase (e.g., cPLA2ε, PLAAT) Phosphatidylethanolamine->NAT Phospholipid Phospholipid Phospholipid->NAT NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamine (e.g., this compound) FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Fatty_Acid Fatty Acid (e.g., Nervonic Acid) Ethanolamine_Deg Ethanolamine NAT->NAPE N-Acylation NAPE_PLD->NAE Hydrolysis FAAH->Fatty_Acid FAAH->Ethanolamine_Deg

Key enzymatic steps in the biosynthesis and degradation of NAEs.

References

Application Notes and Protocols for In Vivo Studies of Nervonoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research on Nervonoyl ethanolamide (NEA) is an emerging field, and as such, there is a limited amount of published data on its specific effects and mechanisms in in vivo animal models. The following application notes and protocols are based on established methodologies for studying the broader class of N-acylethanolamines (NAEs), particularly Palmitoylethanolamide (B50096) (PEA) and Oleoylethanolamide (OEA), which are structurally and functionally related to NEA. These protocols are intended to serve as a comprehensive guide and a starting point for the in vivo investigation of this compound.

Introduction to this compound (NEA)

This compound is a member of the N-acylethanolamine family, a class of endogenous lipid mediators.[1] NAEs are known to play crucial roles in various physiological processes, including neuromodulation, inflammation, and pain signaling.[2][3][4] While NEA is recognized as an endogenous cannabinoid and is implicated in inflammation, its specific biological functions and therapeutic potential are still under investigation.[2][3] This document provides a framework for designing and conducting in vivo studies to elucidate the effects of NEA.

Chemical Properties of this compound:

PropertyValue
Formal Name N-(2-hydroxyethyl)-15Z-tetracosenamide
CAS Number 887405-21-2
Molecular Formula C₂₆H₅₁NO₂
Formula Weight 409.7
Purity ≥98%
Formulation A crystalline solid
Solubility Ethanol (B145695): 5 mg/ml

(Data sourced from Cayman Chemical)[1]

Proposed Animal Models for Studying this compound

Based on the known biological activities of related N-acylethanolamines, the following animal models are proposed for investigating the therapeutic potential of NEA.

Therapeutic AreaProposed Animal ModelRationale and Key Endpoints
Neuroprotection MPTP-induced Parkinson's Disease Model (Mouse): Intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce loss of dopaminergic neurons.PEA has shown neuroprotective effects in this model. Endpoints include behavioral tests (e.g., rotarod, pole test), immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, and assessment of neuroinflammation (microglial and astrocyte activation).
Amyloid-β Induced Alzheimer's Disease Model (Rat/Mouse): Intracerebroventricular (i.c.v.) injection of amyloid-β peptide to induce cognitive deficits and neuroinflammation.PEA has demonstrated protective effects against amyloid-β toxicity. Endpoints include cognitive assessments (e.g., Morris water maze, Y-maze), measurement of inflammatory markers (cytokines, iNOS), and analysis of apoptotic pathways (caspase-3 activation).
Anti-inflammation Carrageenan-induced Paw Edema (Rat/Mouse): Subplantar injection of carrageenan into the paw to induce acute localized inflammation.This is a classic model for evaluating anti-inflammatory compounds. PEA is effective in this model. Endpoints include measurement of paw volume (plethysmometry), assessment of thermal hyperalgesia, and histological analysis of inflammatory cell infiltration.
Lipopolysaccharide (LPS)-induced Systemic Inflammation (Rat/Mouse): Intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response.OEA and PEA have been shown to attenuate the neuroinflammatory and acute phase responses to LPS. Endpoints include measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma and brain tissue, and assessment of sickness behavior.[[“]]
Analgesia Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat): Loose ligation of the sciatic nerve to induce neuropathic pain.This model is widely used for studying neuropathic pain, a condition where PEA has shown analgesic effects. Endpoints include assessment of mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test).
Formalin Test (Rat/Mouse): Subcutaneous injection of formalin into the paw to induce a biphasic pain response (acute nociceptive and inflammatory pain).This model allows for the differentiation between acute and tonic pain responses. Endpoints include quantification of paw licking and flinching behavior.

Experimental Protocols

The following are detailed, proposed protocols for the administration of NEA and the execution of key experimental models.

Preparation and Administration of this compound

Materials:

  • This compound (crystalline solid)

  • Vehicle (e.g., Ethanol, Tween 80, Saline)

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • Syringes and needles for administration

Protocol for Intraperitoneal (i.p.) Injection:

  • Preparation of Vehicle: A common vehicle for lipid-based compounds is a mixture of ethanol, Tween 80, and saline. A typical ratio is 1:1:18 (e.g., 5% ethanol, 5% Tween 80, 90% saline).

  • Dissolving NEA:

    • Weigh the desired amount of NEA.

    • Dissolve the NEA in ethanol first. Given its solubility of 5 mg/ml in ethanol, ensure the final concentration in the total vehicle volume is achievable.

    • Add Tween 80 and vortex thoroughly.

    • Add saline in a stepwise manner while continuously vortexing to form a stable emulsion.

    • Sonication may be required to achieve a homogenous suspension.

  • Dosage: Based on studies with PEA and OEA, a starting dose range of 5-10 mg/kg body weight is recommended.[[“]] Dose-response studies should be conducted to determine the optimal effective dose.

  • Administration:

    • Gently restrain the animal (mouse or rat).

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-30 degree angle and inject the NEA suspension.

    • The injection volume should typically not exceed 10 ml/kg for mice and 5 ml/kg for rats.

Protocol for Carrageenan-Induced Paw Edema in Rats

Materials:

  • This compound suspension

  • Carrageenan solution (1% w/v in sterile saline)

  • Pleckysmometer

  • Calipers

Procedure:

  • Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-220g) to the experimental conditions for at least 3 days.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • NEA Administration: Administer NEA (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups of animals 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the mean percentage increase in paw volume between the NEA-treated and vehicle-treated groups.

Protocol for MPTP-Induced Parkinson's Disease Model in Mice

Materials:

  • This compound suspension

  • MPTP hydrochloride (dissolved in sterile saline)

  • Rotarod apparatus

  • Apparatus for pole test

  • Materials for tissue processing and immunohistochemistry

Procedure:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Induction of Parkinsonism: Administer MPTP at a dose of 20-30 mg/kg, i.p., once daily for 4-5 consecutive days.

  • NEA Treatment:

    • Protective Paradigm: Start NEA administration (e.g., 10 mg/kg, i.p.) 30 minutes before each MPTP injection and continue for the duration of the MPTP treatment.

    • Restorative Paradigm: Begin NEA administration 24 hours after the final MPTP injection and continue daily for a specified period (e.g., 7 or 14 days).

  • Behavioral Assessment:

    • Rotarod Test: Assess motor coordination and balance at baseline and at specified time points after the final MPTP injection. Measure the latency to fall from the rotating rod.

    • Pole Test: Evaluate bradykinesia by measuring the time taken for the mouse to turn and descend a vertical pole.

  • Neurochemical and Histological Analysis:

    • At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Collect the brains and process them for cryosectioning.

    • Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and the density of TH-positive fibers in the striatum.

    • Analyze markers of neuroinflammation such as Iba1 (microglia) and GFAP (astrocytes).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for N-Acylethanolamines

N-acylethanolamines like PEA and OEA are known to exert their effects through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[6][7][8] Activation of PPAR-α leads to the regulation of gene transcription involved in lipid metabolism and inflammation. It is hypothesized that NEA may also act via this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Nervonoyl_Ethanolamide Nervonoyl_Ethanolamide PPAR_alpha_inactive PPAR-α (inactive) Nervonoyl_Ethanolamide->PPAR_alpha_inactive Binds and Activates PPAR_alpha_active PPAR-α (active) PPAR_alpha_inactive->PPAR_alpha_active RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPAR_RXR_complex PPAR-α/RXR Heterodimer PPAR_alpha_active->PPAR_RXR_complex RXR_active->PPAR_RXR_complex PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_complex->PPRE Binds to Gene_Transcription Gene Transcription (Anti-inflammatory & Metabolic Genes) PPRE->Gene_Transcription Regulates Biological_Effects Anti-inflammatory Effects Neuroprotection Analgesia Gene_Transcription->Biological_Effects Leads to

Caption: Proposed PPAR-α signaling pathway for this compound.

Experimental Workflow for In Vivo Assessment of NEA

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound in an animal model of disease.

G cluster_0 Phase 1: Model Development and NEA Administration cluster_1 Phase 2: Behavioral and Physiological Assessment cluster_2 Phase 3: Ex Vivo Analysis cluster_3 Phase 4: Data Analysis and Interpretation Animal_Model Select Appropriate Animal Model NEA_Prep Prepare NEA Formulation (e.g., 10 mg/kg in vehicle) Animal_Model->NEA_Prep Dose_Response Conduct Dose-Response and Toxicity Studies NEA_Prep->Dose_Response Administer_NEA Administer NEA or Vehicle to Animal Groups Dose_Response->Administer_NEA Behavioral_Tests Perform Behavioral Tests (e.g., Rotarod, Von Frey) Administer_NEA->Behavioral_Tests Physiological_Measurements Measure Physiological Parameters (e.g., Paw Volume, Body Weight) Administer_NEA->Physiological_Measurements Tissue_Collection Collect Tissues of Interest (Brain, Spinal Cord, Paw) Behavioral_Tests->Tissue_Collection Physiological_Measurements->Tissue_Collection Histology Immunohistochemistry (e.g., TH, Iba1, GFAP) Tissue_Collection->Histology Biochemical_Assays Biochemical Assays (e.g., ELISA for Cytokines) Tissue_Collection->Biochemical_Assays Gene_Expression Gene Expression Analysis (e.g., qPCR for PPAR-α targets) Tissue_Collection->Gene_Expression Data_Analysis Statistical Analysis of Quantitative Data Histology->Data_Analysis Biochemical_Assays->Data_Analysis Gene_Expression->Data_Analysis Interpretation Interpretation of Results and Conclusion on NEA Efficacy Data_Analysis->Interpretation

Caption: General experimental workflow for in vivo studies of NEA.

Summary and Future Directions

The study of this compound in vivo holds promise for uncovering new therapeutic avenues for a range of disorders, particularly those with neuroinflammatory and pain components. While direct experimental data for NEA is currently sparse, the established methodologies for related N-acylethanolamines provide a robust framework for initiating research. The protocols and workflows detailed in this document offer a starting point for researchers to explore the pharmacology and therapeutic efficacy of this endogenous lipid mediator. Future studies should focus on confirming the proposed mechanisms of action, establishing optimal dosing and administration routes, and exploring the full therapeutic potential of this compound in various disease models.

References

Application Notes and Protocols for the Measurement of Nervonoyl Ethanolamide in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonoyl ethanolamide (NEA), a member of the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules, is increasingly recognized for its potential role in neuromodulation and neuroinflammation. As a long-chain saturated NAE, its presence and concentration in cerebrospinal fluid (CSF) can provide valuable insights into the pathophysiology of various neurological disorders. Accurate and robust methods for the quantification of NEA in CSF are therefore critical for advancing research and therapeutic development in this area.

This document provides detailed application notes and protocols for the measurement of NEA in CSF, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of lipid mediators.

Quantitative Data Summary

The following table summarizes the reported concentration of this compound in human cerebrospinal fluid. It is important to note that data on NEA levels in CSF is currently limited, and these values may vary depending on the patient population and analytical methodology.

AnalyteMatrixPatient GroupConcentration (ng/mL)Analytical MethodReference
This compound (NEA)Cerebrospinal FluidViral Meningitis3.09GC-MS[1]

Experimental Protocols

Cerebrospinal Fluid Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the integrity of lipid analytes.

Protocol:

  • Collection: CSF should be collected by lumbar puncture into polypropylene (B1209903) tubes.[2] It is recommended to discard the first few drops to avoid contamination.

  • Anticoagulant: For lipidomic studies, CSF is typically collected without anticoagulants.

  • Immediate Processing: Process the samples as quickly as possible to minimize enzymatic degradation of NAEs. Place samples on ice immediately after collection.

  • Centrifugation: Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Storage: Aliquot the supernatant into clean polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Lipid Extraction from Cerebrospinal Fluid

A robust lipid extraction method is crucial for isolating NEA from the complex CSF matrix. A modified Bligh & Dyer or a similar liquid-liquid extraction (LLE) method is commonly employed.

Protocol: Liquid-Liquid Extraction (Chloroform/Methanol)

This protocol is adapted from methods used for the extraction of endocannabinoids and other fatty acid derivatives from CSF.[1]

  • Sample Preparation: Thaw the frozen CSF samples on ice.

  • Internal Standard Spiking: To a 1 mL CSF sample, add an appropriate deuterated internal standard for NEA (e.g., NEA-d4) to account for extraction efficiency and matrix effects.

  • Acidification: Acidify the sample by adding 50 µL of 0.01% formic acid to improve the extraction of acidic lipids.[1]

  • Antioxidant Addition: Add 10 µL of 0.001% butylated hydroxytoluene (BHT) to prevent lipid oxidation during the extraction process.[1]

  • Extraction Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the CSF sample.[1]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes to facilitate phase separation.[1]

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system (e.g., methanol/water, 70:30 v/v, with 0.05% acetic acid).[3]

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS provides the necessary sensitivity and selectivity for the quantification of low-abundance lipids like NEA in CSF. The following is a general protocol that should be optimized for the specific instrumentation used.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating NAEs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate the lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 5 - 10 µL.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for selective and sensitive detection. Specific precursor-to-product ion transitions for NEA and its internal standard must be determined by direct infusion of standards.

    • NEA (C26H51NO2; Molecular Weight: 409.7 g/mol ):

      • Precursor Ion [M+H]+: m/z 410.4

      • Product Ion: A common fragmentation for NAEs is the loss of the ethanolamine (B43304) head group, resulting in a product ion of m/z 62.[4][5] Another potential product ion would correspond to the nervonoyl acylium ion. The exact product ions and their optimal collision energies should be determined empirically.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for NEA.

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Handling cluster_extraction Lipid Extraction cluster_analysis Analysis CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (2000 x g, 10 min, 4°C) CSF_Collection->Centrifugation Storage Storage (-80°C) Centrifugation->Storage IS_Spiking Internal Standard Spiking Storage->IS_Spiking LLE Liquid-Liquid Extraction (Chloroform:Methanol) IS_Spiking->LLE Drying Solvent Evaporation LLE->Drying Reconstitution Reconstitution Drying->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Experimental workflow for NEA measurement in CSF.

Putative Signaling Pathway of this compound

While the direct signaling pathways of NEA are still under investigation, based on the known mechanisms of other N-acylethanolamines like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), a putative pathway involving PPARα and TRPV1 can be proposed.[6][7][8]

signaling_pathway cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NEA This compound (NEA) TRPV1 TRPV1 Channel NEA->TRPV1 Activation? PPARa_inactive PPARα (inactive) NEA->PPARa_inactive Binding Ca_influx Ca²⁺ TRPV1->Ca_influx Ca²⁺ Influx PPARa_active PPARα (active) PPARa_inactive->PPARa_active RXR RXR PPARa_active->RXR PPRE PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Cellular_Response2 Cellular Response (e.g., Anti-inflammation) Gene_Expression->Cellular_Response2 Synthesis of Anti-inflammatory Mediators cluster_complex cluster_complex cluster_complex->PPRE Binding Cellular_Response1 Cellular Response (e.g., Neuromodulation) Ca_influx->Cellular_Response1 Downstream Signaling

Caption: Putative signaling pathway of NEA.

References

Application of N-oleoylethanolamide in Primary Neuronal Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoylethanolamide (OEA) is an endogenous lipid mediator, belonging to the family of N-acylethanolamines. It is a monounsaturated analogue of the endocannabinoid anandamide (B1667382) but acts independently of the cannabinoid pathway.[1] OEA has garnered significant interest in neuroscience research due to its neuroprotective, anti-inflammatory, and neurogenic properties.[2][3][4][5] In primary neuronal cell cultures, OEA serves as a valuable tool to investigate fundamental neuronal processes and to evaluate potential therapeutic strategies for a range of neurological disorders.

The primary mechanism of action for OEA is the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.[4][6][7] In neuronal cells, activation of PPAR-α by OEA has been shown to promote neuronal differentiation, enhance cell survival, and modulate microglial activity.[2][5][7] This application note provides detailed protocols for the use of OEA in primary neuronal cultures, along with a summary of its effects and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of N-oleoylethanolamide (OEA) on primary neuronal and related cell cultures as reported in the literature.

Table 1: Neuroprotective Effects of OEA on Primary Neuronal Cultures

Cell TypeInsultOEA ConcentrationTreatment TimeObserved EffectReference
Primary Cortical Neurons (Mouse)Oxygen-Glucose Deprivation (OGD)10, 30, 50 µM2h pre-treatmentIncreased neuronal survival in co-culture with microglia.[2][2]
Primary Cortical Neurons (Rat)Hypoxia20, 40 µM30 min pre- or post-hypoxiaEnhanced cell survival.[8][8]
Primary Cortical Neurons (Mouse)Glutamate ToxicityNot specifiedNot specifiedOEA's structural analog, oleoyl-LPE, protects against glutamate-induced excitotoxicity.[9][9]

Table 2: Effects of OEA on Neuronal Differentiation and Gene Expression

| Cell Type | OEA Concentration | Treatment Time | Observed Effect | Reference | |---|---|---|---|---|---| | Primary Neurons | Not specified | Not specified | Promoted neuronal differentiation, increased GAP-43 and MAP2 expression (PPARα-dependent).[7] |[7] | | Primary Microglia (in co-culture with neurons) | 10, 30, 50 µM | 2h pre-treatment | Shifted microglia from M1 to M2 phenotype, enhanced expression of Arginase1 and Ym1.[2] |[2] | | Cerebellar Tissue (in vivo) | 10 mg/kg | 3 and 24 hours post-treatment | Modulated gene expression of inflammatory and neuroprotective markers (e.g., decreased Il1β, Il6, Tnfα; increased Bdnf, Gap43, Map2, Pparα).[10] |[10] |

Experimental Protocols

Protocol 1: Preparation of N-oleoylethanolamide (OEA) Stock Solution

Materials:

  • N-oleoylethanolamide (OEA) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of OEA: Determine the desired stock solution concentration (e.g., 10 mM). Calculate the mass of OEA needed to prepare the desired volume of stock solution.

  • Dissolve OEA in DMSO: In a sterile microcentrifuge tube, add the calculated mass of OEA powder. Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Ensure complete dissolution: Vortex the tube vigorously until the OEA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Note: OEA is a lipid and is soluble in ethanol (B145695) and DMSO.[1] For cell culture applications, DMSO is a common solvent. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the neurons (typically ≤ 0.1%).

Protocol 2: Treatment of Primary Neuronal Cultures with OEA

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on appropriate culture vessels.

  • Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).

  • OEA stock solution (from Protocol 1).

  • Vehicle control (DMSO).

Procedure:

  • Culture primary neurons: Prepare and maintain primary neuronal cultures according to standard protocols. Cultures are typically ready for treatment between 7 and 10 days in vitro (DIV).

  • Prepare OEA working solutions: On the day of the experiment, thaw an aliquot of the OEA stock solution. Prepare serial dilutions of the OEA stock solution in pre-warmed complete neuronal culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Prepare vehicle control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest OEA concentration being tested.

  • Treat the neurons: Carefully remove half of the existing culture medium from each well. Add an equal volume of the prepared OEA working solution or vehicle control medium to the respective wells.

  • Incubate: Return the culture plates to a humidified incubator at 37°C and 5% CO₂ for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Assessment of Neuronal Viability using Lactate Dehydrogenase (LDH) Assay

Materials:

  • Treated primary neuronal cultures in a 96-well plate.

  • LDH Cytotoxicity Assay Kit.

  • 96-well plate reader.

Procedure:

  • Collect culture supernatant: Following the OEA treatment period, carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cell layer.

  • Perform LDH assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a new 96-well plate and then adding the assay reagent.

  • Incubate: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure absorbance: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data analysis: Calculate the percentage of cytotoxicity based on the absorbance values, using controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells).

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_oea Prepare OEA Stock (in DMSO) treatment Treat Neurons with OEA or Vehicle (DMSO) prep_oea->treatment prep_neurons Culture Primary Neurons (e.g., Cortical) prep_neurons->treatment viability Assess Cell Viability (e.g., LDH Assay) treatment->viability gene_exp Analyze Gene Expression (e.g., qPCR) treatment->gene_exp protein_exp Analyze Protein Expression (e.g., Western Blot) treatment->protein_exp

Experimental workflow for OEA application in primary neuronal cultures.

ppar_alpha_pathway OEA N-oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Biological_Effects Neuroprotection Anti-inflammation Neuronal Differentiation Gene_Expression->Biological_Effects leads to

PPAR-α signaling pathway activated by OEA in neuronal cells.

References

High-Purity Nervonoyl Ethanolamide: Application Notes and Protocols for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of high-purity Nervonoyl ethanolamide (NEA) standards in analytical chemistry. NEA is a long-chain N-acylethanolamine and a member of the endocannabinoid family, making it a molecule of significant interest in neuroscience and pharmacology research.[1] Accurate quantification of NEA in biological matrices is crucial for understanding its physiological roles and therapeutic potential.

Product Information: High-Purity this compound Standard

High-purity NEA is essential for the development of robust and reproducible analytical methods. The following table summarizes the typical specifications for a high-purity NEA analytical standard.

ParameterSpecification
Chemical Name N-(2-hydroxyethyl)-15Z-tetracosenamide
Synonyms N-Nervonoyl ethanolamine
CAS Number 887405-21-2
Molecular Formula C₂₆H₅₁NO₂
Molecular Weight 409.7 g/mol
Purity ≥98%
Formulation Crystalline solid
Solubility Ethanol (5 mg/ml)
Storage -20°C
Stability ≥ 4 years at -20°C

Data compiled from commercially available high-purity standards.[1]

Application: Quantitative Analysis of this compound in Biological Samples

The primary application of high-purity NEA standards is in the quantitative analysis of endogenous NEA in biological samples such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates.[2] Given the low physiological concentrations of endocannabinoids, highly sensitive and selective analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are required.[3][4]

Challenges in Endocannabinoid Quantification

The quantification of NEA and other endocannabinoids is prone to analytical challenges that can lead to inaccurate results. These include:

  • Ex vivo formation and degradation: Endocannabinoids can be synthesized or degraded by enzymes present in biological samples after collection.[2][3][5]

  • Isomerization: Certain endocannabinoids can isomerize to inactive forms.[5]

  • Matrix effects: The complex nature of biological matrices can interfere with analyte ionization in the mass spectrometer.[2]

To mitigate these challenges, proper sample collection, handling, and extraction procedures are paramount. The use of a deuterated internal standard, such as NEA-d4, is highly recommended to correct for analyte loss during sample preparation and for variations in instrument response.[6]

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of NEA in human plasma. It is essential to optimize the parameters for your specific instrumentation and experimental needs.

Sample Collection and Handling

Proper sample handling is critical to prevent the artificial fluctuation of NEA levels.

StepProcedureRationale
1 Collect whole blood in EDTA-containing tubes.EDTA prevents coagulation.
2 Immediately after collection, place the tubes on ice.Low temperature minimizes enzymatic activity.
3 Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.To separate plasma from blood cells. Prompt separation is crucial as AEA, a related compound, has been shown to increase in concentration with prolonged contact with blood cells.[3]
4 Transfer the plasma to a clean polypropylene (B1209903) tube and add a fatty acid amide hydrolase (FAAH) inhibitor (e.g., URB597) to a final concentration of 1 µM.To inhibit the degradation of NEA by FAAH.[2]
5 Store the plasma samples at -80°C until analysis.For long-term stability.
Sample Preparation: Liquid-Liquid Extraction

This procedure is designed to extract NEA from the plasma matrix.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 100 ng/mL NEA-d4 in ethanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis

The following are typical starting parameters for LC-MS/MS analysis.

ParameterSetting
LC System UHPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
Gradient Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions NEA: m/z 410.4 -> 62.1; NEA-d4: m/z 414.4 -> 66.1 (Example transitions, should be optimized)

Signaling Pathway of N-Acylethanolamines

This compound is part of the broader family of N-acylethanolamines (NAEs), which includes the well-studied endocannabinoid anandamide (B1667382) (AEA).[1] While the specific signaling cascade for NEA is not as extensively characterized as that of AEA, it is hypothesized to interact with components of the endocannabinoid system. The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).[7]

NAE_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Synthesis NEA This compound (NEA) NAPE_PLD->NEA NEA->CB1R Retrograde Signaling FAAH Fatty Acid Amide Hydrolase (FAAH) NEA->FAAH Degradation Nervonic_Acid Nervonic Acid FAAH->Nervonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Putative signaling pathway for this compound (NEA).

Experimental Workflow for NEA Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying NEA in biological samples.

NEA_Quantification_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis arrow arrow Blood_Collection Blood Collection (EDTA) Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Inhibitor_Addition Add FAAH Inhibitor Plasma_Separation->Inhibitor_Addition Storage Store at -80°C Inhibitor_Addition->Storage Thawing Thaw Plasma Storage->Thawing IS_Addition Add Internal Standard Thawing->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Extraction Supernatant Transfer Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for NEA quantification in plasma.

References

Application Notes and Protocols: Extraction of Nervonoyl Ethanolamide from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nervonoyl ethanolamide (NEA) is a long-chain monounsaturated N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules that includes the well-known endocannabinoid, Anandamide.[1][2] As a member of this family, NEA is presumed to play a role in neuromodulation and inflammatory processes.[3] The study of NEA and other long-chain NAEs is an emerging field, and understanding their physiological and pathological roles requires accurate and reliable methods for their quantification in biological matrices. Due to their lipophilic nature and typically low endogenous concentrations, the extraction of these molecules from complex biological tissues presents a significant challenge.

This document provides a detailed protocol for the extraction of this compound from biological tissues, intended for researchers, scientists, and drug development professionals. The protocol is based on established methods for the extraction of N-acylethanolamines, employing a modified Folch lipid extraction followed by solid-phase extraction (SPE) for sample purification and concentration prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).

Principle

The extraction of this compound from biological tissues is achieved through a multi-step process designed to efficiently isolate and purify this lipophilic molecule from a complex biological matrix. The protocol begins with the rapid homogenization of the tissue in a cold organic solvent mixture to quench enzymatic activity and solubilize lipids. This is followed by a liquid-liquid extraction, a modification of the Folch method, which uses a chloroform (B151607) and methanol (B129727) mixture to separate lipids from aqueous-soluble components.[4] Subsequent purification and concentration of the lipid extract are performed using solid-phase extraction (SPE), which selectively retains and elutes the N-acylethanolamines, thereby removing interfering substances and preparing the sample for sensitive downstream analytical techniques like LC-MS/MS.

Data Presentation

Quantitative data for endogenous levels of this compound in various biological tissues are not widely available in the current scientific literature. The table below presents reference concentrations of other common N-acylethanolamines in rodent brain tissue to provide a contextual baseline for expected concentration ranges of these lipid mediators.

N-acylethanolamine (NAE)TissueSpeciesConcentration (pmol/g)Analytical Method
Anandamide (AEA)BrainMouse> 1 nmol/gGC-MS
Palmitoylethanolamide (PEA)BrainRat~10-50 pmol/gLC-MS/MS
Oleoylethanolamide (OEA)BrainRat~5-30 pmol/gLC-MS/MS
This compound (NEA) Various Various Data not readily available LC-MS/MS

Note: The concentrations of NAEs can vary significantly depending on the specific tissue, the physiological state of the organism, and the analytical method used for quantification.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific tissue types and analytical instrumentation.

Materials and Reagents
  • Equipment:

    • Homogenizer (e.g., rotor-stator or bead beater)

    • Refrigerated centrifuge

    • Vortex mixer

    • Nitrogen evaporation system or vacuum concentrator

    • Solid-phase extraction (SPE) manifold and cartridges (e.g., C18 or silica)

    • Analytical balance

    • Glass centrifuge tubes with PTFE-lined caps

    • Autosampler vials with inserts

  • Solvents and Chemicals:

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • Ethyl acetate (B1210297) (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (LC-MS grade)

    • 0.9% NaCl solution (saline), ice-cold

    • Internal standard (e.g., d4-Nervonoyl ethanolamide or other deuterated NAE)

    • Anhydrous sodium sulfate

    • Nitrogen gas, high purity

Tissue Homogenization
  • Accurately weigh the frozen biological tissue sample (typically 50-100 mg).

  • Immediately place the weighed tissue in a pre-chilled glass centrifuge tube.

  • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the tissue (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).

  • Add an appropriate amount of internal standard to the solvent mixture before homogenization to correct for extraction efficiency.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at 4°C.

Lipid Extraction (Modified Folch Method)
  • Centrifuge the homogenate at 2000 x g for 10 minutes at 4°C to pellet the tissue debris.

  • Carefully transfer the supernatant (liquid phase) to a new glass centrifuge tube.

  • To the supernatant, add 0.2 volumes of ice-cold 0.9% NaCl solution (e.g., for 2 mL of supernatant, add 0.4 mL of saline).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct phases will be observed: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.

  • Carefully remove the upper aqueous phase by aspiration.

  • Collect the lower chloroform phase into a clean glass tube. For increased purity, the interface can be washed with a small volume of methanol:water (1:1, v/v) without disturbing the lower phase, followed by recentrifugation and collection of the lower phase.

  • Dry the collected chloroform phase under a gentle stream of nitrogen gas or using a vacuum concentrator. Ensure the sample does not go to complete dryness for an extended period to prevent degradation.

Solid-Phase Extraction (SPE) Purification
  • Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water through the cartridge. Do not allow the column to dry out.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., 1 mL of 10% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other NAEs from the cartridge with 1-2 mL of methanol or acetonitrile into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

Sample Preparation for Analysis
  • Reconstitute the final dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase of your LC-MS/MS system (e.g., acetonitrile:water, 1:1, v/v).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial with a low-volume insert.

  • The sample is now ready for injection and analysis by LC-MS/MS.

Visualizations

Experimental Workflow

experimental_workflow tissue_sample 1. Tissue Sample (Frozen, Weighed) homogenization 2. Homogenization (Chloroform:Methanol 2:1, Internal Standard) tissue_sample->homogenization centrifugation1 3. Centrifugation (2000 x g, 10 min, 4°C) homogenization->centrifugation1 supernatant_collection 4. Supernatant Collection centrifugation1->supernatant_collection liquid_liquid_extraction 5. Liquid-Liquid Extraction (Add 0.9% NaCl) supernatant_collection->liquid_liquid_extraction phase_separation 6. Phase Separation (Centrifugation) liquid_liquid_extraction->phase_separation chloroform_phase_collection 7. Collect Lower (Chloroform) Phase phase_separation->chloroform_phase_collection drying1 8. Evaporation (Nitrogen Stream) chloroform_phase_collection->drying1 sample_loading 10. Sample Loading drying1->sample_loading spe_conditioning 9. SPE Column Conditioning (Methanol, Water) spe_conditioning->sample_loading spe_washing 11. SPE Washing (10% Methanol) sample_loading->spe_washing spe_elution 12. SPE Elution (Methanol/Acetonitrile) spe_washing->spe_elution drying2 13. Evaporation (Nitrogen Stream) spe_elution->drying2 reconstitution 14. Reconstitution (Mobile Phase) drying2->reconstitution lcms_analysis 15. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for the extraction of this compound.

N-acylethanolamine Signaling Pathway

nae_signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation NAPE N-acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis NEA This compound (NEA) NAPE_PLD->NEA CB1_R CB1 Receptor NEA->CB1_R Binds CB2_R CB2 Receptor NEA->CB2_R Binds PPARa PPARα NEA->PPARa Activates FAAH FAAH NEA->FAAH Hydrolysis Cellular_Response Cellular Response (e.g., Neuromodulation, Anti-inflammation) CB1_R->Cellular_Response CB2_R->Cellular_Response PPARa->Cellular_Response Nervonic_Acid Nervonic Acid FAAH->Nervonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: General signaling pathway of N-acylethanolamines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nervonoyl Ethanolamide (NEA) Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Nervonoyl ethanolamide (NEA) is a specialized and relatively under-researched very-long-chain fatty acid ethanolamide. As such, specific in vivo administration protocols and comprehensive solubility data in common research vehicles are not widely published. The following troubleshooting guide, FAQs, and protocols are based on established methodologies for other poorly soluble N-acylethanolamines (NAEs) and lipids. Researchers should consider this guidance as a starting point and perform pilot studies to optimize delivery for their specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound (NEA). What are the recommended solvents and vehicles?

A1: NEA is a crystalline solid with high lipophilicity, making it practically insoluble in aqueous solutions like saline or PBS alone.[1] The initial solubilization should be done in an organic solvent, followed by dilution in a suitable vehicle for in vivo administration.

Troubleshooting Solubility Issues:

  • Initial Dissolution: Start by dissolving NEA in 100% ethanol (B145695) or DMSO. A supplier datasheet indicates a solubility of at least 5 mg/mL in ethanol.[1]

  • Vehicle Preparation: For many administration routes, a multi-component vehicle is necessary to maintain NEA in suspension or emulsion. Common strategies include using a combination of solvents, surfactants, and oils.

  • Sonication & Warming: After preparing the formulation, use a bath sonicator to aid in the dispersion of NEA. Gentle warming (to around 37°C) can also help, but be cautious of potential degradation with prolonged heat exposure.

  • Precipitation: If you observe precipitation after diluting the initial NEA stock into your final vehicle, the concentration may be too high for that specific formulation. Try reducing the final concentration of NEA or adjusting the ratios of the vehicle components (e.g., increasing the percentage of Tween 80 or oil).

Q2: What are the appropriate administration routes for NEA in rodents, and what are the pros and cons of each?

A2: The choice of administration route depends on the research question, desired target tissue, and the required pharmacokinetic profile.

Administration RouteProsCons
Intraperitoneal (IP) Injection - Relatively easy to perform- Allows for larger injection volumes compared to IV- Systemic distribution- Potential for local inflammation and irritation, especially with oil-based vehicles[2][3][4]- Slower and more variable absorption than IV- First-pass metabolism in the liver
Oral Gavage (PO) - Mimics a natural route of exposure- Non-invasive for repeated dosing (with proper training)- Variable bioavailability due to degradation in the GI tract and first-pass metabolism- Requires a vehicle that is stable in the gastric environment- Risk of incorrect administration (e.g., into the trachea)
Intravenous (IV) Injection - 100% bioavailability- Rapid onset of action- Precise dose delivery- Requires a highly stable and well-formulated vehicle (e.g., microemulsion, liposomes) to avoid embolism- Smaller injection volumes- Technically more challenging
Intracerebroventricular (ICV) Injection - Bypasses the blood-brain barrier for direct CNS delivery- Requires very small volumes- Highly invasive, requiring stereotaxic surgery- Potential for injection site damage and inflammation- Uneven distribution within the brain

Q3: I am observing signs of irritation or inflammation at the injection site after intraperitoneal (IP) administration. What could be the cause and how can I mitigate it?

A3: Irritation following IP injection of lipid-based formulations can be caused by the vehicle itself or the compound.

Troubleshooting Injection Site Reactions:

  • Vehicle Choice: Some oils, like peanut oil and mineral oil, have been shown to cause a more significant inflammatory response compared to corn oil or olive oil.[4] Consider testing different oils in a pilot study.

  • Formulation Stability: Ensure your NEA formulation is a stable, homogenous suspension or emulsion. The presence of large particles can increase irritation.

  • Injection Volume: Keep the injection volume within recommended limits (typically up to 10 mL/kg for mice).[5][6]

  • Alternative Routes: If irritation persists, consider alternative administration routes like oral gavage, if appropriate for your experimental goals.[3]

Q4: What is the likely mechanism of action for NEA?

A4: While direct studies on NEA are limited, as an N-acylethanolamine, it is likely to interact with targets similar to other members of this family, such as Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA).[7] The primary hypothesized targets are:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Many NAEs are known to be endogenous ligands for PPARα, a nuclear receptor that regulates lipid metabolism and inflammation.[8][9][10][11]

  • G Protein-Coupled Receptor 55 (GPR55): This orphan receptor has been identified as a target for several NAEs and is involved in various physiological processes.[8][12][13][14]

It is important to note that this is an inferred mechanism, and experimental validation is required.

Data Presentation: Vehicle Formulations for Poorly Soluble Lipids

The following table provides examples of vehicle formulations that can be adapted for NEA administration. The final concentration of NEA in these vehicles must be determined empirically through solubility and stability testing.

Vehicle CompositionAdministration Route(s)Notes
5-10% DMSO, 90-95% Corn OilIP, POA common formulation for hydrophobic compounds. Ensure the DMSO is of high purity.
10% Ethanol, 10% Tween 80, 80% SalineIP, IV (with caution)The ethanol solubilizes the NEA, and the Tween 80 acts as a surfactant to create an emulsion in saline. For IV use, the emulsion must be stable with very small particle size.
5% DMSO, 40% PEG300, 5% Tween 80, 50% SalinePO, IPA more complex vehicle that can improve solubility and stability for some compounds.[6]
Cyclodextrin-based formulations (e.g., with HP-β-CD)PO, IP, IVCyclodextrins can form inclusion complexes with lipid molecules, increasing their aqueous solubility.[15][16][17][18][19] This requires specific formulation development.
Liposomal FormulationsIV, IPEncapsulating NEA within liposomes can improve its stability and bioavailability, and can be tailored for targeted delivery.[20][21][22][23][24] This is an advanced formulation technique.

Experimental Protocols

Protocol 1: Preparation of an Oil-Based NEA Formulation for Intraperitoneal (IP) Injection or Oral Gavage (PO)

  • Initial Solubilization: Weigh the desired amount of NEA and dissolve it in a minimal volume of 100% ethanol or DMSO. For example, dissolve 10 mg of NEA in 100 µL of ethanol. Gentle warming and vortexing can be used to aid dissolution.

  • Vehicle Preparation: In a separate sterile tube, measure the required volume of the oil vehicle (e.g., corn oil).

  • Formulation: While vortexing the oil, slowly add the NEA-ethanol/DMSO solution dropwise.

  • Homogenization: Continue vortexing for 5-10 minutes. For a more stable suspension, sonicate the mixture in a bath sonicator for 15-30 minutes, being careful to avoid overheating.

  • Administration:

    • IP Injection: Administer the formulation to the lower abdominal quadrant, avoiding the midline. The recommended maximum volume is 10 mL/kg.[5]

    • Oral Gavage: Use a proper-sized feeding needle and administer the formulation directly into the stomach. The recommended maximum volume is 10 mL/kg.[6][25]

Protocol 2: Preparation of an Aqueous Emulsion of NEA for Intraperitoneal (IP) Injection

  • Initial Solubilization: Dissolve NEA in 100% ethanol to create a stock solution (e.g., 10 mg/mL).

  • Surfactant Addition: In a sterile tube, add the desired volume of a surfactant like Tween 80 (e.g., to a final concentration of 10%).

  • Formulation: Slowly add the NEA-ethanol stock solution to the Tween 80 while vortexing.

  • Aqueous Dilution: Add sterile saline dropwise to the mixture while vortexing continuously to form an emulsion.

  • Homogenization: Sonicate the final emulsion as described in Protocol 1 to ensure a fine and stable dispersion.

  • Administration: Administer via IP injection as described above.

Protocol 3: Intracerebroventricular (ICV) Injection of NEA

Note: This procedure requires stereotaxic surgery and should only be performed by trained personnel under approved animal care protocols.

  • Formulation: Due to the extremely small injection volumes (1-5 µL in mice), the formulation must be highly concentrated and stable. A vehicle of artificial cerebrospinal fluid (aCSF) containing a low percentage of a solubilizing agent like cyclodextrin (B1172386) or DMSO may be suitable, but requires extensive optimization to ensure solubility and minimize toxicity.

  • Surgical Procedure: Anesthetize the animal and place it in a stereotaxic frame. Following established surgical procedures, drill a small hole in the skull over the target ventricle.

  • Injection: Slowly infuse the NEA formulation into the ventricle using a microsyringe pump over several minutes to prevent a rapid increase in intracranial pressure.[26][27]

  • Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring.

Visualizations

NEA_Signaling_Pathway cluster_nucleus Nucleus cluster_membrane Cell Membrane NEA This compound (NEA) GPR55 GPR55 NEA->GPR55 Binds to PPARa PPARα NEA->PPARa Activates Membrane Cell Membrane Nucleus Nucleus Downstream Downstream Signaling (e.g., Ca²⁺ mobilization) GPR55->Downstream Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE PPARa->PPRE Binds to RXR->PPRE Binds to GeneTranscription Gene Transcription (e.g., anti-inflammatory genes) PPRE->GeneTranscription Regulates

Caption: Inferred signaling pathway of this compound (NEA).

Experimental_Workflow start Start: Obtain NEA solubility Step 1: Solubility & Stability Testing (e.g., in Ethanol, DMSO, Oils, Tween 80) start->solubility formulation Step 2: Vehicle Formulation (e.g., Oil-based, Emulsion) solubility->formulation pilot Step 3: Pilot Study in a small cohort (Dose-ranging, tolerability) formulation->pilot main_exp Step 4: Main In Vivo Experiment (IP, PO, or ICV administration) pilot->main_exp data Step 5: Data Collection (Behavioral, Biochemical, Histological) main_exp->data analysis Step 6: Data Analysis data->analysis

Caption: General experimental workflow for in vivo studies with NEA.

References

Troubleshooting low signal intensity in Nervonoyl ethanolamide mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of Nervonoyl ethanolamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A complete loss of signal often points to a singular issue within the LC-MS system. A systematic check is the most effective way to identify the problem.[1]

  • Initial Troubleshooting Steps:

    • Verify System Suitability: Before running your samples, inject a known, freshly prepared standard of this compound to confirm that the instrument is capable of detecting the analyte. This will help determine if the issue lies with your sample preparation or the instrument itself.

    • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as salt deposits or drips.

    • Inspect the Ion Source:

      • Stable Spray: Visually inspect the electrospray needle to ensure a consistent and fine spray is being generated. An unstable or absent spray is a common cause of signal loss.[1]

      • Contamination: A dirty ion source can significantly suppress the signal. Regular cleaning is recommended.[2]

    • Review MS Parameters: Double-check that the correct mass-to-charge ratio (m/z) for this compound and its expected fragments are being monitored.

Q2: My this compound signal is weak and inconsistent. How can I improve the ionization efficiency?

Poor signal strength can often be attributed to suboptimal ionization.[3] Here are key parameters to optimize for N-acyl ethanolamides like this compound:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of N-acyl ethanolamides, typically detecting the protonated molecule [M+H]+.[4]

  • Mobile Phase Composition:

    • pH: An acidic mobile phase, for example, with 0.1% formic acid, promotes protonation and can enhance the signal in positive ion mode.[5]

    • Solvents: Acetonitrile (B52724) and methanol (B129727) are common organic solvents. Their ratio in the mobile phase can impact spray stability and desolvation efficiency.

    • Additives: Ammonium formate (B1220265) or acetate (B1210297) can be used as mobile phase additives to improve chromatography and ionization.[4]

  • Ion Source Parameters:

    • Capillary Voltage: Optimize the voltage to ensure efficient ionization without causing in-source fragmentation.

    • Gas Flows and Temperatures: The nebulizer and drying gas flows and temperatures are critical for desolvation. Higher flow rates and temperatures may be needed for highly aqueous mobile phases.[6]

Q3: I suspect matrix effects are suppressing my this compound signal. How can I confirm and mitigate this?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte of interest, leading to signal suppression or enhancement.[6][7]

  • Confirmation:

    • Post-Column Infusion: Infuse a constant flow of this compound standard post-column while injecting a blank matrix extract. A dip in the signal at the retention time of interfering components indicates ion suppression.

    • Spike and Recovery: Compare the signal of a known amount of standard spiked into the sample matrix with the signal of the same standard in a clean solvent. A lower-than-expected signal in the matrix indicates suppression.

  • Mitigation Strategies:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[8]

    • Modify Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound is the most reliable way to compensate for matrix effects.

Q4: What are the common adducts and fragmentation patterns for this compound in MS/MS?

Understanding the expected ions can help in method development and troubleshooting.

  • Adducts: In positive ion ESI, besides the protonated molecule ([M+H]+), this compound (Formula Weight: 409.7) can form adducts with sodium ([M+Na]+) and potassium ([M+K]+).[7][9] Ammonium adducts ([M+NH4]+) are also common when using ammonium-containing mobile phases.[10][11]

    Adduct TypeMass-to-Charge Ratio (m/z) for this compound
    [M+H]+410.4
    [M+Na]+432.4
    [M+K]+448.4
    [M+NH4]+427.4
  • Fragmentation: A characteristic fragmentation pattern for N-acyl ethanolamides in positive ion mode MS/MS is the neutral loss of the ethanolamine (B43304) head group. For this compound, this corresponds to the transition of the precursor ion to a specific product ion.[4][8]

    • Precursor Ion (m/z): 410.4 ([M+H]+)

    • Product Ion (m/z): 62 (corresponding to the ethanolamine fragment)[4][8]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissues

This protocol is suitable for the extraction of N-acyl ethanolamides from tissues like the brain or liver.

  • Homogenization: Homogenize frozen tissue samples (e.g., 50-100 mg) in cold methanol containing an appropriate internal standard (e.g., deuterated this compound).[12]

  • Lipid Extraction: Add chloroform (B151607) to the homogenate (e.g., a 2:1 ratio of chloroform:methanol) and vortex thoroughly.[12]

  • Phase Separation: Add water to induce phase separation. Centrifuge the mixture to pellet the precipitated proteins and separate the aqueous and organic layers.[12]

  • Collection: Carefully collect the lower organic phase containing the lipids.[12]

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/water mixture).[8][13]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE can be used to remove salts and other polar impurities that can interfere with MS analysis.[8]

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with water.[8]

  • Sample Loading: Load the reconstituted lipid extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.[13]

  • Elution: Elute the N-acyl ethanolamides with a higher percentage of organic solvent (e.g., 80% acetonitrile in water or 100% methanol).[8][13]

  • Drying and Reconstitution: Evaporate the eluate and reconstitute the sample in the initial mobile phase conditions for LC-MS/MS analysis.[8]

Quantitative Data Summary

The following tables provide typical validation parameters and mass spectrometer settings for the analysis of N-acyl ethanolamides. These should be optimized for your specific instrument and application.

Table 1: Typical LC-MS/MS Method Validation Parameters

ParameterTypical Value/Range
Linearity (R²)> 0.99
Limit of Quantitation (LOQ)50-100 pg/mL[14]
Inter- and Intra-day Accuracy85-115%
Inter- and Intra-day Precision (CV)< 15%[15]
Recovery> 70%[15]

Table 2: Example LC-MS/MS Instrument Settings

ParameterSetting
Liquid Chromatography
ColumnC18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, < 2 µm)[4]
Mobile Phase AWater with 0.1% Formic Acid or 5-10 mM Ammonium Formate[4]
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.2 - 0.4 mL/min[15][16]
GradientOptimized for separation from matrix components
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.5 kV[5]
Source Temperature120 - 150 °C[15]
Desolvation Temperature350 - 550 °C[5][15]
Nebulizer Gas FlowOptimized for stable spray
Drying Gas FlowOptimized for desolvation
Collision EnergyOptimized for fragmentation of precursor to product ion

Visualizations

Troubleshooting_Workflow start Low or No Signal for This compound check_system Perform Initial System Checks (Standard Injection, Leaks, Spray) start->check_system signal_restored1 Signal Restored check_system->signal_restored1 Issue Found & Resolved no_signal Still No/Low Signal check_system->no_signal No Obvious Issue optimize_ionization Optimize Ionization Efficiency (Mode, Mobile Phase, Source Parameters) no_signal->optimize_ionization signal_improved Signal Improved optimize_ionization->signal_improved Successful signal_still_low Signal Still Low optimize_ionization->signal_still_low Unsuccessful check_matrix_effects Investigate Matrix Effects (Post-column Infusion, Spike/Recovery) signal_still_low->check_matrix_effects matrix_effects_present Matrix Effects Confirmed check_matrix_effects->matrix_effects_present mitigate_matrix_effects Mitigate Matrix Effects (Improve Cleanup, Modify LC, Dilute) matrix_effects_present->mitigate_matrix_effects signal_restored2 Signal Restored mitigate_matrix_effects->signal_restored2

Caption: Troubleshooting workflow for low signal intensity.

Endocannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AEA This compound (and other NAEs) CB1R CB1 Receptor AEA->CB1R Binds to CB2R CB2 Receptor AEA->CB2R Binds to G_protein G-protein CB1R->G_protein Activates CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: Simplified endocannabinoid signaling pathway.

References

Preventing ex vivo degradation of Nervonoyl ethanolamide in samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nervonoyl Ethanolamide (NEA) Analysis

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the ex vivo degradation of this compound (NEA) in biological samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of NEA, leading to inaccurate results.

Problem: My measured this compound (NEA) levels are unexpectedly low or undetectable.

This is a common issue primarily caused by the rapid enzymatic degradation of NEA in the sample after collection. The integrity of the sample can be compromised within minutes if not handled properly.

Root Causes and Solutions:

  • Enzymatic Degradation: The most significant cause of NEA loss is hydrolysis by specific enzymes present in the tissue or blood.

    • Solution: Inhibit enzymatic activity immediately upon sample collection. Two key enzymes are responsible for the degradation of N-acylethanolamines (NAEs) like NEA.[1][2][3]

      • Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase that is considered the central enzyme in NAE degradation.[2][4] It functions optimally at an alkaline pH (8.5-10).[4]

      • N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal enzyme that also hydrolyzes NAEs but is most active at an acidic pH.[2][4]

    • Action: Add a cocktail of FAAH and NAAA inhibitors to your collection tubes (for blood) or homogenization buffer (for tissues) immediately. See the tables and protocols below for specific inhibitor recommendations.

  • Improper Sample Handling and Storage: Delays in processing, exposure to room temperature, and repeated freeze-thaw cycles can all contribute to NEA degradation.

    • Solution: Process samples quickly and maintain a cold chain throughout the entire workflow.

    • Action: For blood, centrifuge samples as soon as possible at 4°C to separate plasma or serum. For tissues, snap-freeze them in liquid nitrogen immediately after collection.[5] All subsequent processing should be done on ice. For long-term storage, samples should be kept at -80°C.[6][7][8]

  • Chemical Degradation or Artifacts from Reagents: The choice of solvents and reagents during the extraction process can sometimes lead to the loss of the analyte.

    • Solution: Validate all reagents and procedures.

    • Action: Studies have shown that certain grades of chloroform (B151607) can cause the formation of artifacts with unsaturated NAEs.[9][10] It is crucial to use high-purity solvents and to be aware of the stabilizers used in them, as these can potentially react with your analyte.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes that degrade this compound?

This compound (NEA) is a type of N-acylethanolamine (NAE). Its degradation is primarily catalyzed by two enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA).[2][11] These enzymes hydrolyze NEA into nervonic acid and ethanolamine.[1][12]

Table 1: Key Enzymes in NEA Degradation
EnzymeCommon AbbreviationOptimal pHCellular LocationPrimary Role
Fatty Acid Amide HydrolaseFAAHAlkaline (8.5-10)[4]Membrane-bound (microsomal)Central enzyme for degrading various NAEs, including anandamide (B1667382) and oleoylethanolamide.[1][2][4]
N-acylethanolamine-hydrolyzing Acid AmidaseNAAAAcidicLysosomalDegrades saturated and monounsaturated NAEs like palmitoylethanolamide.[2][4][13]

Q2: How can I inhibit these degrading enzymes in my samples?

The most effective strategy is to use specific chemical inhibitors immediately after sample collection. Adding a broad-spectrum serine hydrolase inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF) can be effective, but for greater specificity, a combination of a FAAH and a NAAA inhibitor is recommended.

Table 2: Selected Inhibitors for Sample Stabilization
InhibitorTarget EnzymeType / PotencyNotes
URB937 FAAHPeripherally restricted; IC₅₀ = 26.8 nM[14]Useful for preventing degradation in peripheral tissues and blood without affecting central FAAH activity.[14]
JZL 195 FAAH & MAGLPotent dual inhibitor.[15]Often used in inhibitor screening assays.[15]
ARN19702 NAAAReversible; IC₅₀ = 230 nM (human)[16]Brain-penetrant and orally active, used in in vivo studies but also effective for ex vivo sample stabilization.[16]
(S)-OOPP NAAAPotent β-lactone compound.[17]Highly effective but has limited chemical and plasma stability, making it ideal for immediate ex vivo use.[13][17]

Q3: What is the optimal procedure for collecting and storing blood samples for NEA analysis?

Proper collection and storage are critical. The goal is to minimize enzymatic activity from the moment of collection.

  • Collection: Use collection tubes containing an anticoagulant like EDTA. Pre-load the tubes with your chosen FAAH/NAAA inhibitors.

  • Handling: Place the collected blood on ice immediately.[18] Minimize agitation to prevent hemolysis, as this can release enzymes and interfere with analysis.[19]

  • Processing: Centrifuge the blood at 4°C as soon as possible (ideally within 1 hour) to separate the plasma.

  • Storage: Aliquot the plasma into clean tubes and immediately store them at -80°C. Avoid freeze-thaw cycles.[7][8] Pure NEA is stable for at least 4 years when stored at -20°C or below.[6]

Q4: What is the best practice for handling tissue samples?

For tissue samples, speed and temperature control are paramount.

  • Collection: Upon excision, immediately snap-freeze the tissue in liquid nitrogen. This halts nearly all biological activity.

  • Storage: Store the snap-frozen tissue at -80°C until you are ready for homogenization.

  • Homogenization: Perform all homogenization steps on ice. Use a pre-chilled homogenization buffer that contains a cocktail of FAAH and NAAA inhibitors.

Visualized Pathways and Workflows

NEA Metabolic Degradation Pathway

NEA_Degradation cluster_hydrolysis Hydrolysis NEA This compound (NEA) FAAH FAAH NEA->FAAH NAAA NAAA NEA->NAAA Products Nervonic Acid + Ethanolamine FAAH->Products NAAA->Products Inhibitors Inhibitors (e.g., URB937, ARN19702) Inhibitors->FAAH Block Inhibitors->NAAA Block

Caption: Enzymatic hydrolysis of NEA by FAAH and NAAA.

Recommended Sample Handling Workflow

Sample_Workflow cluster_collection 1. Sample Collection cluster_processing 2. Immediate Processing cluster_storage 3. Storage & Analysis Collect_Blood Collect Blood (EDTA tube + Inhibitors) Ice Place on Ice IMMEDIATELY Collect_Blood->Ice Collect_Tissue Excise Tissue Snap_Freeze Snap-Freeze (Liquid Nitrogen) Collect_Tissue->Snap_Freeze Centrifuge Centrifuge at 4°C Ice->Centrifuge < 1 hour Homogenize Homogenize on Ice (Buffer + Inhibitors) Snap_Freeze->Homogenize Store_Plasma Aliquot & Store Plasma at -80°C Centrifuge->Store_Plasma Store_Homogenate Store Homogenate at -80°C Homogenize->Store_Homogenate Analysis LC-MS/MS Analysis Store_Plasma->Analysis Store_Homogenate->Analysis

Caption: Recommended workflow for blood and tissue samples.

Detailed Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Preparation: Prepare 1.5 mL microcentrifuge tubes containing your desired FAAH and NAAA inhibitors (e.g., final concentrations of 10 µM URB937 and 10 µM ARN19702). Prepare one tube per sample.

  • Collection: Collect whole blood via venipuncture into a lavender-top (EDTA) tube.

  • Inhibition: Immediately after collection, gently invert the EDTA tube 8-10 times. Transfer the required volume of whole blood to the prepared microcentrifuge tube containing the inhibitors.

  • Cooling: Place the sample on ice immediately. Transport to the lab for processing within 30-60 minutes.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 15 minutes at 4°C to pellet the blood cells.

  • Storage: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells. Aliquot the plasma into cryovials and store immediately at -80°C until analysis.

Protocol 2: Tissue Sample Collection and Homogenization
  • Preparation: Prepare a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and chill it on ice. Just before use, add FAAH and NAAA inhibitors to the buffer.

  • Collection: Following surgical excision, immediately rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Freezing: Snap-freeze the tissue sample in liquid nitrogen. Store at -80°C if not proceeding directly to homogenization.

  • Homogenization: Weigh the frozen tissue. On ice, add 5-10 volumes of the ice-cold homogenization buffer with inhibitors.

  • Disruption: Homogenize the tissue using a bead beater, sonicator, or Dounce homogenizer. Ensure the sample remains cold throughout this process.

  • Clarification: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Storage: Collect the supernatant, aliquot into fresh tubes, and store at -80°C until lipid extraction and analysis.

References

Improving the yield and purity of chemical synthesis of Nervonoyl ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the chemical synthesis of Nervonoyl ethanolamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is nervonic acid (cis-15-tetracosenoic acid). Other potential precursors include nervonoyl chloride, methyl nervonoate, or vinyl nervonoate, which are derivatives of nervonic acid. Ethanolamine (B43304) is the other key reagent.

Q2: What are the main synthetic routes to produce this compound?

A2: The primary synthetic routes include:

  • Direct amidation of nervonic acid with ethanolamine: This is a straightforward method but often requires a catalyst and heat to drive the reaction to completion.

  • Reaction of an activated nervonic acid derivative (e.g., nervonoyl chloride) with ethanolamine: This method is typically faster and proceeds at lower temperatures but requires an extra step to prepare the activated derivative.

  • Enzymatic synthesis: Lipases can be used to catalyze the amidation of nervonic acid or its esters with ethanolamine under milder conditions.

  • Transamidation of a nervonic acid ester (e.g., methyl nervonoate) with ethanolamine: This method often uses a basic catalyst like sodium methoxide (B1231860).

Q3: What are the key parameters to control for optimizing the reaction?

A3: Key parameters to optimize for yield and purity include:

  • Reaction Temperature: The optimal temperature will depend on the chosen synthetic route.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Molar Ratio of Reactants: The ratio of nervonic acid (or its derivative) to ethanolamine can significantly impact the reaction outcome. An excess of ethanolamine is often used to drive the reaction forward.

  • Catalyst Selection and Concentration: The choice and amount of catalyst are critical for the reaction rate and selectivity.

  • Solvent: The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information about the reaction mixture, including the presence of intermediates and byproducts.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used after derivatization of the N-acylethanolamines to make them volatile.[1]

Q5: What is the expected purity of the synthesized this compound?

A5: Commercially available this compound typically has a purity of ≥98%.[2] With proper optimization of the synthesis and purification steps, it is possible to achieve high purity in a laboratory setting.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Low Reaction Temperature: The activation energy for the amidation reaction may not be reached.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. For direct amidation, temperatures may need to be in the range of 60-180°C.
2. Inactive Catalyst: The catalyst may have degraded or is not suitable for the reaction.Use a fresh batch of catalyst. Consider screening different catalysts, such as zirconium (IV) chloride or sodium methoxide, for direct amidation or transamidation, respectively.[3][4]
3. Poor Solubility of Nervonic Acid: Nervonic acid is a long-chain fatty acid with limited solubility in some organic solvents.[5][6][7]Use a solvent or solvent mixture in which nervonic acid is more soluble at the reaction temperature, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5] Alternatively, consider converting nervonic acid to a more soluble derivative like its methyl ester.
Low Yield 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Increase the reaction time and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
2. Unfavorable Molar Ratio of Reactants: An inappropriate ratio of nervonic acid to ethanolamine can limit the yield.Use an excess of ethanolamine (e.g., 2 to 10 equivalents) to shift the equilibrium towards product formation.[3][8]
3. Product Degradation: Prolonged exposure to high temperatures can lead to the degradation of the product.Optimize the reaction time and temperature to find a balance between reaction completion and product stability.
Low Purity (Presence of Byproducts) 1. Side Reactions: At high temperatures, side reactions such as the formation of N,O-bis-acylethanolamine can occur.[8]Use milder reaction conditions if possible. The use of an activated nervonic acid derivative (e.g., nervonoyl chloride) can allow for lower reaction temperatures.
2. Unreacted Starting Materials: The reaction did not go to completion.Refer to the solutions for "Low Yield".
3. Contamination in Starting Materials: Impurities in the nervonic acid or ethanolamine can lead to impure product.Use high-purity starting materials (≥95%).[5]
Difficulty in Product Purification 1. Co-elution with Starting Material: Nervonic acid and this compound may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase.
2. Product is a Waxy Solid: Long-chain fatty acid amides can be difficult to handle and crystallize.Recrystallization from a suitable solvent system can be an effective purification method. Test different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Washing the crude product with water can help remove excess ethanolamine.[8]
3. Contamination from Solvents: Some solvents, like chloroform, can contain reactive impurities that may form adducts with the product.[1]Use high-purity, freshly opened solvents for extraction and purification.[1]

Data Presentation

Table 1: Physicochemical Properties of Nervonic Acid

PropertyValueReference
Chemical Formula C₂₄H₄₆O₂[5][6]
Molecular Weight 366.6 g/mol [5][6]
Appearance White crystalline solid[6]
Melting Point 42-44°C[6]
Solubility Insoluble in water; Soluble in ethanol, chloroform, DMSO, and DMF.[5][6][7][5][6][7]

Table 2: Example Reaction Conditions for the Synthesis of Structurally Similar N-Acylethanolamines

Acyl DonorCatalystMolar Ratio (Ethanolamine:Acyl Donor)Temperature (°C)Time (h)Purity (%)Reference
Methyl linoleateSodium methoxide10:130197.2[4][9]
Vinyl stearateSodium methoxide20:180196[8]
Vinyl palmitateSodium methoxide20:1601.598[8]
Lauric acidZirconium (IV) chloride10-11:1653Not specified[3]
Palmitic acidZirconium (IV) chloride10-11:1653Not specified[3]

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of similar long-chain N-acylethanolamines and may require optimization for this compound.

Protocol 1: Direct Amidation of Nervonic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nervonic acid (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or xylene).

  • Addition of Reagents: Add ethanolamine (2-10 equivalents) to the solution.

  • Catalyst Addition: Add a catalyst, such as zirconium (IV) chloride (e.g., 2-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (e.g., 65-110°C) for 3-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess ethanolamine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Protocol 2: Amidation of Methyl Nervonoate

  • Reaction Setup: In a round-bottom flask, combine methyl nervonoate (1 equivalent) and an excess of ethanolamine (e.g., 10 equivalents). Ethanolamine can also act as the solvent.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 5 mol%).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-60°C) for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, remove the excess ethanolamine under reduced pressure.

  • Purification: The crude product can be purified by washing with water to remove any remaining traces of ethanolamine and catalyst, followed by drying. Further purification can be achieved by recrystallization.[4][9]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (Nervonic Acid & Ethanolamine) reaction Reaction (Heating & Catalysis) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Chromatography / Recrystallization) workup->purification analysis Purity Analysis (LC-MS / NMR) purification->analysis end Nervonoyl Ethanolamide analysis->end High Purity Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_purity Analyze Crude Purity (LC-MS/NMR) start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Ratio) check_reaction->optimize_conditions Incomplete Reaction change_reagents Change Catalyst or Solvent check_reaction->change_reagents No Reaction check_purity->optimize_conditions Unreacted Starting Material improve_purification Improve Purification Method check_purity->improve_purification Multiple Byproducts end Successful Synthesis optimize_conditions->end Improved Result change_reagents->end Improved Result improve_purification->end Improved Result

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Addressing matrix effects in the quantification of Nervonoyl ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Nervonoyl ethanolamide (NEA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEA) and why is its quantification important?

A1: this compound (C24:1) is a very long-chain N-acylethanolamine (NAE), a class of endogenous lipid mediators.[1][2] NAEs are involved in a variety of physiological processes, including inflammation, pain, and neuroprotection.[3][4] Shorter-chain NAEs like anandamide (B1667382) are well-known endocannabinoids.[1] The quantification of NEA is crucial for understanding its physiological and pathological roles, particularly in the central nervous system where very long-chain fatty acids are important components of myelin.

Q2: What are the main challenges in quantifying NEA in biological samples?

A2: The primary challenges include:

  • Low Endogenous Concentrations: NAEs are typically present at low levels in tissues and fluids.[1]

  • Matrix Effects: Biological samples like plasma, serum, and brain tissue are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.

  • Analyte Stability: NAEs can be subject to enzymatic degradation and ex vivo formation during sample collection and processing.[5]

  • Lipophilicity: NEA's long acyl chain makes it highly lipophilic, which can affect extraction efficiency and chromatographic behavior.

Q3: What are matrix effects and how do they impact NEA quantification?

A3: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal during mass spectrometry analysis. Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of NEA quantification.

Q4: Which analytical technique is most suitable for NEA quantification?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of NAEs, including NEA. It offers high sensitivity and selectivity, which are essential for measuring low-abundance lipids in complex biological matrices.

Troubleshooting Guide: Matrix Effects in NEA Quantification

This guide provides a systematic approach to identifying, minimizing, and correcting for matrix effects during the LC-MS/MS analysis of this compound.

dot

Caption: A workflow for troubleshooting matrix effects in NEA quantification.

Step 1: Identifying Matrix Effects
  • Symptom: You observe high variability in your quality control samples, poor accuracy, or a loss of sensitivity when analyzing biological samples compared to standards in a neat solution.

  • Action:

    • Post-Column Infusion: This qualitative method helps to identify regions of ion suppression or enhancement in your chromatogram. A solution of NEA is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal of NEA indicate matrix effects at specific retention times.

    • Post-Extraction Spike: This quantitative method compares the response of NEA in a neat solution to its response when spiked into a blank, extracted matrix. The ratio of these responses provides a quantitative measure of the matrix effect.

Step 2: Mitigating Matrix Effects through Sample Preparation
  • Rationale: The most effective way to combat matrix effects is to remove interfering components from the sample before analysis.

  • Recommendations:

    • Liquid-Liquid Extraction (LLE): LLE is a common method for extracting lipids. For NEA, a multi-step extraction with different solvent polarities may be necessary to remove a broad range of interferences.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample than LLE. A reversed-phase sorbent (e.g., C18) is often used for NAEs. Method development will be required to optimize the wash and elution steps for the very long-chain NEA.

Step 3: Chromatographic Optimization
  • Rationale: Modifying the LC method can help to separate NEA from co-eluting matrix components.

  • Recommendations:

    • Gradient Modification: A shallower gradient can improve the resolution between NEA and interfering peaks.

    • Column Chemistry: If co-elution persists, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

Step 4: Correcting for Matrix Effects
  • Rationale: When matrix effects cannot be completely eliminated, they can be corrected for by using an appropriate internal standard.

  • Recommendation:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as NEA-d4, is the gold standard for correcting for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

Quantitative Data Summary

While specific quantitative data for this compound in biological matrices is not widely available in the literature, the following table provides reported concentration ranges for other common N-acylethanolamines in human plasma and rodent brain to serve as a general reference. It is expected that NEA concentrations would be in the lower range of these values.

N-AcylethanolamineMatrixConcentration Range (pmol/mL or pmol/g)Reference(s)
Anandamide (AEA)Human Plasma0.48 - 2.1 ng/mL[6][7]
Palmitoylethanolamide (B50096) (PEA)Human Plasma2.63 - 4.06 ng/mL[6]
Oleoylethanolamide (OEA)Human Plasma3.88 - 5.90 ng/mL[6]
Anandamide (AEA)Rat Brain~11 pmol/g[8]
Palmitoylethanolamide (PEA)Rat BrainVaries by region[9]
Oleoylethanolamide (OEA)Rat BrainVaries by region[9]

Experimental Protocols

The following are generalized protocols for the extraction and quantification of NEA from biological samples, based on established methods for other NAEs. Optimization will be required for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
  • Sample Preparation: To 100 µL of plasma or serum, add an appropriate amount of a stable isotope-labeled internal standard (e.g., NEA-d4).

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube. Add 1 mL of a methyl formate/hexane (9:1, v/v) solution, vortex, and centrifuge to separate the phases.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate
  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard to an aliquot of the homogenate.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the tissue homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the NEA and other lipids with a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Parameters
  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid or 5 mM ammonium formate.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over 10-15 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of NEA (m/z 410.4). The product ion will likely be the ethanolamine (B43304) fragment (m/z 62.1), a common fragment for NAEs.[10]

Signaling Pathways

This compound is part of the broader family of N-acylethanolamines, which are known to be involved in various signaling pathways. While the specific signaling of NEA is not as well-characterized as that of shorter-chain NAEs, it is likely to share some common pathways.

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NAE_Signaling cluster_biosynthesis Biosynthesis cluster_degradation Degradation cluster_signaling Signaling Targets PL Phospholipids (B1166683) NAT N-Acyltransferase PL->NAT NAPE N-Acyl- phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAT->NAPE NAE This compound (NEA) NAPE_PLD->NAE FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH PPARa PPARα NAE->PPARa GPR119 GPR119 NAE->GPR119 Products Nervonic Acid + Ethanolamine FAAH->Products Cellular_Response Cellular Response (e.g., anti-inflammatory, neuroprotective effects) PPARa->Cellular_Response GPR119->Cellular_Response

Caption: General biosynthetic and degradation pathways of NAEs and potential signaling targets.

  • Biosynthesis: NEA is synthesized from membrane phospholipids through a two-step enzymatic process involving N-acyltransferase (NAT) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1]

  • Degradation: The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes NEA into nervonic acid and ethanolamine.[1]

  • Signaling Targets: Other long-chain NAEs have been shown to act as signaling molecules through various receptors:

    • Peroxisome Proliferator-Activated Receptor-alpha (PPARα): Activation of PPARα by NAEs is associated with anti-inflammatory effects.

    • G-protein coupled receptor 119 (GPR119): This receptor is another potential target for NAEs, involved in metabolic regulation.

References

Enhancing the stability of Nervonoyl ethanolamide in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the stability of N-Nervonoyl ethanolamide (NEA) during long-term storage and ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of NEA.

Question Possible Causes Recommended Solutions
Why am I seeing a decrease in NEA concentration in my samples over time, even when stored at -20°C? 1. Inappropriate Solvent: NEA may be less stable in certain organic solvents over long periods. Protic solvents may facilitate hydrolysis. 2. Repeated Freeze-Thaw Cycles: Bringing the sample to room temperature and re-freezing it multiple times can introduce moisture and accelerate degradation. 3. Oxygen Exposure: The unsaturated nervonoyl group is susceptible to oxidation. The container may not be airtight, or the solvent may not have been degassed. 4. Enzymatic Contamination: If working with biological matrices, residual enzyme activity (e.g., FAAH, NAAA) could be degrading the NEA.1. Solvent Selection: For long-term storage in solution, use a high-purity aprotic solvent such as ethanol, sealed under an inert gas like argon or nitrogen.[1] For crystalline solid, storage at -20°C is recommended.[1] 2. Aliquot Samples: Upon dissolving, create single-use aliquots to avoid multiple freeze-thaw cycles. 3. Inert Atmosphere: Store solutions under an inert gas (argon or nitrogen). Use degassed solvents for preparing stock solutions. 4. Enzyme Inactivation: For biological samples, ensure proper enzyme inactivation steps are included during sample preparation, such as heat treatment or the use of specific inhibitors.
I've observed the appearance of unknown peaks in my chromatogram after storing my NEA standard. What could they be? 1. Hydrolysis: The amide bond of NEA can be hydrolyzed, especially in the presence of water and at non-neutral pH, forming nervonic acid and ethanolamine. 2. Oxidation: The cis-double bond in the nervonoyl acyl chain is a primary site for oxidation, leading to the formation of hydroperoxides, epoxides, or other oxidation byproducts.[2] 3. Isomerization: Although less common for this specific double bond position, prolonged exposure to light or heat could potentially cause isomerization from the cis to the trans configuration.1. Control for Hydrolysis: Ensure the use of dry solvents and store in a desiccated environment. Maintain a neutral pH if in a buffered solution. 2. Prevent Oxidation: Store under an inert atmosphere and protect from light. Consider adding an antioxidant like BHT to the solvent, but verify its compatibility with your downstream applications. 3. Minimize Isomerization: Store in amber vials or otherwise protect from light. Avoid unnecessary exposure to high temperatures.
My NEA solution has changed color/appears cloudy after storage. Is it still usable? 1. Oxidation: Oxidative degradation can sometimes lead to the formation of colored byproducts. 2. Precipitation: The solubility of NEA may have been exceeded, or the temperature may have dropped low enough to cause it to precipitate out of solution, especially at higher concentrations. 3. Contamination: The solution may have been contaminated during handling.1. Assess Purity: A color change is a strong indicator of degradation. The purity of the sample should be re-assessed using an analytical technique like HPLC or GC-MS before use. 2. Check Solubility and Temperature: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it may be a degradation product. For long-term storage, ensure the concentration is below the solvent's saturation point at the storage temperature. 3. Use Aseptic Techniques: Handle solutions in a clean environment to prevent microbial or chemical contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid N-Nervonoyl ethanolamide?

For long-term stability, solid NEA should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1]

Q2: I need to prepare a stock solution of NEA. What is the best solvent and how should I store it?

Ethanol is a suitable solvent for NEA, with a reported solubility of 5 mg/mL.[1] For long-term storage of solutions, it is best to use a high-purity grade of an appropriate organic solvent, prepare single-use aliquots in amber glass vials, purge the vials with an inert gas (argon or nitrogen) before sealing, and store at -20°C or -80°C.

Q3: What are the primary degradation pathways for NEA that I should be aware of?

The primary degradation pathways for NEA, like other N-acylethanolamines, are:

  • Enzymatic Hydrolysis: In biological systems, the amide bond is susceptible to hydrolysis by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[3][4]

  • Chemical Hydrolysis: The amide bond can undergo acid- or base-catalyzed hydrolysis, yielding nervonic acid and ethanolamine. This is a concern in non-neutral aqueous environments.

  • Oxidation: The monounsaturated nervonoyl acyl chain can be oxidized, particularly at the double bond. This process can be accelerated by exposure to oxygen, light, and certain metal ions.[2]

Q4: How does pH affect the stability of NEA in aqueous solutions?

While specific data for NEA is limited, NAEs are generally most stable at neutral pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond. For any work in aqueous buffers, it is critical to maintain a pH as close to neutral as possible and to analyze the samples promptly.

Q5: Is NEA sensitive to light?

Yes, as an unsaturated lipid, NEA should be considered sensitive to light. Photodegradation can occur, potentially leading to oxidation or isomerization. It is crucial to store both solid NEA and its solutions in light-protected containers, such as amber vials, and to minimize exposure to light during experiments.

Data on N-Acylethanolamine Stability

Table 1: Influence of Temperature on NAE Stability

Temperature Physical State Expected Stability Recommendations
Room Temperature (20-25°C)Solid / SolutionLow (days to weeks)Avoid for long-term storage. Suitable for short-term experimental use only.
Refrigerated (2-8°C)SolutionModerate (weeks to months)Better than room temperature, but degradation, especially in solution, can still occur.
Frozen (-20°C)Solid / SolutionHigh (years for solid)Recommended for long-term storage of solid NEA. [1] Solutions should be aliquoted and stored under inert gas.
Ultra-low (-80°C)SolutionVery HighOptimal for long-term storage of stock solutions to minimize all forms of chemical degradation.

Table 2: Influence of Environmental Factors on NAE Stability in Solution

Factor Potential Effect Recommendations
pH (in aqueous buffer) Hydrolysis of amide bondMaintain neutral pH (6-7.5). Avoid strongly acidic or basic conditions. Prepare fresh solutions in buffer for each experiment.
Oxygen Oxidation of the acyl chainUse degassed solvents. Store solutions under an inert atmosphere (argon or nitrogen).
Light Photodegradation, OxidationStore in amber glass vials. Protect from direct light exposure during handling.
Solvent Type Hydrolysis, ReactivityFor long-term storage, prefer aprotic solvents over protic ones. Ensure solvent is high-purity and dry.

Experimental Protocols

Protocol 1: Stability Assessment of NEA using HPLC-MS/MS

This protocol provides a framework for quantifying NEA to assess its stability over time.

  • Preparation of Stability Samples:

    • Prepare a stock solution of NEA in the desired solvent (e.g., ethanol) at a known concentration.

    • Aliquot the stock solution into multiple amber glass vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

    • For each condition, prepare triplicate samples for each time point (e.g., T=0, 1 week, 1 month, 3 months).

    • If testing pH stability, prepare solutions in appropriate buffers and store under the same conditions.

  • Sample Extraction (at each time point):

    • Retrieve the sample vial from its storage condition.

    • If the sample is a biological matrix, perform a liquid-liquid extraction. A common method is the Folch extraction (chloroform:methanol, 2:1 v/v).

    • Add an internal standard (e.g., a deuterated analog of an NAE) to the sample to correct for extraction efficiency and instrument variability.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.

      • Gradient: A typical gradient would start with a higher percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic NEA.

      • Flow Rate: 0.3-0.4 mL/min.

      • Column Temperature: 40-45°C.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor for the specific precursor-to-product ion transition for NEA and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of NEA.

    • Quantify the concentration of NEA in each sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

    • Calculate the percentage of NEA remaining at each time point relative to the T=0 sample.

Protocol 2: Stability Assessment of NEA using GC-MS (with Derivatization)

This method is suitable for volatile analysis but requires a derivatization step.

  • Preparation and Extraction of Stability Samples:

    • Follow step 1 and 2 as described in the HPLC-MS/MS protocol. Ensure the final extract is completely dry as water can interfere with derivatization.

  • Derivatization (Silylation):

    • To the dried lipid extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and amide groups.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A low-polarity capillary column such as a DB-5ms or HP-5ms is suitable.

      • Injection: Splitless injection is typically used for trace analysis.

      • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), then ramp up to a high temperature (e.g., 300-320°C) to elute the high molecular weight derivatized NEA.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized NEA for enhanced sensitivity and selectivity.

  • Data Analysis:

    • Similar to the LC-MS/MS method, use an internal standard and a calibration curve of derivatized NEA standards to quantify the concentration at each time point and assess degradation.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by long-chain N-acylethanolamines like NEA.

NEA_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus NEA N-Nervonoyl ethanolamide (NEA) GPR119 GPR119 NEA->GPR119 binds GPR55 GPR55 NEA->GPR55 binds PPARa PPARα NEA->PPARa binds (in nucleus) Gs Gαs GPR119->Gs activates G13 Gα13 GPR55->G13 activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (in Nucleus) PKA->CREB phosphorylates Gene_Exp1 Gene Expression (e.g., GLP-1) CREB->Gene_Exp1 regulates RhoA RhoA G13->RhoA activates PLC PLC RhoA->PLC activates Ca Ca²⁺ Release PLC->Ca induces NFAT NFAT (in Nucleus) Ca->NFAT activates Gene_Exp2 Gene Expression NFAT->Gene_Exp2 regulates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR dimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (in DNA) PPARa_RXR->PPRE binds to Gene_Exp3 Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Exp3 regulates

Caption: Representative signaling pathways for long-chain N-acylethanolamines.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis at Each Time Point cluster_data Data Processing prep_stock Prepare NEA Stock Solution aliquot Aliquot for Time Points & Conditions (T=0, T=1...) prep_stock->aliquot storage Store Samples at Designated Conditions aliquot->storage retrieve Retrieve Sample storage->retrieve add_is Add Internal Standard retrieve->add_is extract Liquid-Liquid Extraction (if needed) add_is->extract dry Evaporate to Dryness extract->dry derivatize Derivatize (for GC-MS) dry->derivatize reconstitute Reconstitute (for HPLC-MS) dry->reconstitute analyze Analyze via HPLC-MS/MS or GC-MS derivatize->analyze reconstitute->analyze quantify Quantify NEA Concentration analyze->quantify calculate Calculate % Remaining vs. T=0 quantify->calculate plot Plot Degradation Curve calculate->plot

References

Minimizing isomerization of Nervonoyl ethanolamide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nervonoyl Ethanolamide Analysis

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isomerization of this compound during sample preparation. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomerization a concern?

This compound is an N-acylethanolamine, a type of lipid neuromodulator. It consists of nervonic acid, which is a cis-monounsaturated omega-9 fatty acid with a 24-carbon chain, linked to an ethanolamine (B43304) head group. The key concern is the potential for the cis double bond at the omega-9 position to isomerize to a trans configuration during sample handling and preparation. This structural change can alter its biological activity and lead to inaccurate quantification in analytical experiments.

Q2: What are the primary factors that can induce the isomerization of this compound?

Several factors during sample preparation can promote the conversion of the natural cis-isomer to the trans-isomer. These include:

  • Exposure to High Temperatures: Heat can provide the energy needed to overcome the rotational barrier of the double bond.

  • Exposure to UV Light: Light, particularly UV radiation, can catalyze isomerization.

  • Presence of Acids or Bases: Strong acidic or basic conditions can facilitate the isomerization process.

  • Presence of Free Radicals: Oxidative stress and the presence of free radicals can also lead to changes in double bond configuration.

Troubleshooting Guide

Issue: Inconsistent quantification or appearance of unexpected peaks in chromatograms.

This issue may be attributable to the isomerization of this compound during your sample preparation workflow. The trans-isomer will have different physicochemical properties and, therefore, a different retention time in chromatographic separations.

Workflow for Minimizing Isomerization

cluster_prevention Preventative Measures cluster_conditions Key Conditions to Control Start Sample Collection Storage Store at -80°C under Argon/Nitrogen Start->Storage Immediate Freezing Extraction Lipid Extraction (e.g., Folch or BUME method) Storage->Extraction Thaw on ice Light Light: Use amber vials Storage->Light Solvents Use High-Purity Solvents (degassed) Extraction->Solvents Evaporation Solvent Evaporation (under Nitrogen stream) Extraction->Evaporation Temp Temperature: Keep below 4°C Extraction->Temp pH pH: Maintain neutral pH Extraction->pH Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Atmosphere Atmosphere: Minimize oxygen exposure Evaporation->Atmosphere Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for sample preparation to minimize isomerization.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is designed to extract lipids, including this compound, from biological tissues or cells while minimizing degradation.

  • Homogenization: Homogenize the pre-weighed frozen tissue sample (e.g., 100 mg) in a mixture of chloroform (B151607):methanol (1:2, v/v) at a ratio of 3 mL of solvent mixture per 100 mg of tissue. Perform this step on ice.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of water to the homogenate for every 3 mL of the initial solvent mixture. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a clean amber glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: For short-term storage, store the dried lipid extract at -80°C under an inert atmosphere (argon or nitrogen).

Recommended Storage Conditions

ConditionShort-Term ( < 1 week)Long-Term ( > 1 week)
Temperature -20°C to -80°C-80°C
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)
Container Amber Glass VialAmber Glass Vial

Analytical Considerations

To confirm if isomerization is occurring, it is essential to use an analytical method that can separate the cis and trans isomers of this compound.

Separation of Cis/Trans Isomers using HPLC

High-performance liquid chromatography (HPLC), particularly with a silver-impregnated (argentation) column or certain types of C18 columns, can be used to separate cis and trans isomers. The more linear trans isomer typically has a slightly different retention time than the kinked cis isomer.

Example Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (1:1) with 0.1% Formic Acid
Gradient Linear gradient from 60% B to 100% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp 40°C

Logical Relationship of Isomerization and Analytical Outcome

cluster_cause Cause cluster_effect Effect Isomerization Isomerization Occurs (Cis -> Trans) Peak Appearance of Second Peak in Chromatogram Isomerization->Peak Quantification Inaccurate Quantification Peak->Quantification

Caption: The logical link between isomerization and analytical errors.

Selecting appropriate internal standards for Nervonoyl ethanolamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Nervonoyl ethanolamide (NEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting appropriate internal standards and troubleshooting common issues encountered during NEA quantification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound (NEA) by LC-MS?

The ideal internal standard for any quantitative analysis using mass spectrometry is a stable isotope-labeled (e.g., deuterated) version of the analyte itself.[1] This is because a deuterated internal standard has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for matrix effects and other sources of variability.[2]

Q2: Is a deuterated form of this compound commercially available?

Based on current supplier information, a deuterated version of this compound is not readily commercially available.

Q3: If a deuterated NEA is unavailable, what is the next best choice for an internal standard?

When a stable isotope-labeled analog of the analyte is not available, the best practice is to use a deuterated structural analog that closely resembles the analyte in terms of chemical structure and physicochemical properties.[3] For this compound (a C24:1 N-acylethanolamine), a suitable alternative would be a commercially available deuterated long-chain N-acylethanolamine.

Q4: Which commercially available deuterated N-acylethanolamines are recommended as internal standards for NEA analysis?

Several deuterated N-acylethanolamines (NAEs) are commercially available and can be considered for use as an internal standard for NEA analysis. The choice of the most appropriate analog should be guided by structural similarity. Since NEA is a long-chain monounsaturated NAE, other long-chain deuterated NAEs are preferable.

Here are some potential candidates:

  • Oleoyl ethanolamide-d4 (OEA-d4): OEA (C18:1) is also a monounsaturated NAE, making it a strong candidate.

  • Stearoyl ethanolamide-d4 (SEA-d4): SEA (C18:0) is a saturated NAE of the same chain length as OEA, offering another long-chain option.

  • Arachidonoyl ethanolamide-d8 (AEA-d8) or Arachidonoyl ethanolamide-d4 (AEA-d4): While AEA (C20:4) is polyunsaturated, its longer chain length compared to palmitoyl (B13399708) ethanolamide makes it a reasonable choice.[4][5]

  • Palmitoyl ethanolamide-d4 (PEA-d4): PEA (C16:0) is a saturated and shorter-chain NAE.[6] While less ideal than longer-chain analogs, it can still be used if other options are unavailable.

It is crucial to validate the chosen internal standard to ensure it effectively mimics the behavior of NEA in your specific analytical method and matrix.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in NEA quantification between samples. Inadequate correction for matrix effects or sample preparation inconsistencies.The use of a structural analog internal standard may not perfectly compensate for the analyte's behavior. Ensure the chosen internal standard (e.g., OEA-d4) co-elutes as closely as possible with NEA. Optimize extraction and chromatography to minimize variability.
Poor recovery of NEA and the internal standard. Suboptimal extraction procedure for long-chain lipids.This compound is highly lipophilic. Ensure your extraction solvent system (e.g., chloroform (B151607)/methanol (B129727) mixtures) is appropriate for long-chain lipids. Solid-phase extraction (SPE) may also need optimization to ensure proper retention and elution of both NEA and the chosen internal standard.
Internal standard signal is too high or too low. Inappropriate concentration of the internal standard.The concentration of the internal standard should be in a similar range to the expected concentration of NEA in the samples to ensure an accurate response ratio.
Co-elution of interfering peaks with NEA or the internal standard. Insufficient chromatographic separation.Optimize the HPLC/UHPLC gradient to achieve baseline separation of NEA and the internal standard from other matrix components. Consider using a high-resolution mass spectrometer to improve selectivity.
No detectable NEA peak. NEA concentration is below the limit of detection (LOD) of the method.Increase the sample volume, concentrate the sample extract, or optimize the mass spectrometer settings for maximum sensitivity. Ensure the instrument is properly tuned and calibrated.

Data Presentation

When validating a structural analog internal standard, it is essential to demonstrate its suitability. The following table illustrates the type of data that should be generated to compare the performance of different potential internal standards.

Table 1: Comparison of Potential Internal Standards for this compound Analysis

Internal Standard Chemical Formula Molecular Weight ( g/mol ) Recovery (%) Matrix Effect (%) Relative Response Factor (NEA/IS)
Oleoyl ethanolamide-d4C20H35D4NO2331.58Data to be generatedData to be generatedData to be generated
Stearoyl ethanolamide-d4C20H39D4NO2333.6Data to be generatedData to be generatedData to be generated
Arachidonoyl ethanolamide-d8C22H29D8NO2355.6Data to be generatedData to be generatedData to be generated
Palmitoyl ethanolamide-d4C18H33D4NO2303.53Data to be generatedData to be generatedData to be generated

Note: The data in this table should be generated by the user during method development and validation to select the most appropriate internal standard for their specific application.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of biological matrix (e.g., plasma, tissue homogenate), add the selected deuterated internal standard (e.g., OEA-d4) at a known concentration.

  • Add 1 mL of a cold (-20°C) mixture of chloroform and methanol (2:1, v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions for NEA and the selected internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound410.462.1
Oleoyl ethanolamide-d4332.366.1
Stearoyl ethanolamide-d4334.366.1
Arachidonoyl ethanolamide-d8356.362.1
Palmitoyl ethanolamide-d4304.366.1

Note: MRM transitions should be optimized for the specific instrument being used.

Mandatory Visualizations

Logical Workflow for Internal Standard Selection

internal_standard_selection Workflow for Selecting an Internal Standard for NEA Analysis A Start: Need to Quantify this compound (NEA) B Is a deuterated NEA internal standard commercially available? A->B C Yes B->C Yes D No B->D No E Use deuterated NEA as the internal standard. C->E F Identify commercially available deuterated structural analogs of NAEs. D->F O End: Accurate NEA Quantification E->O G Prioritize based on structural similarity to NEA (long-chain, monounsaturated). F->G H Potential Candidates: - OEA-d4 - SEA-d4 - AEA-d8/d4 - PEA-d4 G->H I Validate the selected analog(s) in your matrix. H->I J Does the analog effectively track NEA? (Check recovery, matrix effect, etc.) I->J K Yes J->K Yes L No J->L No M Use the validated structural analog as the internal standard. K->M N Select another analog and re-validate. L->N M->O N->I

Caption: A flowchart outlining the decision-making process for selecting a suitable internal standard for this compound (NEA) analysis.

Generalized N-Acylethanolamine (NAE) Biosynthesis and Degradation Pathway

nae_pathway Generalized Biosynthesis and Degradation of N-Acylethanolamines (NAEs) cluster_synthesis Biosynthesis cluster_degradation Degradation PC Phosphatidylcholine (PC) NAT N-acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Acyl-phosphatidylethanolamine (NAPE) NAE N-Acylethanolamine (e.g., NEA) NAPE->NAE Hydrolysis NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAT->NAPE Acyl Transfer FA Fatty Acid Ethanolamine Ethanolamine FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->FA FAAH->Ethanolamine NAE->FAAH Signaling Cellular Signaling (e.g., PPARα, TRPV1) NAE->Signaling NAPE_PLD->NAE

References

Technical Support Center: Optimizing Chromatographic Separation of Nervonoyl Ethanolamide (NEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Nervonoyl ethanolamide (NEA) from other N-acylethanolamines (NAEs).

I. Troubleshooting Guide

This guide addresses common problems encountered during the HPLC-MS/MS analysis of NEA and other NAEs in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing or fronting) for my NAEs, particularly for NEA?

A1: Poor peak shape is a common issue in the chromatography of lipid-like molecules such as NAEs. Several factors can contribute to this problem:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the polar head group of NAEs, leading to peak tailing.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting.

  • Sub-optimal Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase.

Solutions:

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions.

  • Optimize Mobile Phase Additives: The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of residual silanols and improve peak shape.

  • Dilute the Sample: Prepare samples at a lower concentration, typically in the range of 1 mg/mL or lower, and consider injecting a smaller volume.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.

  • Gradient Optimization: A shallower gradient at the beginning of the run can help to focus the analytes on the column head, leading to sharper peaks.

Q2: I am having difficulty separating NEA (C24:1) from other long-chain NAEs, such as Stearoyl ethanolamide (SEA, C18:0) and Arachidonoyl ethanolamide (AEA, C20:4). What can I do to improve resolution?

A2: Co-elution of NAEs with similar chain lengths and polarities is a significant challenge. Due to its very long acyl chain, NEA will be strongly retained on a reversed-phase column.

Solutions:

  • Optimize the Organic Modifier: Switching the organic modifier in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or isopropanol) can alter the selectivity of the separation. Methanol, for instance, can offer different selectivity for lipids compared to acetonitrile.

  • Fine-tune the Gradient: A slower, more shallow gradient will provide more time for the analytes to interact with the stationary phase, often leading to better separation of closely eluting compounds.

  • Column Chemistry: Consider using a column with a different stationary phase chemistry. A C30 column, for example, can provide better shape selectivity for long-chain, unsaturated molecules. Phenyl-hexyl columns can also offer different selectivity based on pi-pi interactions with unsaturated NAEs.

  • Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution. Experiment with temperatures in the range of 30-50°C.

Q3: My retention times are shifting between injections. What is causing this instability?

A3: Retention time instability can be frustrating and can compromise the reliability of your quantitative data. The most common causes include:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.

  • Pump Performance Issues: Inconsistent solvent delivery from the HPLC pump, possibly due to air bubbles or faulty check valves, can lead to fluctuating retention times.

  • Mobile Phase Composition Changes: Evaporation of the more volatile solvent component in the mobile phase can alter its composition over time.

  • Column Temperature Fluctuations: If the column is not in a thermostatted compartment, changes in ambient temperature can affect retention.

Solutions:

  • Ensure Sufficient Equilibration: Always include an adequate equilibration step at the end of your gradient program, typically at least 5-10 column volumes.

  • Degas Mobile Phases: Degas your mobile phases thoroughly using an inline degasser or by sonication to remove dissolved air.

  • Prime the Pump: Regularly prime the HPLC pump to remove any air bubbles from the system.

  • Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.

  • Fresh Mobile Phase: Prepare fresh mobile phases daily.

Q4: I am experiencing low sensitivity and high background noise in my LC-MS/MS analysis. How can I improve my signal-to-noise ratio?

A4: Low sensitivity and high background are common challenges in trace analysis of endogenous lipids.

Solutions:

  • Optimize Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique for cleaning up biological samples. However, be aware that recoveries can vary between different SPE cartridges and NAE species[1].

  • Check for Contamination: Solvents and reagents can be a source of contamination. Use high-purity, LC-MS grade solvents and reagents. Be particularly cautious with chloroform (B151607), as some brands can contain contaminants or cause degradation of unsaturated NAEs[1].

  • Optimize Mass Spectrometer Parameters: Carefully tune the ion source parameters (e.g., spray voltage, gas flows, and temperature) and collision energies for each NAE to maximize the signal intensity.

  • Use Appropriate Internal Standards: The use of stable isotope-labeled internal standards for each analyte is crucial for accurate quantification and can help to compensate for matrix effects and variations in instrument response.

II. Frequently Asked Questions (FAQs)

Sample Preparation

  • What is the best way to extract NAEs from biological tissues?

    • A common method is a modified Folch extraction using a mixture of chloroform and methanol, followed by a solid-phase extraction (SPE) cleanup step to remove interfering lipids[2]. It is crucial to validate your extraction procedure for recovery and reproducibility[1].

  • Are there any specific precautions to take during sample preparation?

    • Yes, NAEs are susceptible to enzymatic degradation. It is important to handle samples quickly and at low temperatures. Adding enzyme inhibitors during homogenization can also be beneficial. Additionally, be mindful of potential contamination from plasticware and solvents[1].

Chromatography

  • What type of HPLC column is best for separating NEA from other NAEs?

    • A high-quality reversed-phase C18 column with a particle size of 3 µm or less is a good starting point. For improved resolution of very-long-chain NAEs, consider a C30 column or a phenyl-based stationary phase.

  • What are typical mobile phase compositions for NAE analysis?

    • A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. Both solvents should contain a small amount of an acidic modifier, such as 0.1% formic acid, to improve peak shape and ionization efficiency[1][2].

Mass Spectrometry

  • What ionization mode is best for NAE detection?

    • Electrospray ionization (ESI) in positive ion mode is most commonly used for the detection of NAEs. They readily form protonated molecules [M+H]+.

  • What are the characteristic product ions for NAEs in MS/MS?

    • A common fragmentation pathway for NAEs is the cleavage of the amide bond, resulting in a characteristic product ion corresponding to the ethanolamine (B43304) head group.

III. Experimental Protocols & Data

Experimental Workflow for NAEs Analysis

The following diagram illustrates a general workflow for the extraction and analysis of NAEs from biological samples.

experimental_workflow sample Biological Sample (e.g., Brain Tissue) homogenization Homogenization (in Chloroform/Methanol with Internal Standards) sample->homogenization extraction Liquid-Liquid Extraction (Folch Method) homogenization->extraction cleanup Solid-Phase Extraction (SPE) (Silica Column) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing

A general experimental workflow for the analysis of N-acylethanolamines.
Detailed Methodologies

Sample Preparation (Adapted from Folch Method with SPE)

  • Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol containing a suite of deuterated NAE internal standards.

  • Phase Separation: Add water to the homogenate to induce phase separation.

  • Lipid Extraction: Centrifuge the mixture and collect the lower organic phase containing the lipids.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

  • SPE Cleanup:

    • Reconstitute the lipid extract in a small volume of chloroform.

    • Apply the sample to a pre-conditioned silica (B1680970) SPE cartridge.

    • Wash the cartridge with chloroform to elute neutral lipids.

    • Elute the NAEs with a mixture of chloroform:methanol (e.g., 9:1 v/v).

  • Final Preparation: Evaporate the elution solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Parameters

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient might start at 50% B, increase to 100% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization, positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) using optimized transitions for each NAE.

Quantitative Data: N-Acylethanolamine Properties

The following table summarizes the properties of several common NAEs. Note that experimental retention times are highly dependent on the specific chromatographic conditions used.

N-Acylethanolamine (NAE)AbbreviationChemical FormulaMolecular Weight ( g/mol )Acyl ChainPredicted Retention Order (Reversed-Phase)
PalmitoylethanolamidePEAC18H37NO2299.516:01
LinoleoylethanolamideLEAC20H37NO2323.518:22
OleoylethanolamideOEAC20H39NO2325.518:13
StearoylethanolamideSEAC20H41NO2327.618:04
ArachidonoylethanolamideAEAC22H37NO2347.520:45
EicosapentaenoylethanolamideEPEAC22H35NO2345.520:56
DocosahexaenoylethanolamideDHEAC24H37NO2371.622:67
This compound NEA C26H51NO2 409.7 24:1 8

Disclaimer: The predicted retention order is based on the general principles of reversed-phase chromatography where retention increases with increasing hydrophobicity (longer acyl chain, fewer double bonds). The exact elution order can vary depending on the specific stationary phase and mobile phase conditions.

IV. Signaling Pathways

This compound is a member of the N-acylethanolamine family, which includes the well-known endocannabinoid anandamide (B1667382). While the specific signaling pathways of NEA are not as extensively studied as other NAEs, it is presumed to interact with components of the endocannabinoid system and other related signaling pathways.

The following diagram illustrates the general signaling pathways for NAEs.

nae_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NAE NAE (e.g., NEA) CB1 CB1 Receptor NAE->CB1 Binds CB2 CB2 Receptor NAE->CB2 Binds TRPV1 TRPV1 Channel NAE->TRPV1 Activates GPR55 GPR55 NAE->GPR55 Activates PPARa PPARα NAE->PPARa Activates FAAH FAAH (Degradation) NAE->FAAH Substrate Signaling_Cascades Downstream Signaling (e.g., MAPK, cAMP) CB1->Signaling_Cascades CB2->Signaling_Cascades TRPV1->Signaling_Cascades GPR55->Signaling_Cascades Gene_Transcription Gene Transcription PPARa->Gene_Transcription

General signaling pathways of N-acylethanolamines (NAEs).

NAEs can exert their biological effects through various receptors and signaling pathways. While anandamide is a well-known agonist for cannabinoid receptors (CB1 and CB2), other NAEs, including NEA, may have different receptor affinities and downstream effects. Some NAEs are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and other G-protein coupled receptors like GPR55. They are also substrates for the degrading enzyme Fatty Acid Amide Hydrolase (FAAH). The specific interactions of NEA with these targets are an active area of research.

References

Validation & Comparative

A Comparative Efficacy Analysis: Nervonoyl Ethanolamide vs. Palmitoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Nervonoyl ethanolamide (NEA) and Palmitoylethanolamide (B50096) (PEA), two endogenous fatty acid ethanolamides. While extensive research has elucidated the pharmacological profile of PEA, data on NEA remains limited. This document summarizes the available experimental data for both compounds, highlighting the significant body of evidence for PEA and the current knowledge gaps for NEA.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes, including inflammation, pain, and neuroprotection. Palmitoylethanolamide (PEA), the N-acylethanolamine of palmitic acid, has been extensively studied for its therapeutic potential.[1][2] this compound (NEA), the N-acylethanolamine of nervonic acid, is a structurally related long-chain NAE.[3] This guide aims to compare the efficacy of these two compounds based on available scientific literature.

Palmitoylethanolamide (PEA): A Multi-Target Approach to Efficacy

PEA is a well-researched compound with demonstrated anti-inflammatory, analgesic, and neuroprotective effects.[2][4][5] Its mechanism of action is multifactorial, involving direct and indirect modulation of several key signaling pathways.

Key Mechanisms of Action for PEA:
  • Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation: PEA is a direct agonist of PPAR-α, a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.[6] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory genes and the reduction of inflammatory mediators.[6]

  • G Protein-Coupled Receptor 55 (GPR55) Modulation: PEA has been shown to act as a ligand for the orphan receptor GPR55, although its precise role as an agonist or antagonist is still under investigation.[7][8] GPR55 is implicated in various physiological processes, including inflammation and pain signaling.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation: PEA can indirectly modulate the activity of TRPV1 channels, which are key players in pain perception.[9] This modulation can occur through an "entourage effect," where PEA enhances the activity of other endogenous TRPV1 ligands, or via PPAR-α-dependent mechanisms.[9]

  • Entourage Effect: PEA can enhance the effects of other endocannabinoids, such as anandamide (B1667382) (AEA), by inhibiting their enzymatic degradation. This synergistic action contributes to its overall therapeutic effects.

Signaling Pathways of Palmitoylethanolamide (PEA)

PEA_Signaling cluster_direct Direct Targets cluster_indirect Indirect Mechanisms PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates GPR55 GPR55 PEA->GPR55 Modulates FAAH FAAH Inhibition PEA->FAAH TRPV1 TRPV1 Modulation PPARa->TRPV1 Modulates Outcome1 Anti-inflammatory Effects PPARa->Outcome1 Outcome3 Neuroprotective Effects PPARa->Outcome3 Outcome2 Analgesic Effects GPR55->Outcome2 AEA Anandamide (AEA) FAAH->AEA Increases Levels AEA->TRPV1 Activates AEA->Outcome2 TRPV1->Outcome2

Caption: Signaling pathways of Palmitoylethanolamide (PEA).

This compound (NEA): An Emerging N-Acylethanolamine

In stark contrast to PEA, there is a significant lack of published experimental data on the efficacy and mechanism of action of this compound. While it is classified as a long-chain N-acyl ethanolamide and an endocannabinoid, specific details regarding its pharmacological profile are not available in the current scientific literature.[3]

Some studies on the parent fatty acid, nervonic acid, have indicated potential neuroprotective and anti-inflammatory effects. For instance, nervonic acid has been shown to protect oligodendrocytes from injury and reduce cognitive disturbances in animal models.[3][10][11] It has also demonstrated the ability to reduce oxidative stress in neuronal cell lines.[12] However, it is crucial to note that these findings pertain to nervonic acid and not its ethanolamide derivative, NEA. The pharmacological properties of NEA itself remain largely uninvestigated.

Quantitative Data Comparison

Due to the absence of experimental data for this compound, a direct quantitative comparison of efficacy with Palmitoylethanolamide is not possible at this time. The following tables summarize the available quantitative data for PEA.

Table 1: Receptor Binding and Activation Data for Palmitoylethanolamide (PEA)
ReceptorInteractionPotency (EC50/IC50)Reference
PPAR-αAgonist~3 µM[1][6]
GPR55Ligand4 nM (GTPγS binding)[8]
TRPV1Indirect Modulator-[9]
Table 2: Preclinical Efficacy of Palmitoylethanolamide (PEA) in Animal Models
ModelEffectOutcome MeasureReference
Carrageenan-induced paw edema (inflammation)Anti-inflammatoryReduction in paw swelling[6]
Chronic Constriction Injury (neuropathic pain)AnalgesicIncreased paw withdrawal threshold[13]
Amyloid-β induced neurotoxicity (neurodegeneration)NeuroprotectiveIncreased neuronal survival[14]

Experimental Protocols

Detailed experimental protocols for the studies cited above are available in the referenced publications. For illustrative purposes, a generalized protocol for assessing anti-inflammatory activity is provided below.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds like PEA.

Workflow: Carrageenan-Induced Paw Edema Model

Carrageenan_Workflow Start Acclimatize Mice Group Randomize into Groups (Vehicle, PEA, etc.) Start->Group Administer Administer Test Compound (e.g., PEA i.p.) Group->Administer Induce Induce Inflammation (Carrageenan injection into paw) Administer->Induce Measure Measure Paw Volume (Plethesmometer) at various time points Induce->Measure Analyze Data Analysis (% inhibition of edema) Measure->Analyze End Endpoint Analyze->End

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animals: Male Swiss mice (20-25 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Administration: Mice are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and experimental groups receiving different doses of PEA. PEA is typically administered intraperitoneally (i.p.) 30 minutes before the inflammatory insult.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the subplantar surface of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the percentage difference between the initial and subsequent measurements. The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

The existing body of scientific literature provides robust evidence for the efficacy of Palmitoylethanolamide (PEA) as a multi-target agent with significant anti-inflammatory, analgesic, and neuroprotective properties. Its mechanisms of action, primarily through PPAR-α activation and modulation of GPR55 and TRPV1, are well-documented.

In contrast, this compound (NEA) remains a largely uncharacterized compound. While its structural similarity to other bioactive N-acylethanolamines and the known neuroprotective effects of its parent fatty acid, nervonic acid, suggest potential therapeutic value, there is a clear and urgent need for experimental investigation.

Future research should focus on:

  • Pharmacological Profiling of NEA: Determining the binding affinities and functional activities of NEA at key receptors such as PPAR-α, GPR55, and TRPV1.

  • Preclinical Efficacy Studies: Evaluating the anti-inflammatory, analgesic, and neuroprotective effects of NEA in established animal models.

  • Direct Comparative Studies: Conducting head-to-head studies comparing the efficacy and potency of NEA and PEA in various experimental paradigms.

Such studies are essential to elucidate the therapeutic potential of this compound and to determine its place relative to the well-established profile of Palmitoylethanolamide. Until such data becomes available, any claims regarding the efficacy of NEA should be viewed with caution and considered speculative.

References

A Comparative Analysis of Nervonoyl Ethanolamide and Oleoylethanolamide (OEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two endogenous fatty acid ethanolamides: Nervonoyl ethanolamide and Oleoylethanolamide (OEA). While both belong to the N-acylethanolamine (NAE) family of signaling lipids, their physiological roles and the extent of their scientific understanding differ significantly. OEA is a well-characterized regulator of satiety and lipid metabolism, whereas the specific functions of this compound are less defined but are thought to be linked to the nervous system.

Biochemical and Physiological Properties

This compound and OEA, like other NAEs, are synthesized from membrane phospholipids (B1166683) and degraded by specific enzymes.[1][2] Their distinct fatty acid chains, nervonic acid (24:1, n-9) for this compound and oleic acid (18:1, n-9) for OEA, confer different physical properties and likely dictate their specific biological activities.

Data Presentation: Comparative Overview
PropertyThis compoundOleoylethanolamide (OEA)
Precursor Fatty Acid Nervonic Acid (24:1, n-9)Oleic Acid (18:1, n-9)
Primary Site of Synthesis Brain (presumed)Small Intestine[3]
Primary Degrading Enzyme Fatty Acid Amide Hydrolase (FAAH) (presumed)Fatty Acid Amide Hydrolase (FAAH)[4]
Primary Receptor Target Largely uncharacterizedPeroxisome Proliferator-Activated Receptor-alpha (PPAR-α)[3]
Established Physiological Roles Putative role in myelination and neuronal functionSatiety regulation, lipid metabolism, anti-inflammatory effects[3][4]

Biosynthesis and Degradation

The general pathways for the synthesis and degradation of NAEs are well-established and apply to both this compound and OEA.

Biosynthesis

The primary route for NAE biosynthesis involves a two-step enzymatic process:

  • N-Acylation: An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl group from a donor phospholipid (like phosphatidylcholine) to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[2]

  • Hydrolysis: An NAPE-specific phosphodiesterase, most notably N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), cleaves the NAPE molecule to release the N-acylethanolamine and phosphatidic acid.[5][6]

Alternative pathways for NAE synthesis that are NAPE-PLD-independent have also been identified.[2]

Degradation

The primary enzyme responsible for the breakdown of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that cleaves the amide bond, releasing the constituent fatty acid and ethanolamine.[1][7] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation.[8]

Signaling Pathways

The signaling mechanisms of OEA are well-documented, primarily involving the activation of the nuclear receptor PPAR-α. The signaling pathways for this compound remain largely speculative.

Oleoylethanolamide (OEA) Signaling

OEA exerts its physiological effects mainly by binding to and activating PPAR-α.[3] This ligand-activated transcription factor regulates the expression of genes involved in lipid uptake and oxidation.[9] OEA has also been shown to interact with other receptors, including the G protein-coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[3][9]

OEA_Signaling_Pathway cluster_nucleus Nucleus OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (Satiety, Reduced Fat Storage) Gene_Expression->Biological_Effects

Figure 1: Simplified signaling pathway of Oleoylethanolamide (OEA) via PPAR-α activation.

This compound Signaling

Specific signaling pathways for this compound have not been experimentally determined. Given that its precursor, nervonic acid, is a crucial component of sphingolipids in the myelin sheath, it is hypothesized that this compound may play a role in neuronal cell signaling, potentially influencing membrane fluidity or interacting with yet-to-be-identified receptors in the central nervous system.[10]

Experimental Protocols

Quantification of N-Acylethanolamines in Biological Tissues

This protocol outlines a general method for the extraction and quantification of NAEs, including this compound and OEA, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue samples in an appropriate solvent system (e.g., chloroform/methanol) containing an internal standard (a deuterated version of the analyte).

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for analysis.

2. LC-MS/MS Analysis:

  • Separate the NAEs using a C18 reverse-phase column with a gradient elution.

  • Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Quantify the amount of each NAE by comparing its peak area to that of the internal standard.

  • Normalize the data to the tissue weight or protein concentration.

NAE_Quantification_Workflow start Biological Sample (e.g., Brain, Intestine) homogenization Homogenization (with internal standards) start->homogenization extraction Lipid Extraction (e.g., Bligh-Dyer) homogenization->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis end NAE Levels data_analysis->end

Figure 2: General experimental workflow for the quantification of N-acylethanolamines.

Conclusion

Oleoylethanolamide is a well-studied N-acylethanolamine with established roles in the regulation of appetite and lipid metabolism, acting primarily through PPAR-α. In contrast, this compound remains a comparatively enigmatic molecule. Its structural similarity to other NAEs and the known importance of its precursor, nervonic acid, in the central nervous system strongly suggest a significant, yet uncharacterized, role in neuronal function. Further research is imperative to elucidate the specific biosynthetic pathways, receptor interactions, and physiological effects of this compound to fully understand its potential as a therapeutic target.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nervonoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Nervonoyl ethanolamide (NEA), a crucial N-acylethanolamine involved in various physiological processes. The focus is on the cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods to ensure data reliability and consistency, a critical aspect in preclinical and clinical research.

Introduction to this compound and the Imperative of Cross-Validation

This compound is an endogenous long-chain saturated fatty acid amide that plays a significant role in neuroprotection and anti-inflammatory pathways. Accurate and precise quantification of NEA in biological matrices is paramount for understanding its pharmacology and therapeutic potential. When different analytical methods are employed across studies or laboratories, cross-validation becomes essential to guarantee that the generated data is comparable and reliable. This process involves a systematic comparison of analytical methods to demonstrate their equivalence.

Comparison of Analytical Methods: LC-MS/MS vs. GC-MS

The two most prevalent techniques for the quantification of NEA and other N-acylethanolamines are LC-MS/MS and GC-MS. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation requirements.

Table 1: Comparison of Quantitative Performance Parameters for LC-MS/MS and GC-MS in the Analysis of N-Acylethanolamines

ParameterLC-MS/MSGC-MS
Linearity (r²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.28 - 61.2 pM[1]~10 fmol on-column[2]
Limit of Quantification (LOQ) 50 pg/mL for Anandamide (B1667382) (AEA)[3][4]Not explicitly stated for NEA, but methods are sensitive for related compounds[5][6]
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%[1]< 15%
Recovery > 80%High, but can be affected by derivatization steps
Sample Derivatization Not typically requiredRequired to increase volatility

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS are crucial for reproducibility and for understanding the nuances of each technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for the analysis of N-acylethanolamines in human plasma.[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard solution (e.g., deuterated NEA).

    • Precipitate proteins by adding 300 µL of ice-cold acetone, vortex, and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 30% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for NEA and its internal standard would be monitored. For analogous N-acylethanolamides, these are well-established.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods optimized for the analysis of N-acylethanolamines in brain tissue.[5][6]

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • Homogenize brain tissue in chloroform/methanol (2:1, v/v) containing an internal standard.

    • Perform a lipid extraction using a modified Bligh-Dyer method.

    • Isolate the N-acylethanolamine fraction using solid-phase extraction (SPE) with a silica (B1680970) gel column.

    • Evaporate the eluate to dryness.

    • Derivatize the sample by adding N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for lipid analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Specific ions characteristic of the TMS-derivatized NEA and its internal standard.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_evaluation Evaluation Phase Define Define Acceptance Criteria (e.g., ±20% agreement) Select Select QC Samples (Low, Mid, High) Define->Select Analyze_Ref Analyze QCs with Reference Method (e.g., LC-MS/MS) Select->Analyze_Ref Analyze_Comp Analyze QCs with Comparator Method (e.g., GC-MS) Select->Analyze_Comp Compare Compare Results Analyze_Ref->Compare Analyze_Comp->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathway cluster_synthesis NEA Synthesis cluster_degradation NEA Degradation NAPE_PLD NAPE-PLD NEA This compound (NEA) NAPE_PLD->NEA Nervonoyl_PE N-nervonoyl-phosphatidylethanolamine Nervonoyl_PE->NAPE_PLD Hydrolysis FAAH FAAH Nervonic_Acid Nervonic Acid + Ethanolamine FAAH->Nervonic_Acid NEA->FAAH Hydrolysis Receptor Target Receptors (e.g., PPARα) NEA->Receptor Activation Biological_Effect Biological Effect (e.g., Anti-inflammatory) Receptor->Biological_Effect

Caption: Simplified signaling pathway of this compound.

References

A Comparative Analysis of Receptor Binding Affinities of N-acyl Ethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various N-acyl ethanolamines (NAEs) to key physiological receptors: the cannabinoid receptors (CB1 and CB2), the Transient Receptor Potential Vanilloid 1 (TRPV1), and the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This information is crucial for understanding the diverse physiological roles of these endogenous lipids and for the development of novel therapeutics targeting the endocannabinoid system and related pathways.

Summary of Receptor Binding Affinities

The following tables summarize the quantitative binding and activation data for several prominent N-acyl ethanolamines. Binding affinity is typically expressed as the inhibition constant (Ki), representing the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Receptor activation is expressed as the half-maximal effective concentration (EC50), which is the concentration of a ligand that induces a response halfway between the baseline and maximum.

Table 1: Binding Affinities (Ki in nM) of N-acyl Ethanolamines for Cannabinoid Receptors (CB1 and CB2)

N-acyl Ethanolamine (B43304)CB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)
Anandamide (AEA)89371
N-Oleoylethanolamide (OEA)Low affinity[1]Low affinity[1]
N-Palmitoylethanolamide (PEA)No significant affinityVery weak affinity
N-Linoleoylethanolamide (LEA)Low affinity[1]Low affinity[1]

Note: "Low affinity" indicates that the binding is significantly weaker than that of anandamide, and specific Ki values are often not determined or reported.

Table 2: Activation Potencies (EC50 in µM) of N-acyl Ethanolamines for TRPV1 and PPARα Receptors

N-acyl EthanolamineTRPV1 Receptor (EC50, µM)PPARα Receptor (EC50, µM)
Anandamide (AEA)~0.261[2][3]-
N-Oleoylethanolamide (OEA)~2.0 (PKC-dependent)[4]0.12[5]
N-Palmitoylethanolamide (PEA)~3.0[6][7]3.1[8][9]

Note: The EC50 value for OEA at the TRPV1 receptor is dependent on the activation of Protein Kinase C (PKC).

Experimental Protocols

The data presented in this guide are derived from established in vitro experimental protocols. Below are detailed methodologies for the key assays used to determine receptor binding affinities and activation potencies.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for CB1 or CB2 receptors by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Test N-acyl ethanolamines (e.g., Anandamide, OEA, PEA).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with various concentrations of the test NAE in the presence of a fixed concentration of [3H]CP-55,940.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled cannabinoid ligand.

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • The concentration of the test NAE that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TRPV1 Activation Assay (Calcium Imaging)

This assay measures the ability of a compound to activate TRPV1 channels, which are non-selective cation channels. Activation leads to an influx of calcium ions (Ca2+), which can be detected using a fluorescent Ca2+ indicator.

Materials:

  • Cells expressing the TRPV1 receptor (e.g., HEK293 or CHO cells).

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).

  • Test N-acyl ethanolamines.

  • Positive control: Capsaicin (a known TRPV1 agonist).

  • Fluorescence microscope or a plate reader with fluorescence detection capabilities.

Procedure:

  • Culture the TRPV1-expressing cells on a suitable substrate (e.g., glass coverslips or multi-well plates).

  • Load the cells with a fluorescent Ca2+ indicator dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes).

  • Wash the cells to remove the excess dye.

  • Establish a baseline fluorescence reading.

  • Apply the test NAE at various concentrations to the cells.

  • Monitor the changes in intracellular Ca2+ concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates channel activation and Ca2+ influx.

  • The response is typically measured as the peak change in fluorescence.

  • The EC50 value is determined by plotting the response against the concentration of the NAE and fitting the data to a sigmoidal dose-response curve.

PPARα Activation Assay (Luciferase Reporter Gene Assay)

This assay determines the ability of a compound to activate the PPARα nuclear receptor, which functions as a ligand-activated transcription factor.

Materials:

  • Host cells (e.g., HEK293T or HeLa cells).

  • An expression vector containing the ligand-binding domain of PPARα fused to a DNA-binding domain (e.g., GAL4).

  • A reporter vector containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).

  • A transfection reagent.

  • Test N-acyl ethanolamines.

  • Positive control: A known PPARα agonist (e.g., GW7647).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the host cells with the PPARα expression vector and the luciferase reporter vector.

  • After an incubation period to allow for gene expression (e.g., 24 hours), treat the cells with various concentrations of the test NAE.

  • Incubate the cells for a further period (e.g., 18-24 hours) to allow for ligand-induced gene transcription.

  • Lyse the cells to release the luciferase enzyme.

  • Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.

  • Measure the light produced by the enzymatic reaction using a luminometer. The amount of light is proportional to the amount of luciferase expressed and, therefore, to the activation of PPARα.

  • The EC50 value is determined by plotting the luciferase activity against the concentration of the NAE and fitting the data to a dose-response curve.

Signaling and Biosynthetic Pathways

To provide a broader context for the receptor binding data, the following diagrams illustrate the key signaling pathways activated by these receptors and the biosynthetic pathway of N-acyl ethanolamines.

NAE_Biosynthesis cluster_synthesis Biosynthesis cluster_degradation Degradation PC Phosphatidylcholine (PC) NAPE N-acyl-phosphatidylethanolamine (NAPE) PC->NAPE N-acyltransferase PE Phosphatidylethanolamine (PE) PE->NAPE NAE N-acyl ethanolamine (NAE) NAPE->NAE NAPE-PLD FFA Fatty Acid NAE->FFA FAAH EA Ethanolamine NAE->EA FAAH

Biosynthesis and degradation of N-acyl ethanolamines.

Receptor_Signaling cluster_CB Cannabinoid Receptor (CB1/CB2) Signaling cluster_TRPV1 TRPV1 Signaling cluster_PPARa PPARα Signaling NAE_CB Anandamide CB_Receptor CB1/CB2 Receptor NAE_CB->CB_Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC MAPK MAPK Pathway G_Protein->MAPK Ion_Channel Ion Channels G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP NAE_TRPV1 NAEs TRPV1 TRPV1 Channel NAE_TRPV1->TRPV1 Ca_Influx ↑ Ca²⁺ Influx TRPV1->Ca_Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Influx->Cellular_Response NAE_PPAR OEA, PEA PPARa PPARα NAE_PPAR->PPARa Nucleus PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Gene_Transcription ↑ Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Gene_Transcription

Simplified signaling pathways of NAE receptors.

References

A Comparative Analysis of Nervonoyl Ethanolamide and Anandamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between endogenous signaling lipids is paramount. This guide provides a head-to-head comparison of Nervonoyl ethanolamide and the well-characterized endocannabinoid, anandamide (B1667382). While anandamide has been the subject of extensive research, this guide highlights the significant knowledge gap that currently exists for this compound, presenting a call for further investigation into its potential biological activities.

Introduction

Anandamide (N-arachidonoylethanolamine; AEA) is a pioneering endocannabinoid, renowned for its role in the central nervous system and its interactions with cannabinoid receptors.[1][2] In contrast, this compound (N-(2-hydroxyethyl)-15Z-tetracosenamide), a long-chain N-acylethanolamine, remains largely uncharacterized.[3] This comparative guide synthesizes the available data for both compounds, underscoring the pressing need for empirical studies on this compound to elucidate its pharmacological profile.

Quantitative Data Summary

A stark contrast exists in the available quantitative data for these two molecules. Anandamide's interaction with various receptors and enzymes has been extensively quantified, whereas equivalent data for this compound is conspicuously absent from the current scientific literature.

ParameterAnandamide (AEA)This compound
Cannabinoid Receptor 1 (CB1) Binding Affinity (Ki) ~21.2 - 89 nM[4][5]No data available
Cannabinoid Receptor 2 (CB2) Binding Affinity (Ki) Weak binding (> 3 µM)[5]No data available
Fatty Acid Amide Hydrolase (FAAH) Interaction Substrate[6][7][8]No data available
TRPV1 Receptor Interaction Agonist[9][10]No data available
PPARα Interaction Activator[11]No data available

Caption: Comparative overview of the known quantitative data for Anandamide and the lack thereof for this compound.

Experimental Protocols

Detailed experimental protocols for key assays used to characterize anandamide are provided below. These methodologies can serve as a foundational framework for future investigations into the bioactivity of this compound.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a ligand for cannabinoid receptors (CB1 and CB2).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human or rat CB1 or CB2 receptors.

  • Radioligand: A high-affinity radiolabeled cannabinoid agonist, such as [3H]CP-55,940, is used.[4]

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., anandamide or this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

Fatty Acid Amide Hydrolase (FAAH) Hydrolysis Assay

Objective: To determine if a compound is a substrate for FAAH and to measure the rate of hydrolysis.

Methodology:

  • Enzyme Source: Recombinant human or rat FAAH, or microsomal fractions from tissues known to express FAAH (e.g., brain, liver) are used.[6][7]

  • Substrate: The test compound (e.g., anandamide or this compound) is incubated with the enzyme preparation.

  • Reaction Termination: The reaction is stopped at various time points by the addition of an organic solvent.

  • Product Quantification: The formation of the hydrolysis product (e.g., arachidonic acid for anandamide) is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).[6]

  • Data Analysis: The rate of product formation is calculated to determine the enzyme kinetics.

Signaling Pathways

Anandamide is known to modulate multiple signaling pathways, primarily through the activation of cannabinoid receptors. The following diagrams illustrate the established signaling cascade for anandamide and a hypothetical workflow for investigating the currently unknown pathways of this compound.

anandamide_signaling Anandamide Anandamide (AEA) CB1 CB1 Receptor Anandamide->CB1 CB2 CB2 Receptor Anandamide->CB2 TRPV1 TRPV1 Channel Anandamide->TRPV1 PPARa PPARα Anandamide->PPARa G_protein Gi/o Protein CB1->G_protein Ca_ion ↑ Ca²⁺ Influx TRPV1->Ca_ion Gene_exp Gene Expression PPARa->Gene_exp AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP

Caption: Anandamide Signaling Pathways.

nervonoyl_ethanolamide_investigation Start This compound Receptor_Binding Cannabinoid Receptor Binding Assays (CB1, CB2) Start->Receptor_Binding FAAH_Assay FAAH Hydrolysis Assay Start->FAAH_Assay Other_Targets Screening against other potential targets (e.g., TRPV1, PPARs) Start->Other_Targets No_Binding No Significant Binding Receptor_Binding->No_Binding Binding_Detected Binding Detected Receptor_Binding->Binding_Detected Not_Substrate Not a Substrate FAAH_Assay->Not_Substrate Is_Substrate Is a Substrate FAAH_Assay->Is_Substrate Conclusion Elucidation of Biological Activity Other_Targets->Conclusion No_Binding->Other_Targets Functional_Assays Downstream Functional Assays (e.g., cAMP, Ca²⁺ flux) Binding_Detected->Functional_Assays Not_Substrate->Conclusion Is_Substrate->Conclusion Functional_Assays->Conclusion

Caption: Experimental Workflow for this compound.

Conclusion and Future Directions

The comparison between this compound and anandamide is currently one-sided due to a significant lack of research on the former. While anandamide's role as a key endocannabinoid is well-established, the biological functions of this compound remain an open question. Its structural similarity to other bioactive N-acylethanolamines suggests it may possess important signaling properties.

Future research should prioritize the systematic evaluation of this compound's interaction with cannabinoid receptors, its susceptibility to enzymatic hydrolysis by FAAH, and its potential activity at other targets such as TRPV1 and PPARs. The experimental protocols and workflows outlined in this guide provide a clear path forward for researchers to begin to unravel the physiological significance of this understudied lipid mediator. The findings from such studies will be crucial in determining whether this compound plays a role in the expansive and complex endocannabinoid system.

References

Reproducibility of Nervonoyl ethanolamide's effects across different lab settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the factors influencing the reproducibility of experimental results related to Nervonoyl ethanolamide (NEA). While direct, multi-lab comparative studies on NEA are limited, this document synthesizes available data on N-acylethanolamines (NAEs) to highlight potential sources of variability and offers standardized protocols to enhance consistency across different laboratory settings.

This compound is a member of the N-acylethanolamine family of lipid mediators, which also includes the more extensively studied endocannabinoid anandamide, as well as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA)[1][2]. These molecules are involved in a variety of physiological processes, and their effects are terminated through enzymatic hydrolysis by enzymes such as fatty acid amide hydrolase (FAAH)[3][4]. NEA, in particular, is associated with nervonic acid, a key component of sphingolipids in the myelin sheath, suggesting its potential role in demyelinating diseases like multiple sclerosis[5][6]. Given its therapeutic potential, understanding the reproducibility of its effects is crucial for advancing research and development.

Comparative Analysis of Experimental Variability

The reproducibility of NEA's effects can be significantly influenced by various factors in the experimental setup. The following table outlines key potential sources of variability and their likely impact on experimental outcomes.

Factor Source of Variability Potential Impact on Results Recommendation for Standardization
NEA Compound Purity, salt form, solvent, storage conditions.Differences in compound purity can lead to variations in effective concentrations. Solvents may have their own biological effects.Use NEA with a purity of ≥98%. Report the solvent and final concentration used. Store according to the manufacturer's instructions, typically as a crystalline solid.
Cell-Based Assays Cell line (origin, passage number), cell density, serum in media (source, concentration), treatment duration.Different cell lines will have varying expression levels of relevant receptors and enzymes. High passage numbers can lead to genetic drift and altered phenotypes. Components in fetal bovine serum can interfere with NAE signaling[4].Use a consistent cell line and passage number range. Detail the cell seeding density and serum batch. Consider serum-starvation or serum-free media for specific assays.
Animal Models Species, strain, age, sex, housing conditions, route of administration (e.g., i.p., oral gavage).Metabolic rates and drug distribution can vary significantly between species and strains. The gut microbiome can influence lipid metabolism.Clearly report all animal model details. Use a consistent administration route and vehicle. Acclimatize animals to housing conditions before the experiment.
Analytical Methods Sample collection (time of day), extraction protocol, analytical instrumentation (e.g., LC-MS/MS).Circulating levels of NAEs can have diurnal variations. Extraction efficiency can differ between protocols, affecting quantification. Different mass spectrometry devices may have varying sensitivities[7][8].Standardize the time of day for sample collection. Use a validated and consistent lipid extraction method (e.g., Bligh-Dyer). Report all parameters of the mass spectrometry analysis.

Experimental Protocols

To promote reproducibility, detailed and standardized protocols are essential. Below is a proposed protocol for assessing the anti-inflammatory effects of this compound on a microglial cell line.

Objective: To determine the effect of this compound on the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) in BV-2 microglial cells.

Materials:

  • This compound (NEA), ≥98% purity

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • BV-2 microglial cells (passage number 10-15)

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM with 10% FBS at 37°C and 5% CO2.

  • Cell Seeding: Seed 2 x 10^5 cells/well in a 24-well plate and allow them to adhere for 24 hours.

  • NEA Preparation: Prepare a 10 mM stock solution of NEA in DMSO. Further dilute in serum-free DMEM to final treatment concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells should be ≤0.1%.

  • Treatment:

    • Replace the culture medium with serum-free DMEM and incubate for 2 hours.

    • Pre-treat the cells with the desired concentrations of NEA or vehicle (0.1% DMSO) for 1 hour.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: Collect the cell culture supernatant and store it at -80°C until analysis.

  • Quantification of TNF-α: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Perform a one-way ANOVA with a post-hoc test to determine statistical significance between treatment groups.

Visualizations of Pathways and Workflows

To further clarify the processes involved in NEA research, the following diagrams illustrate key pathways and workflows.

NAE_Metabolism PL Phospholipids (PL) PE Phosphatidylethanolamine (PE) PL->PE NAPE N-acyl-phosphatidylethanolamine (NAPE) PE->NAPE N-acyltransferase (e.g., cPLA2ε) NEA This compound (NEA) NAPE->NEA NAPE-PLD NA Nervonic Acid NEA->NA FAAH / NAAA EtOH Ethanolamine NEA->EtOH FAAH / NAAA Receptors Target Receptors (e.g., PPARs, GPRs) NEA->Receptors Effects Biological Effects Receptors->Effects

Caption: General biosynthetic and degradation pathway for N-acylethanolamines like NEA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture BV-2 Cells Seed 2. Seed Cells in Plate Culture->Seed PrepNEA 3. Prepare NEA Solutions Seed->PrepNEA Pretreat 4. Pre-treat with NEA/Vehicle PrepNEA->Pretreat Challenge 5. Add LPS Challenge Pretreat->Challenge Incubate 6. Incubate for 24h Challenge->Incubate Collect 7. Collect Supernatant Incubate->Collect ELISA 8. Perform TNF-α ELISA Collect->ELISA Analyze 9. Statistical Analysis ELISA->Analyze

Caption: Standardized workflow for assessing the anti-inflammatory effects of NEA.

Reproducibility_Factors Rep Reproducible Results Compound Compound (Purity, Solvent) Compound->Rep Model Experimental Model (Cell line, Animal strain) Model->Rep Protocol Protocol (Duration, Dosing) Protocol->Rep Analysis Analytical Method (LC-MS, ELISA) Analysis->Rep

Caption: Key factors influencing the reproducibility of experimental results.

References

Safety Operating Guide

Personal protective equipment for handling Nervonoyl ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Nervonoyl ethanolamide is a member of the N-acylethanolamine family, which are lipid mediators that function as endocannabinoids.[1][2] As with any research chemical, understanding its properties and adhering to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling.

PropertyValue
Formal Name N-(2-hydroxyethyl)-15Z-tetracosenamide
CAS Number 887405-21-2
Molecular Formula C₂₆H₅₁NO₂
Formula Weight 409.7 g/mol
Purity ≥98%
Formulation A crystalline solid
Storage -20°C
Stability As supplied, ≥ 4 years at -20°C
Solubility Soluble in ethanol (B145695) (5 mg/ml)

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a conservative approach to PPE is mandatory. The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against accidental splashes or dust dispersion.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use and change them frequently, especially if they come into direct contact with the compound.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, consider additional protective clothing such as an apron or a disposable suit.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used. All work with the solid form should ideally be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and to prevent environmental contamination.

Handling Procedures:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and a safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Aliquoting:

    • Handle the solid compound carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • For preparing solutions, add the solvent to the pre-weighed compound slowly to prevent splashing.

  • Spill Management:

    • In case of a small spill, carefully clean the area with a damp cloth or absorbent material, wearing appropriate PPE. Avoid dry sweeping, which can disperse the dust.

    • For larger spills, evacuate the area and follow the laboratory's established spill response protocol.

    • All materials used for cleaning up spills should be treated as hazardous waste.

Disposal Plan:

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound or its waste down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

G prep Preparation - Don PPE - Prepare workspace in fume hood weigh Weighing - Handle solid carefully - Avoid dust generation prep->weigh solubilize Solubilization - Add solvent slowly - Mix gently weigh->solubilize experiment Experimental Use - Follow protocol - Maintain containment solubilize->experiment decon Decontamination - Clean workspace - Sanitize equipment experiment->decon disposal Waste Disposal - Segregate waste - Follow institutional guidelines decon->disposal end End of Procedure disposal->end

Caption: A logical workflow for the safe handling of this compound.

References

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